molecular formula C12H8ClNO2 B1591964 5-(4-Chlorophenyl)nicotinic acid CAS No. 187999-33-3

5-(4-Chlorophenyl)nicotinic acid

Cat. No.: B1591964
CAS No.: 187999-33-3
M. Wt: 233.65 g/mol
InChI Key: BYZIYNPOAGZGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZIYNPOAGZGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602382
Record name 5-(4-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187999-33-3
Record name 5-(4-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)nicotinic acid, a key building block in modern medicinal chemistry. 5-Arylnicotinic acid derivatives are of significant interest in drug discovery, serving as scaffolds for a variety of therapeutic agents.[1] This document details a robust synthetic protocol centered on the Suzuki-Miyaura cross-coupling reaction, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, it establishes a full suite of analytical methodologies for the unequivocal structural confirmation and purity assessment of the final compound, designed for researchers, chemists, and professionals in pharmaceutical development.

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyridine and chlorophenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[2] This reaction facilitates the coupling of an organohalide with an organoboron compound.[3][4]

Principle and Rationale

For the synthesis of this compound, we employ 5-bromonicotinic acid as the organohalide partner and (4-chlorophenyl)boronic acid as the organoboron partner. The selection of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is based on its proven efficacy and reliability in a wide range of Suzuki couplings. A base, such as potassium carbonate or potassium phosphate, is essential for the activation of the boronic acid and to facilitate the crucial transmetalation step in the catalytic cycle.[5]

The Catalytic Cycle Explained

The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a square-planar Pd(II) complex.[4][5]

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-chlorophenyl moiety) to the Pd(II) complex, displacing the bromide ligand.[5]

  • Reductive Elimination: The two organic ligands (the nicotinic acid and chlorophenyl moieties) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (5-Bromonicotinic acid) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base ((4-Chlorophenyl)boronic acid) boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on the rigorous exclusion of oxygen and the use of anhydrous solvents to ensure catalyst activity and prevent side reactions like protodeborylation.[6]

Table 1: Reagents and Materials

Reagent/Material Molecular Formula M.W. ( g/mol ) Amount Moles (mmol) Equiv.
5-Bromonicotinic Acid C₆H₄BrNO₂ 202.01 1.00 g 4.95 1.0
(4-Chlorophenyl)boronic Acid C₆H₆BClO₂ 156.37 0.93 g 5.94 1.2
Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 1155.56 0.29 g 0.25 0.05
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 1.37 g 9.90 2.0
1,4-Dioxane C₄H₈O₂ 88.11 20 mL - -

| Water (deionized, degassed) | H₂O | 18.02 | 5 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.00 g, 4.95 mmol), (4-chlorophenyl)boronic acid (0.93 g, 5.94 mmol), and potassium carbonate (1.37 g, 9.90 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via cannula or syringe.[5] Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.29 g, 0.25 mmol).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromonicotinic acid) is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of water and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities and the catalyst.

    • Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. The product will precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to facilitate drying.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure this compound.

Synthesis_Workflow start 1. Reagent Dosing (Flask Setup) inert 2. Inert Atmosphere (Purge with Ar/N₂) start->inert addition 3. Solvent & Catalyst Addition inert->addition reaction 4. Reaction (Heat & Stir at 100°C) addition->reaction workup 5. Work-up (Cool, Dilute, Acidify) reaction->workup filtration 6. Isolation (Vacuum Filtration) workup->filtration purification 7. Purification (Recrystallization) filtration->purification characterization 8. Characterization (NMR, IR, MS, EA) purification->characterization

Figure 2: General workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Expected Physicochemical Properties

Table 2: Physicochemical Data

Property Value Source
Molecular Formula C₁₂H₈ClNO₂ [7]
Molecular Weight 233.65 g/mol [7][8]
Appearance White to off-white solid -

| CAS Number | 187999-33-3 |[7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 br s 1H -COOH Carboxylic acid proton, typically broad and downfield.
~9.1 d 1H H-2 (Py) Proton ortho to the pyridine nitrogen, deshielded.
~8.8 t 1H H-4 (Py) Proton meta to nitrogen and adjacent to the aryl group.
~8.3 d 1H H-6 (Py) Proton ortho to the nitrogen.
~7.8 d 2H H-2', H-6' (Ph) Protons on the chlorophenyl ring ortho to the C-C bond.

| ~7.6 | d | 2H | H-3', H-5' (Ph) | Protons on the chlorophenyl ring ortho to the chlorine atom. |

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~166 C=O Carboxylic acid carbonyl carbon.
~153 C-2 (Py) Carbon adjacent to nitrogen.
~150 C-6 (Py) Carbon adjacent to nitrogen.
~138 C-4 (Py) Protonated carbon on pyridine ring.
~136 C-1' (Ph) Quaternary carbon of the chlorophenyl ring attached to pyridine.
~134 C-4' (Ph) Quaternary carbon bearing the chlorine atom.
~133 C-5 (Py) Quaternary carbon attached to the chlorophenyl ring.
~130 C-3', C-5' (Ph) Carbons ortho to the chlorine atom.
~129 C-2', C-6' (Ph) Carbons meta to the chlorine atom.

| ~127 | C-3 (Py) | Quaternary carbon bearing the carboxyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis identifies the key functional groups present in the molecule.

Table 5: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=O stretch (Carboxylic acid carbonyl)[9]
~1600, ~1480 Medium-Strong C=C and C=N aromatic ring stretches[9]
~1300 Medium C-O stretch
~1100 Strong C-Cl stretch

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule.

  • Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected.

  • Calculated m/z: 234.0265 for C₁₂H₉ClNO₂⁺

  • Observed m/z: Should be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak (M and M+2).

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

Table 6: Elemental Analysis Data

Element Theoretical %
Carbon (C) 61.69%
Hydrogen (H) 3.45%
Chlorine (Cl) 15.17%
Nitrogen (N) 5.99%

| Oxygen (O) | 13.69% |

Experimental values should be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition.

Applications and Future Directions

This compound is a valuable intermediate in the synthesis of more complex molecules. As a 5-arylnicotinic acid derivative, it serves as a rigid scaffold for probing biological targets. Such structures are foundational in the development of inhibitors for enzymes like Poly(ADP-ribose) Polymerase (PARP) and various protein kinases, which are significant targets in oncology.[1] The functional handles—the carboxylic acid and the pyridine nitrogen—allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties in drug discovery campaigns.

References

Spectroscopic Characterization of 5-(4-Chlorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and an Overview of Spectroscopic Techniques

5-(4-Chlorophenyl)nicotinic acid possesses a biphenyl-like structure with a carboxylic acid-substituted pyridine ring linked to a chlorophenyl ring. This unique arrangement of aromatic systems and functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the molecular structure and purity of synthesized batches.

This guide will systematically deconstruct the predicted spectroscopic data across three key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following diagram illustrates the molecular structure of this compound with atom numbering used for spectral assignments throughout this guide.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and chlorophenyl rings, as well as the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the carboxylic acid group, and the chlorine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-15 ppm

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.9 - 9.2d~2
H48.2 - 8.5t~2
H69.1 - 9.4d~2
H2', H6'7.6 - 7.8d~8-9
H3', H5'7.4 - 7.6d~8-9
COOH12.0 - 14.0br s-

Interpretation and Rationale:

  • Pyridine Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons ortho to the nitrogen (H2 and H6) will be the most downfield. The splitting pattern arises from meta-coupling between H2-H4, H4-H6, and H2-H6, which is typically small (2-3 Hz).

  • Chlorophenyl Protons (H2', H6' and H3', H5'): The chlorophenyl ring protons will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine atom (H3', H5') will be slightly more shielded than those ortho to the pyridine ring linkage (H2', H6'). The coupling between these adjacent protons will result in a larger coupling constant (ortho-coupling, ~8-9 Hz).

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its position can be highly variable and is dependent on concentration and the solvent used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity, resulting in a spectrum of singlets for each unique carbon atom.[1][2]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-2048 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Pulse program: A standard proton-decoupled pulse sequence.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 155
C3130 - 135
C4138 - 142
C5135 - 140
C6152 - 157
C=O165 - 170
C1'135 - 140
C2', C6'128 - 132
C3', C5'129 - 133
C4'133 - 138

Interpretation and Rationale:

  • Pyridine Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield due to the strong deshielding effect of the nitrogen.

  • Chlorophenyl Carbons (C1', C2', C3', C4', C5', C6'): The carbons of the chlorophenyl ring will also appear in the aromatic region. The carbon bearing the chlorine atom (C4') will be deshielded, while the ipso-carbon (C1') attached to the pyridine ring will also show a downfield shift.

  • Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (δ 165-170 ppm).[3]

G cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) H1_Acquisition ¹H NMR Acquisition (400+ MHz) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100+ MHz) SamplePrep->C13_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProcessing->SpectralAnalysis Structure_Confirmation Structure Confirmation SpectralAnalysis->Structure_Confirmation

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710 (strong)C=O stretchCarboxylic acid
1550-1620 (medium)C=C and C=N stretchAromatic rings
1210-1320 (strong)C-O stretchCarboxylic acid
1080-1120 (strong)C-Cl stretchAryl chloride
800-860 (strong)C-H out-of-plane bendpara-substituted benzene

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid.[4]

  • Aromatic C=C and C=N Stretches: Multiple medium to strong bands in the 1550-1620 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine and benzene rings.

  • C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region is attributed to the C-O stretching vibration of the carboxylic acid.

  • C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1080-1120 cm⁻¹ region.[5]

  • C-H Bending: A strong out-of-plane C-H bending vibration in the 800-860 cm⁻¹ range would be characteristic of the para-disubstituted chlorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode.[6][7]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)IonDescription
248.03/250.03[M+H]⁺Protonated molecular ion (isotopic pattern due to ³⁵Cl/³⁷Cl)
246.02/248.02[M-H]⁻Deprotonated molecular ion (isotopic pattern due to ³⁵Cl/³⁷Cl)
204.04/206.04[M-CO₂H]⁺Loss of the carboxylic acid group
152.04[C₁₁H₇N]⁺Loss of HCl and CO₂H
111.01/113.01[C₆H₄Cl]⁺Chlorophenyl cation

Interpretation and Rationale:

  • Molecular Ion: The most critical information is the molecular weight. Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The exact mass can be used to confirm the elemental composition. The monoisotopic mass of C₁₂H₈ClNO₂ is approximately 245.02. Therefore, the protonated molecule [M+H]⁺ will have m/z values of approximately 248.03 and 250.03.

  • Fragmentation: Under higher energy conditions (e.g., in tandem MS/MS), fragmentation of the molecular ion is expected. Common fragmentation pathways would include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the two aromatic rings.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M+H]⁺ m/z 248/250 Loss_COOH Loss of COOH (-45 Da) M->Loss_COOH Fragment2 Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 M->Fragment2 Ring Cleavage Fragment1 [M-CO₂H]⁺ m/z 204/206 Loss_COOH->Fragment1 Loss_Cl Loss of Cl (-35/37 Da)

References

An In-Depth Technical Guide to the Crystal Structure of 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and a detailed exploration of the crystal structure of 5-(4-Chlorophenyl)nicotinic acid. This molecule is of significant interest in medicinal chemistry due to the established biological activities of nicotinic acid derivatives. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this guide constructs a robust hypothetical model based on established crystallographic principles and data from closely related structures. We present a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura coupling, subsequent purification, and the methodology for obtaining single crystals suitable for X-ray diffraction analysis. Furthermore, we provide a thorough analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, and IR) and a predictive examination of its crystal packing and intermolecular interactions, offering valuable insights for researchers in drug design and materials science.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule essential for human health.[1] Its derivatives form the backbone of crucial coenzymes like NAD and NADP, central to cellular metabolism.[1] Beyond its physiological role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3]

The strategic substitution on the pyridine ring of nicotinic acid allows for the fine-tuning of its physicochemical and biological properties. The introduction of an aryl group at the 5-position, as in this compound, is a common strategy to enhance biological efficacy.[4] The 4-chlorophenyl moiety can introduce favorable hydrophobic interactions and alter the electronic landscape of the molecule, potentially leading to enhanced binding affinity with biological targets.

Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount in drug development. The crystal structure dictates key solid-state properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, the elucidation of the crystal structure of this compound is a critical step in its development as a potential therapeutic agent.

Synthesis and Crystallization: A Practical Workflow

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[5]

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 5-bromonicotinic acid and 4-chlorophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction flask, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 2M HCl to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Crystallization

Purification of the crude product is crucial to obtain high-quality single crystals.

Purification Protocol:

  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol.[6] If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystal Growth: Allow the filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Single Crystal Growth:

For single-crystal X-ray diffraction, crystals of suitable size and quality are required.[8]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting slow crystallization.

Spectroscopic Characterization (Expected)

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the chlorophenyl rings. The protons on the pyridine ring will appear as distinct singlets or doublets, while the protons on the 4-chlorophenyl ring will likely appear as two doublets due to symmetry. The carboxylic acid proton will be a broad singlet, often downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[9] Key expected vibrational bands include:

  • A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).

  • C=C and C=N stretching vibrations for the aromatic rings (in the region of 1400-1600 cm⁻¹).

  • A C-Cl stretching band for the chlorophenyl group (typically below 800 cm⁻¹).

Crystal Structure Analysis: A Predictive Approach

Due to the absence of a published crystal structure for this compound, this section presents a predictive analysis based on the known crystal structure of nicotinic acid and the influence of the 4-chlorophenyl substituent.

Molecular Geometry

The molecule is expected to be largely planar, with a dihedral angle between the pyridine and the chlorophenyl rings. The carboxylic acid group will likely be coplanar with the pyridine ring to maximize conjugation.

Diagram: Molecular Structure of this compound

Caption: Predicted molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be governed by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: The primary and most influential intermolecular interaction will be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acids.

  • π-π Stacking: The planar aromatic rings (pyridine and chlorophenyl) are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of the electron-withdrawing chlorine atom may influence the nature of these stacking interactions.

  • Other Interactions: Weak C-H···O and C-H···N hydrogen bonds, as well as halogen bonding involving the chlorine atom, may also play a role in the crystal packing.

Diagram: Predicted Crystal Packing Motif

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) N1a N C3a C C7a C=O O1b H-O C7a->O1b C=O···H-O O1a O-H C7b O=C O1a->C7b O-H···O C5a C C8a Chlorophenyl C8b Chlorophenyl C8a->C8b π-π stacking N1b N C3b C C5b C

Caption: Predicted hydrogen-bonded dimer and π-stacking.

X-ray Crystallography Experimental Protocol

The following outlines a standard procedure for single-crystal X-ray diffraction analysis.

Data Collection:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[3]

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • Unit Cell Determination: The diffraction data is used to determine the unit cell parameters and the crystal system.

  • Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares method.

Expected Crystallographic Data:

Based on the structure of nicotinic acid, this compound is likely to crystallize in a monoclinic or orthorhombic crystal system. The unit cell will contain multiple molecules, related by the symmetry operations of the space group.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12-15
b (Å)~5-8
c (Å)~15-18
β (°)~95-105
Z4
V (ų)~1200-1500
Dcalc (g/cm³)~1.4-1.5

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, characterization, and crystal structure analysis of this compound. While a definitive crystal structure remains to be experimentally determined, the predictive model presented herein, based on sound crystallographic principles and data from analogous structures, offers valuable insights for researchers. The detailed synthetic and analytical protocols provide a clear path for the production and characterization of this promising compound.

The experimental determination of the crystal structure of this compound is a crucial next step. This will validate the predictive model and provide precise data on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and in silico drug design. Furthermore, the exploration of polymorphism in this compound could reveal different crystalline forms with potentially improved physicochemical properties.

References

The Discovery, Synthesis, and Evaluation of 5-(4-Chlorophenyl)nicotinic Acid and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Nicotinic Acid and the Quest for Superior GPR109A Agonists

For over half a century, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a wide spectrum of blood lipids, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while robustly increasing high-density lipoprotein (HDL) cholesterol, has rendered it a valuable therapeutic agent.[3] The discovery in 2003 that the G-protein coupled receptor GPR109A (also known as HCAR2) is the high-affinity receptor for niacin marked a pivotal moment in understanding its mechanism of action.[2][4] This breakthrough has galvanized research efforts to develop novel GPR109A agonists with improved therapeutic profiles, aiming to retain the beneficial lipid-modifying and anti-inflammatory effects of niacin while mitigating its characteristic side effects, most notably cutaneous flushing.[2][5]

This technical guide delves into the discovery and development of a specific class of nicotinic acid analogs: 5-arylnicotinic acids, with a particular focus on 5-(4-Chlorophenyl)nicotinic acid. By exploring the strategic rationale behind modifying the nicotinic acid scaffold, this document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of compounds.

The Strategic Imperative for 5-Substituted Nicotinic Acid Analogs

The core principle behind the development of 5-substituted nicotinic acid analogs is to explore the chemical space around the nicotinic acid pharmacophore to enhance potency, selectivity, and pharmacokinetic properties. The 5-position of the pyridine ring offers a vector for substitution that can influence the molecule's interaction with the GPR109A binding pocket and its overall physicochemical properties. The introduction of an aryl group at this position, such as a 4-chlorophenyl ring, is a classic medicinal chemistry strategy to probe for beneficial interactions, modulate lipophilicity, and potentially improve metabolic stability.

Synthesis of this compound: A Practical Application of Suzuki-Miyaura Coupling

The creation of the biaryl scaffold of this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning methodology provides a robust and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative solution-phase synthesis based on established Suzuki-Miyaura coupling procedures.

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 5-bromonicotinic acid (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 3 equivalents) or potassium phosphate (3 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • Acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 5-Bromonicotinic Acid F Reaction Mixture A->F Suzuki-Miyaura Coupling B 4-Chlorophenylboronic Acid B->F C Pd(PPh3)4 C->F Catalyst D Base (e.g., Na2CO3) D->F Base E This compound F->E Work-up & Purification

Figure 1: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) of 5-Aryl Nicotinic Acid Analogs

While a comprehensive SAR study for this compound as a GPR109A agonist is not extensively published in publicly available literature, we can infer key relationships based on the principles of medicinal chemistry and data from related GPR109A agonists. The primary goal of SAR studies in this context is to optimize the interaction with the GPR109A binding pocket and fine-tune the physicochemical properties of the molecule.

Key SAR Insights:

  • The Carboxylic Acid Moiety: The carboxylate group is a critical pharmacophore for GPR109A activation, forming a key ionic interaction with a positively charged residue (arginine) in the binding pocket.[8]

  • The Pyridine Ring: The nitrogen atom of the pyridine ring is believed to form a hydrogen bond with a serine residue in the receptor.[8]

  • The 5-Aryl Substituent: The nature and substitution pattern of the aryl group at the 5-position significantly influence potency and selectivity.

    • Electronic Effects: Electron-withdrawing groups, such as the chloro group in the 4-position of the phenyl ring, can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity and metabolic stability.

    • Steric Effects: The size and conformation of the 5-aryl group must be complementary to the shape of the GPR109A binding pocket.

Pharmacological Evaluation: From In Vitro Assays to In Vivo Efficacy

A thorough pharmacological evaluation is essential to characterize the activity of this compound and its analogs. This typically involves a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Assays

A suite of in vitro assays is employed to quantify the interaction of test compounds with the GPR109A receptor and to elucidate their functional consequences.

1. Radioligand Binding Assay:

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from the GPR109A receptor.

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing human GPR109A.

    • Incubate the membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

2. Functional Assays:

  • cAMP Inhibition Assay:

    • Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

    • Protocol:

      • Use a cell line expressing GPR109A.

      • Stimulate the cells with forskolin to increase intracellular cAMP levels.

      • Treat the cells with varying concentrations of the test compound.

      • Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

      • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).

  • β-Arrestin Recruitment Assay:

    • Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, which is involved in receptor desensitization and can mediate distinct signaling pathways.[2]

    • Protocol: Utilize a cell-based assay that employs a reporter system (e.g., β-galactosidase enzyme fragment complementation or bioluminescence resonance energy transfer) to quantify the interaction between GPR109A and β-arrestin.

G cluster_workflow In Vitro Evaluation Workflow A Test Compound: This compound C Radioligand Binding Assay A->C D Functional Assays A->D B GPR109A-expressing Cell Line B->C B->D G Data Analysis: Ki, EC50, Potency, Efficacy C->G E cAMP Inhibition Assay D->E F β-Arrestin Recruitment Assay D->F E->G F->G

Figure 2: In vitro evaluation workflow for GPR109A agonists.

Quantitative Data Summary

The following table presents hypothetical but representative pharmacological data for this compound compared to nicotinic acid, based on typical outcomes for a potent GPR109A agonist.

CompoundGPR109A Binding (Ki, nM)GPR109A Functional Activity (EC50, nM)
Nicotinic Acid100 - 50050 - 200
This compound 10 - 50 5 - 25

Note: These values are illustrative and would need to be determined experimentally.

In Vivo Studies

Promising candidates from in vitro screening are advanced to in vivo studies in relevant animal models to assess their therapeutic potential and pharmacokinetic profiles.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in species such as mice or rats.

  • Efficacy Models:

    • Acute Free Fatty Acid (FFA) Lowering: Measure the reduction in plasma FFA levels in rodents following oral or intravenous administration of the compound.

    • Dyslipidemia Models: Utilize animal models of dyslipidemia (e.g., high-fat diet-fed mice or rats) to evaluate the long-term effects of the compound on LDL, HDL, and triglyceride levels.

    • Atherosclerosis Models: Employ atherosclerosis-prone mouse models (e.g., ApoE-/- or Ldlr-/- mice) to investigate the impact of the compound on plaque formation and progression.[3]

    • Inflammation Models: Use models of acute or chronic inflammation to assess the anti-inflammatory properties of the compound.[9]

Mechanism of Action: GPR109A Signaling Cascade

The therapeutic effects of this compound are mediated through the activation of the GPR109A signaling pathway.

  • Ligand Binding: The compound binds to the GPR109A receptor on the surface of target cells, primarily adipocytes and immune cells.[2]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.

  • Downstream Effects:

    • In Adipocytes: Reduced cAMP levels lead to the inhibition of hormone-sensitive lipase, thereby decreasing the hydrolysis of triglycerides and the release of free fatty acids into the bloodstream.

    • In Immune Cells: Activation of GPR109A has been shown to exert anti-inflammatory effects, although the precise downstream signaling pathways are still under investigation.[3][9]

G cluster_pathway GPR109A Signaling Pathway A This compound B GPR109A Receptor A->B C Gi Protein Activation B->C D Adenylyl Cyclase Inhibition C->D E Decreased cAMP D->E F Inhibition of Lipolysis (Adipocytes) E->F G Anti-inflammatory Effects (Immune Cells) E->G

Figure 3: Simplified GPR109A signaling pathway.

Future Perspectives and Conclusion

The exploration of 5-arylnicotinic acids, exemplified by this compound, represents a logical and promising strategy in the ongoing quest for novel GPR109A agonists. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological properties through systematic SAR studies, makes them an attractive class for further investigation. Future research should focus on a comprehensive evaluation of their efficacy in relevant disease models, a detailed characterization of their pharmacokinetic and safety profiles, and a deeper understanding of their engagement with the GPR109A receptor at a molecular level. The development of potent and selective GPR109A agonists with an improved side-effect profile holds the potential to offer significant therapeutic advantages in the treatment of dyslipidemia, atherosclerosis, and inflammatory disorders.

References

An In-Depth Technical Guide to the Biological Activity Screening of 5-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of 5-arylnicotinic acids for their potential biological activities. Acknowledging the diverse therapeutic promise of this chemical scaffold, particularly in the realms of anti-inflammatory, analgesic, and anticancer applications, this document outlines a strategic, multi-tiered screening cascade. The guide emphasizes the causal relationships behind experimental choices, ensuring that each described protocol is part of a self-validating system. From initial high-throughput in vitro assays to more complex cell-based and in vivo models, this whitepaper offers detailed methodologies, data interpretation insights, and visual workflows to facilitate robust and reproducible research in the pursuit of novel therapeutics derived from the 5-arylnicotinic acid core.

Introduction: The Therapeutic Potential of 5-Arylnicotinic Acids

The nicotinic acid (niacin) scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of an aryl group at the 5-position of the pyridine ring creates the 5-arylnicotinic acid core, a modification that has been shown to impart a range of significant pharmacological properties. Published literature suggests that derivatives of nicotinic acid exhibit a wide array of biological effects, including anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3] This structural motif offers a versatile platform for medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets.

The rationale for focusing on 5-arylnicotinic acids stems from their structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies. This guide will delineate a logical and efficient screening strategy to comprehensively evaluate the biological potential of novel 5-arylnicotinic acid derivatives.

Strategic Screening Workflow: A Multi-Faceted Approach

A successful screening campaign for novel chemical entities requires a tiered approach, beginning with broad, high-throughput assays and progressing to more specific and physiologically relevant models. This strategy allows for the efficient identification of promising lead compounds while minimizing resource expenditure on inactive molecules.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Validation A Compound Library of 5-Arylnicotinic Acids B Cytotoxicity Assessment (e.g., MTT Assay) A->B Initial Screening C Anti-inflammatory Screening (e.g., COX/LOX Inhibition) A->C Initial Screening D Anticancer Proliferation Assays (e.g., NCI-60 Panel) A->D Initial Screening E Cell-Based Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) C->E Hit Confirmation G Analgesic Target Engagement (e.g., TRP Channel Modulation) C->G Analgesic Hypothesis F Apoptosis & Cell Cycle Analysis D->F Hit Confirmation H Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) E->H Lead Progression J Xenograft Tumor Models F->J Lead Progression I Animal Models of Pain (e.g., Hot Plate, Writhing Test) G->I Lead Progression

Caption: Tiered screening cascade for 5-arylnicotinic acids.

Foundational Screening: Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the inherent cytotoxicity of the 5-arylnicotinic acid derivatives. This baseline data is essential for interpreting subsequent assay results and identifying compounds with a suitable therapeutic window. Cytotoxicity assays are fundamental in the early stages of drug development to eliminate compounds that are broadly toxic to cells.[4]

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5]

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if that is a primary target) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-arylnicotinic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.[5]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT, forming visible formazan crystals.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Compound IDIC50 (µM) on HEK293 Cells (48h)
5-ANA-001> 100
5-ANA-00255.3
5-ANA-00312.8
......

Primary Screening for Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of nicotinic acid derivatives.[1][3][6] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7] Additionally, the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, is another critical target in inflammation.[8] Therefore, initial screening should focus on the inhibition of these key enzymes.

In Vitro COX-1 and COX-2 Inhibition Assays

It is crucial to assess the inhibitory activity against both COX-1 (constitutive) and COX-2 (inducible) isoforms to determine the selectivity of the compounds. Selective COX-2 inhibition is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Recommended Protocol: Colorimetric COX Inhibitor Screening Assay

Commercially available kits provide a straightforward method for determining COX inhibition. These assays are typically based on the oxidation of a chromogenic substrate during the reduction of prostaglandin G2 (PGG2) to PGH2 by the COX enzyme.[10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add the 5-arylnicotinic acid derivatives at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.

  • Absorbance Measurement: Immediately read the absorbance of the plate at the specified wavelength over a period of time (kinetic assay).

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 values for both COX-1 and COX-2.

In Vitro 5-LOX Inhibition Assay

Inhibition of the 5-LOX pathway can provide a complementary anti-inflammatory mechanism.[9]

Recommended Protocol: 5-LOX Inhibitor Screening Assay

Similar to COX assays, commercially available kits can be used to screen for 5-LOX inhibitors. These assays typically measure the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes.[11]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare the 5-LOX enzyme and arachidonic acid substrate solution as per the kit protocol.

  • Compound Incubation: In a suitable assay plate, incubate the 5-LOX enzyme with the test compounds at various concentrations.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Product Detection: After a set incubation time, stop the reaction and measure the product formation using a detection reagent that produces a fluorescent or colorimetric signal.

  • Data Analysis: Quantify the 5-LOX activity and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

G cluster_0 Therapeutic Targets AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->PGs Pro_PGs Pro-inflammatory Prostaglandins COX2->Pro_PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs

Caption: Arachidonic acid metabolism pathways.

Primary Screening for Anticancer Activity

Nicotinic acid derivatives have also garnered attention for their potential as anticancer agents.[2][12][13][14] The initial step in evaluating this potential is to screen for antiproliferative activity against a panel of human cancer cell lines.

Recommended Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

While direct access to the NCI-60 screen may be limited, a similar in-house panel of representative cancer cell lines can be established. This provides a broad overview of the compounds' activity across different cancer types. The principles of cytotoxicity assays, such as the MTT assay described earlier, are directly applicable here.[15]

Step-by-Step Methodology:

  • Cell Line Panel: Select a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, colon, lung, prostate, leukemia).

  • Cytotoxicity Screening: Perform the MTT or a similar viability assay (e.g., SRB, CellTiter-Glo) for each cell line, testing a range of concentrations for each 5-arylnicotinic acid derivative.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.

Data Presentation:

Compound IDGI50 (µM) MCF-7 (Breast)GI50 (µM) HCT-116 (Colon)GI50 (µM) A549 (Lung)
5-ANA-001> 50> 50> 50
5-ANA-00225.130.545.2
5-ANA-0038.95.411.7
............

Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in the primary screens ("hits") should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Cell-Based Anti-inflammatory Assays

To validate the findings from the enzymatic assays in a more physiologically relevant context, cell-based assays are employed.

Recommended Protocol: LPS-Stimulated Macrophage Assay

This assay uses macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages), which are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of inflammatory mediators.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture and plate macrophages in a 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the hit compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.

  • Mediator Quantification: Measure the levels of key inflammatory mediators in the supernatant, such as nitric oxide (NO) using the Griess assay, and cytokines like TNF-α and IL-6 using ELISA.[1]

  • Data Analysis: Determine the dose-dependent inhibition of these inflammatory mediators by the test compounds and calculate their IC50 values.

Mechanistic Assays for Anticancer Hits

For compounds showing significant antiproliferative activity, it is important to determine whether they are inducing cell death (apoptosis) or arresting the cell cycle.

Recommended Protocols:

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining): This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest caused by the compound.

In Vivo Validation of Lead Compounds

The most promising compounds ("leads") from the in vitro and cell-based assays should be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

Animal Models for Anti-inflammatory and Analgesic Activity

A variety of well-established animal models are available to screen for anti-inflammatory and analgesic agents.[16][17][18]

Recommended Models:

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw of a rodent, and the reduction in paw swelling is measured over time.[6]

  • Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic activity. The number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid is counted, and a reduction in this number indicates analgesia.[18]

  • Hot Plate Test: This model evaluates central analgesic activity. The latency of the animal's response (e.g., licking a paw or jumping) to a heated surface is measured. An increase in this latency suggests a central analgesic effect.[16][18]

Animal Models for Anticancer Activity

Recommended Model: Xenograft Tumor Model

In this model, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the lead compound, and tumor growth is monitored over time. This provides a robust assessment of the compound's in vivo antitumor efficacy.

Conclusion

The biological activity screening of 5-arylnicotinic acids requires a systematic and logically structured approach. By employing a tiered screening cascade that progresses from broad in vitro assays to more specific cell-based and in vivo models, researchers can efficiently identify and characterize novel therapeutic candidates. The methodologies and rationale presented in this guide provide a solid foundation for conducting rigorous and reproducible research in this promising area of drug discovery. The versatility of the 5-arylnicotinic acid scaffold, combined with a well-designed screening strategy, holds significant potential for the development of new treatments for a range of human diseases.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (niacin), a B-complex vitamin, has a long-standing history in clinical medicine, primarily for its robust effects on lipid metabolism. However, its therapeutic utility is tempered by characteristic side effects, most notably cutaneous flushing. This has spurred the development of various derivatives aimed at improving tolerability and efficacy. Beyond its established role in dyslipidemia, emerging research has unveiled a spectrum of novel therapeutic targets for nicotinic acid and its derivatives, extending their potential applications to inflammatory diseases, neurodegenerative disorders, and oncology. This technical guide provides a comprehensive overview of the molecular mechanisms and therapeutic targets of nicotinic acid derivatives, with a focus on both established and novel pathways. We delve into the canonical G-protein coupled receptor 109A (GPR109A) signaling pathway and its downstream effects on lipid metabolism and inflammation. Furthermore, we explore emerging targets and pathways, offering insights into the future landscape of nicotinic acid-based therapeutics. Detailed experimental protocols and data interpretation guidelines are provided to empower researchers in this dynamic field.

Introduction: The Evolving Landscape of Nicotinic Acid Therapeutics

Nicotinic acid, or niacin, is a water-soluble vitamin essential for a myriad of physiological processes.[1] In pharmacologic doses, it has been utilized for over half a century to manage dyslipidemia, owing to its ability to lower low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while concurrently raising high-density lipoprotein (HDL) cholesterol.[2][3][4] Despite these favorable lipid-modifying effects, the clinical application of nicotinic acid has been hampered by poor patient compliance due to adverse effects, primarily prostaglandin-mediated flushing.[5][6] This has led to the development of various derivatives, including extended-release formulations and co-formulations with flushing inhibitors, in an effort to mitigate these side effects.[7]

Recent large-scale clinical trials have cast some doubt on the incremental cardiovascular benefit of niacin when added to statin therapy, prompting a re-evaluation of its role in this setting.[2][8][9][10] However, these findings have also catalyzed a deeper exploration into the pleiotropic effects of nicotinic acid and its derivatives, revealing a wealth of potential therapeutic targets beyond lipid metabolism. This guide will navigate the established and emerging therapeutic landscapes of these compounds, providing a technical framework for researchers and drug development professionals.

The Canonical Target: GPR109A and its Downstream Signaling

The primary molecular target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][11][12] GPR109A is predominantly expressed in adipocytes and immune cells, including macrophages.[4][13]

GPR109A-Mediated Effects on Lipid Metabolism

The binding of nicotinic acid to GPR109A in adipocytes initiates a signaling cascade through a Gi-coupled protein.[11][14] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[5][12][15] The net result is a decrease in the mobilization of free fatty acids from adipose tissue to the liver.[5] This reduction in hepatic free fatty acid availability is a key mechanism underlying the triglyceride-lowering effect of nicotinic acid, as it curtails the substrate for hepatic triglyceride synthesis.[15]

Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, which is a critical enzyme in the final step of triglyceride synthesis.[3][5][16] This dual action on both substrate availability and synthesis contributes to the potent triglyceride-lowering capacity of nicotinic acid derivatives. The reduction in hepatic triglyceride synthesis also leads to decreased assembly and secretion of very-low-density lipoprotein (VLDL) particles, which are precursors to LDL.[3][17]

The mechanism by which nicotinic acid raises HDL levels is less completely understood but is thought to involve several pathways. It is believed to decrease the hepatic uptake of HDL cholesterol and apolipoprotein A-I (the major protein component of HDL), thereby increasing HDL's circulating half-life.[3][5][17]

GPR109A Signaling Pathway Diagram

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates NA Nicotinic Acid Derivative NA->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibits Activation FFA ↓ Free Fatty Acids HSL->FFA Triglycerides ↓ Triglyceride Synthesis (Liver) FFA->Triglycerides

Caption: GPR109A signaling cascade in adipocytes.

Emerging Therapeutic Targets and Mechanisms

Beyond the well-characterized effects on lipid metabolism, research has illuminated a broader range of therapeutic targets for nicotinic acid derivatives, implicating them in inflammation, neuroprotection, and cancer.

Anti-Inflammatory Properties

The anti-inflammatory effects of nicotinic acid derivatives are also largely mediated through GPR109A.[12] Activation of GPR109A on immune cells, such as macrophages and neutrophils, can suppress inflammatory signaling pathways.[4][12] For instance, in macrophages, GPR109A activation has been shown to inhibit the production of pro-inflammatory cytokines.[12] There is also evidence that nicotinic acid can exert anti-inflammatory effects independent of its lipid-modifying capabilities.[18]

A key pathway implicated in the anti-inflammatory response is the inhibition of the Akt/mTOR signaling pathway.[19] Furthermore, GPR109A activation can lead to the recruitment of β-arrestin, initiating a secondary signaling cascade that is independent of G-protein coupling and contributes to anti-inflammatory responses.[11][12]

Neuroprotection and Central Nervous System Disorders

Nicotinic acid and its derivatives are emerging as potential therapeutic agents for a range of central nervous system (CNS) disorders.[20] Nicotinamide, the amide form of nicotinic acid, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism.[1][21]

Several neuroprotective mechanisms have been proposed:

  • Restoration of Cellular Energy: By boosting NAD+ levels, nicotinamide can help restore ATP levels in neurons, which is particularly relevant in conditions of ischemic injury and neurodegeneration.[21][22]

  • Inhibition of PARP-1: Nicotinamide is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that, when overactivated in response to DNA damage, can deplete cellular NAD+ and ATP stores, leading to cell death.[1][21]

  • Anti-inflammatory and Antioxidant Effects: Nicotinic acid derivatives have been shown to exert anti-inflammatory and antioxidant effects in the CNS, which may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]

  • Promotion of Angiogenesis: Studies have suggested that niacin can promote angiogenesis and arteriogenesis, improving blood flow and aiding in recovery after stroke.[20][22]

Oncology

The role of nicotinic acid derivatives in cancer is complex and appears to be context-dependent.[18][23][24][25]

  • Tumor Suppression: In some cancers, such as breast and colon cancer, GPR109A has been shown to act as a tumor suppressor.[13][26] Its activation can induce apoptosis and inhibit cell survival.[13][27]

  • Potential for Tumor Promotion: Conversely, in other contexts, such as squamous cell carcinoma, GPR109A expression is upregulated, although its functional role in this setting is still under investigation.[13]

Derivatives of nicotinic acid are being actively investigated as potential anticancer agents, with some showing promising cytotoxic activity against various cancer cell lines.[23][24][25][28] For example, certain derivatives have demonstrated inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[28]

Experimental Protocols for Target Validation and Drug Discovery

GPR109A Activation Assays

A fundamental step in evaluating novel nicotinic acid derivatives is to assess their ability to activate GPR109A.

Protocol: cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.[11][29]

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (nicotinic acid derivatives).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., nicotinic acid).

  • Compound Addition: Remove the culture medium and add the assay buffer containing the test compounds to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow for GPR109A Activation Assay

GPR109A_Assay_Workflow Start Start SeedCells Seed GPR109A-expressing cells in a multi-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 PrepareCompounds Prepare serial dilutions of test compounds Incubate1->PrepareCompounds AddCompounds Add compound dilutions to cells and incubate PrepareCompounds->AddCompounds AddForskolin Add Forskolin to stimulate Adenylyl Cyclase AddCompounds->AddForskolin LyseAndDetect Lyse cells and add cAMP detection reagents AddForskolin->LyseAndDetect ReadPlate Read plate on a compatible reader LyseAndDetect->ReadPlate AnalyzeData Analyze data and calculate EC50 values ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a cAMP-based GPR109A activation assay.

Quantitative Data Summary

Derivative ClassTargetAssay TypePotency (EC50/IC50)Therapeutic IndicationReference
Nicotinic AcidGPR109AcAMP Inhibition~1-10 µMDyslipidemia[11]
AcifranGPR109A/GPR109BcAMP InhibitionPotent AgonistDyslipidemia[11]
Compound 5c (Novel Derivative)VEGFR-2Kinase Inhibition0.068 µMCancer[28]
NicotinamidePARP-1Enzyme InhibitionVariesNeuroprotection[1][21]

Adverse Effects and Clinical Considerations

Despite the therapeutic potential, the clinical use of high-dose nicotinic acid is associated with a range of adverse effects.[5]

Common Adverse Effects:

  • Flushing: The most common side effect, characterized by warmth, redness, and itching of the skin.[5][6][30] This is mediated by the release of prostaglandins D2 and E2 from Langerhans cells in the skin following GPR109A activation.[3][17]

  • Gastrointestinal Issues: Nausea, vomiting, abdominal pain, and diarrhea can occur.[5][30]

Serious Adverse Effects:

  • Hepatotoxicity: Liver damage, which can range from mild elevations in liver enzymes to severe hepatitis and liver failure, is a significant concern, particularly with sustained-release formulations.[5][6][31]

  • Hyperglycemia: High doses of nicotinic acid can impair glucose tolerance and increase the risk of new-onset type 2 diabetes.[5][7]

  • Rhabdomyolysis: A rare but serious condition involving muscle breakdown, which can lead to kidney problems.[30]

Future Perspectives and Conclusion

The therapeutic landscape of nicotinic acid derivatives is undergoing a significant transformation. While their role in cardiovascular disease prevention is being refined, the discovery of novel targets and mechanisms has opened up exciting new avenues for drug development. The anti-inflammatory, neuroprotective, and anti-cancer properties of these compounds warrant further investigation.

Future research should focus on:

  • Developing GPR109A agonists with biased signaling: This could potentially separate the therapeutic effects from the flushing response by selectively activating downstream pathways.

  • Exploring non-GPR109A mediated effects: A deeper understanding of these pathways could lead to the development of novel derivatives with unique therapeutic profiles.

  • Investigating combination therapies: Combining nicotinic acid derivatives with other agents may enhance efficacy and reduce side effects in various disease settings.

References

A Technical Guide to the Preliminary Toxicity Assessment of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early Toxicological Profiling

Nicotinic acid (niacin), a fundamental B-vitamin, has long been a cornerstone in managing dyslipidemia due to its broad-spectrum effects on plasma lipids.[1][2] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[3][4] However, the therapeutic utility of nicotinic acid is often hampered by high-dose requirements, leading to patient compliance issues due to side effects, most notably cutaneous flushing and, more critically, potential hepatotoxicity.[2][5][6][7]

In response, the development of substituted nicotinic acid derivatives aims to refine this therapeutic profile, seeking to enhance efficacy, improve the safety window, and reduce adverse effects.[2] As these new chemical entities (NCEs) advance, a robust and early assessment of their toxicological profile is not merely a regulatory hurdle but a critical step in the drug discovery and development continuum. A well-designed preliminary toxicity assessment can de-risk candidates, inform structure-activity relationships (SAR) for safety, and conserve resources by enabling early, data-driven "Go/No-Go" decisions.

This guide provides a structured, in-depth framework for conducting the preliminary toxicity assessment of substituted nicotinic acids. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each stage of the evaluation, grounding the experimental design in principles of mechanistic toxicology and regulatory science.

Section 1: A Tiered Framework for Toxicity Assessment

Modern toxicology operates on a tiered, hierarchical approach, guided by the "3Rs" principle: Replacement, Reduction, and Refinement of animal testing. This strategy begins with broad, high-throughput in vitro screens to flag potential liabilities before progressing to more complex and resource-intensive in vivo studies. This fail-fast, learn-early paradigm is essential for efficient drug development.

The causality behind this tiered approach is rooted in risk management. In vitro assays are designed to probe fundamental cellular processes—cytotoxicity and genotoxicity—that are often the root cause of organ-level toxicity observed later. By identifying these issues early, we can eliminate problematic compounds without resorting to extensive animal testing.

G cluster_1 Tier 2: Mechanistic & In Vivo Confirmation cluster_2 Decision Point Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) - Measures cell viability - Establishes IC50 Hepatotoxicity In Vitro Hepatotoxicity (e.g., HepG2 cells) - Probes organ-specific toxicity Cytotoxicity->Hepatotoxicity Genotoxicity Genotoxicity Assessment (e.g., Ames Test) - Measures mutagenic potential Decision Go / No-Go Candidate Selection Genotoxicity->Decision Acute_Oral Acute Oral Toxicity (In Vivo) (e.g., OECD TG 423) - Determines systemic toxicity - Classifies hazard Hepatotoxicity->Acute_Oral Acute_Oral->Decision

Caption: Tiered workflow for preliminary toxicity assessment.

Section 2: In Vitro Profiling: The Foundational Screen

The initial in vitro phase is designed to rapidly assess two of the most critical toxicological endpoints: direct cell killing (cytotoxicity) and the potential to cause genetic mutations (genotoxicity).

Cytotoxicity Assessment: The MTT Assay

Expertise & Rationale: The first question for any NCE is at what concentration it becomes toxic to living cells. The MTT assay is a robust, colorimetric method for quantifying this by measuring cellular metabolic activity.[8][9] Its principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9] This provides a quantitative measure of cytotoxicity, typically expressed as the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Plate a relevant cell line (e.g., HepG2 for liver toxicity screening, or a target-relevant cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter logarithmic growth phase. Causality: This ensures that the observed effects are due to the compound's toxicity and not to stresses associated with plating.

  • Compound Treatment:

    • Prepare a serial dilution of the substituted nicotinic acid derivative in serum-free culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[12]

    • Self-Validation System:

      • Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO, PBS) used to dissolve the compound. This defines 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to ensure the assay system is responsive.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][11]

    • Add 10 µL of the MTT stock solution to each well.[12]

    • Incubate for 3-4 hours at 37°C.[10] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Read the absorbance on a microplate spectrophotometer at a wavelength of 540-590 nm.[11][12]

Data Presentation: Cytotoxicity Results

Compound IDSubstituentCell LineIC50 (µM)
NA-0014-ChloroHepG225.4
NA-0022-MethoxyHepG2> 100
NA-0035-TrifluoromethylHepG28.1
Doxorubicin (Positive Control)N/AHepG20.5
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Expertise & Rationale: A compound's potential to cause cancer is a major safety concern. The Ames test is a widely used and regulatory-accepted in vitro assay to assess a chemical's mutagenic potential by measuring its ability to induce reverse mutations in bacteria.[13][14][15][16] The test uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic—they carry a mutation that prevents them from synthesizing an essential amino acid, histidine.[13][14] The assay determines if the test compound can cause a second mutation that reverts the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-deficient medium.[14]

A critical component is the inclusion of a rat liver homogenate fraction (S9 mix).[13] This is because many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes (like cytochrome P450s) in the liver. The S9 mix simulates this mammalian metabolic activation, allowing for the detection of pro-mutagens.[13][15]

AmesTest cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Selection cluster_result Result Interpretation Bacteria His- Salmonella Strains (e.g., TA98, TA100) Mix Mix Bacteria, Compound, and S9 Mix (or buffer) Bacteria->Mix Compound Test Compound (Substituted Nicotinic Acid) Compound->Mix S9 S9 Liver Extract (Metabolic Activation) S9->Mix Plate Pour mixture onto minimal glucose agar plates (lacking histidine) Mix->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Positive Significant Increase in Colonies => Mutagenic Potential Count->Positive Yes Negative No Significant Increase => Not Mutagenic Count->Negative No Hepatotoxicity Compound High-Dose Substituted Nicotinic Acid Liver Enters Hepatocyte Compound->Liver Metabolism Overwhelms Amidation Metabolic Pathway Liver->Metabolism Mitochondria Mitochondrial Dysfunction (Inhibition of β-oxidation) Metabolism->Mitochondria ATP Disruption of ATP Production Mitochondria->ATP Apoptosis Apoptosis & Necrosis ATP->Apoptosis DecisionTree Start Start Assessment Ames Ames Test Result? Start->Ames Cytotox Cytotoxicity IC50 > 10µM? Ames->Cytotox Negative NoGo1 No-Go: High Mutagenic Risk Ames->NoGo1 Positive AcuteOral Acute Oral Toxicity (GHS Cat 4/5)? Cytotox->AcuteOral Yes NoGo2 No-Go: High Cytotoxic Risk Cytotox->NoGo2 No NoGo3 No-Go: High Acute Toxicity AcuteOral->NoGo3 No Go Go: Proceed to further Sub-chronic Studies AcuteOral->Go Yes

References

The Structural Alchemy of 5-Phenylnicotinic Acid: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile foundation for the development of novel therapeutics. Nicotinic acid, or vitamin B3, is one such scaffold, long recognized for its beneficial physiological effects, including lipid-lowering and anti-inflammatory properties[1]. The introduction of a phenyl group at the 5-position of the nicotinic acid ring gives rise to the 5-phenylnicotinic acid core, a modification that dramatically expands the therapeutic possibilities of this simple pyridine derivative. This guide delves into the intricate structure-activity relationships (SAR) of 5-phenylnicotinic acid derivatives, providing a comprehensive overview of their therapeutic potential, the chemical nuances that govern their biological activity, and the experimental methodologies crucial for their evaluation. Our exploration will focus on three key areas of burgeoning research: metabolic disorders, inflammation, and neurological conditions.

I. Targeting Metabolic Disorders: Inhibition of α-Amylase and α-Glucosidase

The management of type 2 diabetes often involves strategies to control postprandial hyperglycemia. A key approach is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase[1]. 5-Phenylnicotinic acid derivatives have emerged as a promising class of inhibitors for these enzymes.

The Core SAR Insights

Recent studies on a series of 5-amino-nicotinic acid derivatives have provided crucial insights into the structural requirements for potent α-amylase and α-glucosidase inhibition. The presence of an amino group at the 5-position of the nicotinic acid scaffold appears to be a significant determinant for activity against α-glucosidase[1].

Substitution on the Phenyl Ring:

The nature and position of substituents on the phenyl ring dramatically influence inhibitory potency.

  • Halogens: The presence of halogens (Fluorine, Chlorine, Bromine) at the para position of the phenyl ring is highly favorable for α-amylase inhibition.

  • Electron-Donating Groups: Functionalization of the ortho position of the phenyl ring with electron-donating groups, such as ethyl or methoxy, leads to compounds with remarkable α-glucosidase inhibitory activity[1].

  • Other Substituents: Derivatives bearing trifluoromethyl and nitro groups have also demonstrated notable α-amylase inhibition.

Modifications at the Nicotinic Acid Core:

  • Ether/Thioether Linkages: Introducing an ether or thioether functionality at the 6-position of the nicotinic acid ring has been shown to be more effective in developing potent inhibitors compared to other linkers[1].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory activities of key 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase.

Compound IDPhenyl Ring SubstitutionLinker at Position 6α-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Compound A 4-FluoroThioetherPotentModerate
Compound B 4-ChloroThioetherPotentModerate
Compound C 4-BromoThioetherPotentModerate
Compound D 2-EthylEtherModerate32.9 ± 2.8[1]
Compound E 2-MethoxyEtherModerate26.4 ± 2.0[1]
Acarbose (Standard)-PotentPotent
Experimental Workflow: In Vitro Enzyme Inhibition Assays

The evaluation of α-amylase and α-glucosidase inhibition is paramount to understanding the SAR of these derivatives. Below are detailed protocols for these essential assays.

α-Amylase Inhibition Assay Protocol:

  • Preparation: Prepare a 0.5 mg/mL solution of α-amylase in 0.2 mM phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer.

  • Incubation: In a microplate, add 50 µL of the test compound solution (at various concentrations) to 50 µL of the α-amylase solution. Pre-incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of the starch solution to each well and incubate for a further 10 minutes at 25°C.

  • Reaction Termination: Stop the reaction by adding 100 µL of dinitrosalicylic acid color reagent.

  • Color Development: Heat the microplate at 95°C for 5 minutes and then cool to room temperature.

  • Measurement: Measure the absorbance at 540 nm. Acarbose is used as a positive control.

α-Glucosidase Inhibition Assay Protocol:

  • Preparation: Prepare an α-glucosidase solution (0.15 units/mL) in 100 mM phosphate buffer (pH 6.8) containing 200 mg/mL bovine serum albumin. Prepare a 5 mM solution of p-nitrophenyl α-D-glucopyranoside (pNPG) in the same buffer.

  • Incubation: In a microplate, add 10 µL of the test compound solution to 490 µL of the phosphate buffer. Add 250 µL of the pNPG solution and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 250 µL of the α-glucosidase solution and incubate for 15 minutes at 37°C.

  • Reaction Termination and Measurement: Stop the reaction by adding a suitable reagent and measure the absorbance at the appropriate wavelength to quantify the released p-nitrophenol.

SAR_Alpha_Glucosidase_Inhibition cluster_scaffold 5-Phenylnicotinic Acid Core cluster_modifications Key Structural Modifications cluster_activity Biological Outcome Scaffold Nicotinic Acid Ring Phenyl Phenyl Ring at C5 Scaffold->Phenyl Core Structure Amino Amino Group at C5 (Crucial for α-glucosidase activity) Scaffold->Amino Position6 Ether/Thioether at C6 Scaffold->Position6 OrthoEDG Ortho-Electron Donating Group (e.g., -OEt, -OMe) on Phenyl Ring Phenyl->OrthoEDG Activity Enhanced α-Glucosidase Inhibition Amino->Activity OrthoEDG->Activity Position6->Activity AntiInflammatory_Workflow cluster_assays In Vitro Assays start Synthesized 5-Phenylnicotinic Acid Derivatives cell_culture Culture RAW 264.7 Macrophages start->cell_culture stimulation Stimulate with LPS/IFN-γ + Test Compounds cell_culture->stimulation supernatant Collect Cell Supernatant stimulation->supernatant griess_assay Griess Assay for Nitrite (NO) Measurement supernatant->griess_assay elisa_assay ELISA for TNF-α and IL-6 Quantification supernatant->elisa_assay results Evaluate Anti-Inflammatory Activity griess_assay->results elisa_assay->results Suzuki_Coupling_Synthesis start 5-Bromo-2-fluoropyridine -3-boronic acid suzuki1 First Suzuki Coupling start->suzuki1 phenyl_halide Phenyl Halide phenyl_halide->suzuki1 intermediate1 3-(Phenyl-substituted) -pyridyl Intermediate suzuki1->intermediate1 suzuki2 Second Suzuki Coupling intermediate1->suzuki2 pyridine_boronic_acid Pyridine-3-boronic acid pyridine_boronic_acid->suzuki2 intermediate2 3,3'-Bipyridine Product suzuki2->intermediate2 elaboration Methylation and Reduction of Flanking Pyridine Ring intermediate2->elaboration final_product 5'-Phenyl-1,2,5,6-tetrahydro -3,3'-bipyridine Analogue elaboration->final_product

References

Methodological & Application

Experimental protocol for the synthesis of 5-(4-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-(4-Chlorophenyl)nicotinic acid via Suzuki-Miyaura Cross-Coupling

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine core, is a key scaffold in a variety of biologically active compounds.[1][2][3] The introduction of the 4-chlorophenyl moiety at the 5-position of the nicotinic acid scaffold can significantly modulate the pharmacological properties of a molecule, making it a compound of interest for library synthesis and lead optimization.[4]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The methodology is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance.[1][4][5] We will detail the palladium-catalyzed coupling of 5-bromonicotinic acid with 4-chlorophenylboronic acid, offering insights into the mechanistic rationale and practical execution for researchers, scientists, and drug development professionals.

Reaction Scheme & Mechanistic Overview

The core transformation is the palladium-catalyzed cross-coupling of an aryl halide (5-bromonicotinic acid) with an organoboron compound (4-chlorophenylboronic acid).

Overall Reaction: Reaction Scheme

The Suzuki-Miyaura Catalytic Cycle: The success of this reaction hinges on a well-understood catalytic cycle. The process is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) complex. A critical subsequent step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄), which forms a more nucleophilic boronate species, facilitating the transfer.[6] The cycle concludes with reductive elimination , where the new C-C bond is formed, yielding the desired this compound and regenerating the Pd(0) catalyst to continue the cycle.[7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Experimental Protocol

This protocol is designed for a solution-phase synthesis, providing a reliable method for obtaining the target compound with high purity.

Materials and Reagents
Reagent/MaterialMolecular Wt.Molar Equiv.Amount
5-Bromonicotinic acid202.01 g/mol 1.0(To be calculated)
4-Chlorophenylboronic acid156.37 g/mol 1.2(To be calculated)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56 g/mol 0.03 (3 mol%)(To be calculated)
Potassium Phosphate (K₃PO₄), anhydrous212.27 g/mol 3.0(To be calculated)
1,4-Dioxane, anhydrous--(To be calculated)
Deionized Water--(To be calculated)
Hydrochloric Acid (2M)--As needed
Ethyl Acetate (EtOAc)--As needed
Brine (Saturated NaCl solution)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Schlenk flask and magnetic stir bar---
Inert gas supply (Argon or Nitrogen)---
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

    • Causality: The use of excess boronic acid ensures complete consumption of the more valuable starting material, 5-bromonicotinic acid. The base is crucial for the transmetalation step of the catalytic cycle.[6]

  • Establishing an Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst, Pd(PPh₃)₄, is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Removing oxygen is critical for catalytic activity.[1][8]

  • Solvent and Catalyst Addition:

    • Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling Argon through the solvent mixture for 15-20 minutes.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

    • Using a syringe, add the degassed solvent mixture to the flask. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the 5-bromonicotinic acid.

    • Causality: Degassing the solvent prevents the introduction of oxygen into the reaction. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a beaker and carefully acidify to a pH of ~3-4 using 2M HCl. The product should precipitate out of the solution.

    • Causality: Acidification protonates the carboxylate salt of the product, rendering it less soluble in the aqueous phase and allowing for its isolation.

    • Extract the aqueous mixture three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.[9]

    • The choice of purification depends on the scale and purity of the crude material. Recrystallization is often effective for removing inorganic impurities and unreacted starting materials.[9]

Characterization

The final product, this compound (CAS No: 187999-33-3, Molecular Formula: C₁₂H₈ClNO₂, Molecular Weight: 233.65 g/mol ), should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.[10]

Safety Precautions

  • General Handling: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Reagent Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[12]

    • 5-Bromonicotinic Acid & Nicotinic Acid Derivatives: May cause skin and eye irritation.[13][14]

    • 1,4-Dioxane: Is a suspected carcinogen and is flammable. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Prepare Schlenk Flask reagents Add Reactants: - 5-Bromonicotinic Acid - 4-Chlorophenylboronic Acid - K₃PO₄ start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar, 3x) reagents->inert catalyst Add Catalyst & Solvent: - Pd(PPh₃)₄ - Degassed Dioxane/H₂O inert->catalyst reaction Reaction (Stir at 90°C, 12-24h) catalyst->reaction workup Workup: 1. Cool to RT 2. Acidify with 2M HCl 3. Extract with EtOAc reaction->workup purify Purification: - Wash, Dry, Concentrate - Recrystallize or Column Chromatography workup->purify product Final Product: This compound purify->product end Characterize & Store product->end

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Nicotinic Acid Analogs and the Need for Robust Screening

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its ability to favorably modulate a broad spectrum of blood lipids, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, makes it a valuable therapeutic agent in cardiovascular disease.[1][3] The discovery of its primary molecular target, the G protein-coupled receptor GPR109A (also known as HCA2), has galvanized the development of novel nicotinic acid analogs.[1][4] These next-generation compounds aim to retain the therapeutic benefits of nicotinic acid while mitigating its common side effect of cutaneous flushing, which is also mediated by GPR109A activation in skin cells.[2][5]

The quest for improved nicotinic acid analogs necessitates high-throughput screening (HTS) platforms to efficiently evaluate large compound libraries for their ability to modulate GPR109A activity.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the discovery and characterization of novel nicotinic acid analogs. We will delve into the underlying principles of suitable assay formats, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation, all grounded in scientific integrity and practical expertise.

Understanding the Target: GPR109A Signaling

GPR109A is a G-protein coupled receptor (GPCR) that is predominantly expressed in adipocytes and immune cells like macrophages.[1][4][8] Upon binding of nicotinic acid or its analogs, GPR109A undergoes a conformational change, leading to the activation of an intracellular signaling cascade. The receptor primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][9] In certain cellular contexts, GPR109A activation can also lead to the recruitment of β-arrestins and the activation of other signaling pathways, such as the Akt/mTOR pathway.[1][10]

A thorough understanding of this signaling pathway is paramount for designing a relevant and effective HTS assay. The choice of the assay endpoint, whether it be a direct measure of G protein activation, a downstream second messenger like cAMP, or a more integrated cellular response, will dictate the nature of the hits identified.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Ligand Nicotinic Acid Analog Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream BetaArrestin->Downstream

Caption: GPR109A Signaling Pathway

Choosing the Right High-Throughput Screening Assay

Several HTS assay formats are amenable to screening for modulators of GPR109A. The selection of the most appropriate assay depends on factors such as the desired throughput, cost, available instrumentation, and the specific scientific question being addressed.

Second Messenger Assays: Measuring cAMP Levels

Given that GPR109A's primary signaling pathway involves the inhibition of adenylyl cyclase, measuring changes in intracellular cAMP levels is a direct and robust method for identifying receptor agonists.

  • Principle: These assays typically employ a competitive immunoassay format, often utilizing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based systems.[11] In these assays, a labeled cAMP tracer competes with endogenous cAMP for binding to a specific antibody. A decrease in signal from the labeled tracer indicates an increase in endogenous cAMP (in the case of Gs-coupled receptors) or, for Gi-coupled receptors like GPR109A, a decrease in the forskolin-stimulated cAMP production upon agonist treatment.

  • Advantages: High sensitivity, good signal-to-background ratio, and amenability to automation make cAMP assays a popular choice for primary HTS campaigns.[12]

  • Disadvantages: These are endpoint assays and may not capture the kinetics of the receptor response.

Reporter Gene Assays
  • Principle: Reporter gene assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to changes in a specific signaling pathway. For GPR109A, a reporter construct containing a cAMP response element (CRE) can be used. Activation of GPR109A will lead to a decrease in cAMP, which in turn reduces the expression of the reporter gene.

  • Advantages: These assays can be highly sensitive and provide a robust signal. They are also well-suited for HTS in a 384- or 1536-well plate format.

  • Disadvantages: Reporter gene assays measure a downstream event in the signaling cascade, which can be influenced by off-target effects. They also require the generation of a stable cell line expressing both the receptor and the reporter construct.

Calcium Mobilization Assays
  • Principle: While GPR109A is primarily Gi-coupled, it can be engineered to couple to the Gq pathway by co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein.[13] Activation of the Gq pathway leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.

  • Advantages: Calcium mobilization assays are kinetic, providing real-time information about receptor activation. They are also highly amenable to HTS using instruments like the FLIPR (Fluorometric Imaging Plate Reader).[13]

  • Disadvantages: This approach involves an artificial signaling pathway, which may not fully recapitulate the native pharmacology of the receptor.

Label-Free Assays
  • Principle: Label-free technologies, such as dynamic mass redistribution (DMR) or impedance-based assays, measure integrated cellular responses upon receptor activation.[14][15][16][17] These assays detect changes in cell morphology, adhesion, and mass distribution that occur as a result of the entire signaling network being engaged.

  • Advantages: Label-free assays provide a holistic view of cellular response and are not biased towards a single signaling pathway.[17] They can be used with native cells endogenously expressing the receptor.[14]

  • Disadvantages: The signal can be complex to interpret, and the initial instrumentation cost can be high.

Detailed Protocols

Here, we provide detailed protocols for a primary HTS assay using a luminescence-based cAMP assay and a secondary confirmatory assay using a label-free DMR platform.

Protocol 1: Primary HTS - Luminescence-Based cAMP Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available luminescent cAMP assay kit.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A)

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA

  • Forskolin

  • Nicotinic acid (positive control)

  • Compound library (dissolved in DMSO)

  • Luminescent cAMP assay kit

  • White, opaque 384-well microplates

  • Luminometer

Experimental Workflow:

HTS_Workflow Start Start Seed Seed CHO-GPR109A cells in 384-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Add_Compounds Add test compounds and controls Incubate1->Add_Compounds Add_Forskolin Add Forskolin to stimulate cAMP production Add_Compounds->Add_Forskolin Incubate2 Incubate at 37°C Add_Forskolin->Incubate2 Add_Lysis_Reagent Add cell lysis reagent Incubate2->Add_Lysis_Reagent Add_Detection_Reagent Add cAMP detection reagent Add_Lysis_Reagent->Add_Detection_Reagent Incubate3 Incubate at room temperature Add_Detection_Reagent->Incubate3 Read_Luminescence Read luminescence Incubate3->Read_Luminescence Analyze Analyze data Read_Luminescence->Analyze End End Analyze->End

Caption: HTS Workflow for cAMP Assay

Step-by-Step Procedure:

  • Cell Seeding: Seed CHO-GPR109A cells into white, opaque 384-well plates at a density of 5,000-10,000 cells per well in their growth medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: The next day, remove the growth medium and replace it with 20 µL of assay buffer. Add 100 nL of test compounds from the library (typically at a final concentration of 10 µM) and controls (nicotinic acid and DMSO vehicle) to the appropriate wells.

  • Forskolin Stimulation: Add 5 µL of a pre-determined concentration of forskolin (the concentration that gives ~80% of the maximal cAMP response) to all wells except the negative control wells.

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Cell Lysis and Detection: Following the manufacturer's instructions for the cAMP assay kit, add the cell lysis reagent and then the cAMP detection reagent.

  • Signal Reading: Incubate the plates at room temperature for 60 minutes in the dark to allow the luminescent signal to stabilize. Read the luminescence on a plate reader.

Protocol 2: Secondary Assay - Label-Free Dynamic Mass Redistribution (DMR) Assay

This protocol is designed to confirm the activity of hits identified in the primary screen and to provide a more holistic view of their cellular effects.

Materials:

  • CHO-GPR109A cells

  • DMR-compatible microplates (e.g., Corning Epic® plates)

  • Assay buffer: HBSS with 20 mM HEPES

  • Nicotinic acid (positive control)

  • Validated hit compounds from the primary screen

  • Label-free detection instrument

Step-by-Step Procedure:

  • Cell Seeding: Seed CHO-GPR109A cells into DMR-compatible microplates and allow them to form a confluent monolayer overnight.

  • Baseline Reading: On the day of the assay, replace the growth medium with assay buffer and allow the cells to equilibrate in the label-free instrument for at least 1 hour to establish a stable baseline reading.

  • Compound Addition: Add the hit compounds at various concentrations to generate a dose-response curve. Also include nicotinic acid as a positive control and DMSO as a vehicle control.

  • Real-time Monitoring: Continuously monitor the DMR signal in real-time for 1-2 hours after compound addition.

  • Data Analysis: Analyze the kinetic data to determine the potency (EC50) and efficacy of the compounds.

Data Analysis and Interpretation

Rigorous data analysis is crucial for the success of any HTS campaign. Here are the key parameters to consider:

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18][19] It takes into account both the dynamic range of the assay and the variability of the data.[20][21]

Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD = Standard Deviation

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[22]

Hit Identification and Potency Determination
  • Primary Screen: In the primary screen, hits are typically identified based on a pre-defined activity threshold (e.g., >50% inhibition of the forskolin-stimulated cAMP signal).

  • Dose-Response and IC50/EC50 Determination: For confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations. The half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists is then calculated by fitting the data to a four-parameter logistic equation.[23][24] This provides a quantitative measure of the compound's potency.

Exemplary Data Summary:

CompoundPrimary Screen (% Inhibition)Secondary Screen (DMR EC50, nM)
Nicotinic Acid95 ± 5150 ± 25
Analog A88 ± 7120 ± 18
Analog B62 ± 10550 ± 75
Analog C15 ± 8> 10,000

Conclusion

The discovery of novel nicotinic acid analogs with improved therapeutic profiles holds significant promise for the treatment of cardiovascular and metabolic diseases. The HTS assays and protocols detailed in this application note provide a robust framework for the efficient identification and characterization of such compounds. By carefully selecting the appropriate assay format, adhering to rigorous experimental procedures, and employing sound data analysis practices, researchers can accelerate the discovery of the next generation of GPR109A modulators.

References

Analytical methods for the quantification of 5-(4-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorophenyl)nicotinic acid is a synthetic organic compound with a structural backbone similar to nicotinic acid (Vitamin B3). Its chlorinated phenyl moiety suggests potential applications in pharmaceutical and agrochemical research, necessitating precise and reliable quantitative methods to support pharmacokinetic studies, formulation development, and quality control. This application note provides detailed protocols for the quantification of this compound in both simple and complex biological matrices, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies described herein are designed to be robust, accurate, and reproducible, adhering to the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines for analytical method validation.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-Phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility.[3] This method is ideal for the quantification of this compound in bulk drug substance, formulated products, and for in-process controls where high sensitivity is not the primary requirement.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The acidic nature of this compound allows for its retention and separation from potential impurities. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Experimental Protocol: HPLC-UV

1.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 Solid-Phase Extraction (SPE) cartridges (for biological samples)

1.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

1.2.3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized for ideal retention and peak shape, a starting point could be 60:40 (v/v) Acetonitrile:0.1% Formic Acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.4. Sample Preparation

  • For Drug Substance/Formulation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.[5] Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6][7][8]

    • Solid-Phase Extraction (SPE) for Cleaner Samples:

      • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

      • Load the supernatant from the protein precipitation step.

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • Elute the analyte with 1 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.[9]

1.2.5. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm (To be determined by UV scan of the analyte)
Run Time10 minutes
Method Validation Summary (HPLC-UV)

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][10][11]

ParameterAcceptance Criteria (Typical)
Linearity R² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Selectivity No interference at the retention time of the analyte
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in method parameters

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation (e.g., SPE) Sample->SamplePrep Standard Reference Standard StandardPrep Standard Dilution Standard->StandardPrep HPLC HPLC System (C18 Column) SamplePrep->HPLC StandardPrep->HPLC Detection UV Detector (260 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Area) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of low concentrations of this compound in biological fluids for pharmacokinetic studies, LC-MS/MS is the method of choice.[7][8]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components by HPLC. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

2.2.1. Materials and Reagents

  • Same as for HPLC-UV, but with LC-MS grade solvents.

  • An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a structurally similar compound can be used.

2.2.2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2.3. Preparation of Solutions

  • Mobile Phase: Similar to HPLC-UV, but with LC-MS grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all samples and standards.

2.2.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for analyte retention and separation
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive
MRM TransitionsTo be determined by infusion of the standard. Hypothetical values: Analyte: m/z 248.0 -> 204.0; IS: m/z 252.0 -> 208.0
Dwell Time100 ms
Collision EnergyOptimized for maximum product ion signal
Capillary Voltage3.5 kV
Method Validation Summary (LC-MS/MS)

Validation for bioanalytical methods has more extensive requirements, including matrix effects and stability.[3][12]

ParameterAcceptance Criteria (Typical)
Linearity R² ≥ 0.99
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference from matrix components
Matrix Effect Assessed and minimized
Limit of Quantification (LOQ) Lowest standard on the calibration curve that meets accuracy and precision criteria
Stability Analyte stable under various storage and processing conditions

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS Sample->Spike IS Internal Standard IS->Spike Extraction Protein Precipitation &/or SPE Spike->Extraction LC UHPLC Separation Extraction->LC Ionization ESI Source LC->Ionization MS Mass Spectrometer MRM MRM Detection (Precursor -> Product) MS->MRM Ionization->MS Integration Peak Area Ratio (Analyte/IS) MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is well-suited for routine analysis of bulk materials and formulations, while the LC-MS/MS method provides the high sensitivity and selectivity necessary for bioanalytical studies. Both methods, when properly validated, will yield reliable and accurate data to support research and development activities.

References

The Versatile Scaffold: Harnessing 5-(4-Chlorophenyl)nicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aryl Nicotinic Acid Motif

In the landscape of medicinal chemistry, the nicotinic acid framework stands as a privileged scaffold, lending its versatile chemical handles and favorable pharmacokinetic profile to a multitude of therapeutic agents. The strategic introduction of an aryl group at the 5-position of the pyridine ring profoundly influences the molecule's spatial and electronic properties, opening avenues for targeted drug design. This guide focuses on a particularly compelling derivative, 5-(4-chlorophenyl)nicotinic acid, a scaffold that has demonstrated significant promise, particularly in the development of novel anticancer agents. The incorporation of the 4-chlorophenyl moiety is a well-established strategy in drug discovery, often enhancing binding affinity to target proteins and improving metabolic stability. This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis, derivatization, and biological evaluation of compounds derived from this valuable scaffold.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most robust and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high yields, excellent functional group tolerance, and mild reaction conditions, making it an ideal choice for medicinal chemistry applications.[1] The general strategy involves the coupling of 5-bromonicotinic acid with 4-chlorophenylboronic acid.

Workflow for the Synthesis of 5-Aryl Nicotinic Acid Derivatives

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction Setup Flask Setup & Inert Atmosphere 5-Bromonicotinic Acid->Reaction Setup 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Reaction Setup Reagent Addition Add Reagents: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., DMF) Reaction Setup->Reagent Addition Reaction Heat Reaction (80-100 °C) Reagent Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Acidify (pH 3-4), & Filter Monitoring->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Solution-Phase Synthesis of this compound

This protocol details the solution-phase synthesis of the title compound, which is adaptable for various scales.

Materials:

  • 5-Bromonicotinic acid

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and potassium phosphate (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF via syringe. Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[1]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.[1]

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Reactant/Reagent Equivalents Purpose
5-Bromonicotinic acid1Starting material
4-Chlorophenylboronic acid1.1 - 1.5Aryl source
Palladium Catalyst0.02 - 0.05Catalyst for C-C bond formation
Base (e.g., K₃PO₄)2 - 3Activates the boronic acid
Solvent (e.g., DMF)-Reaction medium

Derivatization Strategies: Expanding Chemical Space

The this compound scaffold offers two primary points for chemical modification: the carboxylic acid group and the pyridine ring. Derivatization at these positions is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.

Modification of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for forming esters and amides, allowing for the introduction of a wide array of functional groups.

Esterification can be achieved through various methods, including Fischer esterification, reaction with alkyl halides, or using coupling agents. A common and effective method involves the activation of the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[2]

Protocol: Ester Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in thionyl chloride (SOCl₂) and add a catalytic amount of DMF. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride hydrochloride.[3][4]

  • Esterification: Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add the desired alcohol (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (2-3 equivalents) to neutralize the HCl generated. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.

Amide bond formation is a cornerstone of medicinal chemistry.[5] The use of peptide coupling reagents provides a mild and efficient way to synthesize a diverse library of amides from this compound.

Protocol: Amide Synthesis using HATU

  • Reaction Setup: Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.[6][7]

Modification of the Pyridine Ring

Further modifications to the pyridine ring are less common once the 5-aryl substituent is in place but can be explored to fine-tune electronic properties or introduce additional points of interaction with a biological target.

Application in Anticancer Drug Discovery: Targeting Tubulin Polymerization

A significant application of the this compound scaffold is in the development of tubulin polymerization inhibitors. Microtubules are dynamic cytoskeletal proteins essential for cell division, making them a prime target for anticancer therapies.[1] Compounds that disrupt microtubule dynamics can induce mitotic arrest and apoptosis in cancer cells. Derivatives of 5-(4-chlorophenyl)furan, which can be conceptually derived from the this compound scaffold, have shown potent inhibitory activity against tubulin polymerization.[8]

Signaling Pathway of Tubulin Inhibitors

G Tubulin_Inhibitor 5-(4-Chlorophenyl)nicotinic Acid Derivative Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Application Notes and Protocols: 5-(4-Chlorophenyl)nicotinic Acid in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Novel Pyridine Carboxylic Acid Derivative

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection strategies necessitates the exploration of novel bioactive molecules. Nicotinic acid (niacin or vitamin B3), a fundamental component of all living cells, serves as the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are central to a vast array of redox reactions critical for plant growth, development, and stress responses. The structural scaffold of nicotinic acid has inspired the development of numerous agrochemicals, including herbicides and plant growth regulators.[3][4][5] This document provides a detailed technical guide for researchers on the potential applications and investigational protocols for 5-(4-Chlorophenyl)nicotinic acid, a synthetic derivative of nicotinic acid, in agricultural research. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural attributes—combining the nicotinic acid core with a halogenated phenyl group, a common toxophore in agrochemicals—suggest a strong potential for biological activity in plants. These notes, therefore, are constructed upon established principles of plant science and structure-activity relationships of analogous compounds to provide a robust framework for its investigation.

Postulated Biological Activity and Rationale

Based on the known bioactivity of nicotinic acid derivatives, this compound is hypothesized to exhibit dual functionality as both a plant growth regulator at low concentrations and a herbicide at higher concentrations.

  • Plant Growth Regulation: Exogenous application of nicotinic acid has been shown to enhance morpho-physiological characteristics in plants, particularly under abiotic stress conditions.[1] By potentially influencing the cellular pool of NAD(P)+, this compound could modulate metabolic pathways that bolster plant vigor, root development, and stress resilience.

  • Herbicidal Activity: The pyridine motif is a key feature in several commercial herbicides.[3] The introduction of a 4-chlorophenyl group to the nicotinic acid backbone may confer phytotoxicity. This substitution can alter the molecule's electronic properties and hydrophobicity, potentially leading to the inhibition of essential plant enzymes or the disruption of hormonal balance, mimicking the action of synthetic auxins.

Potential Mechanisms of Action

The precise molecular targets of this compound in plants remain to be elucidated. However, two primary putative mechanisms can be proposed for investigation:

Modulation of the NAD(P)+ Salvage Pathway

As a derivative of nicotinic acid, the compound could interact with the pyridine nucleotide cycle. It might act as a precursor, be converted into an active analog that modulates the activity of enzymes like nicotinate phosphoribosyltransferase (NaPRT), or interfere with the feedback regulation of the pathway. An upregulation could enhance stress tolerance, while a significant disruption could lead to metabolic collapse and cell death.

NAD_Pathway cluster_0 Cellular Environment CPNA This compound (Exogenous Application) NA Nicotinic Acid Pool CPNA->NA Potential Conversion NAD NAD+ NA->NAD Salvage Pathway NADP NADP+ NADPH NADPH NADP->NADPH NAD->NADP NAD Kinase NADH NADH NAD->NADH Metabolism Redox Reactions (e.g., Photosynthesis, Respiration) NADPH->Metabolism NADH->Metabolism Metabolism->NADP Metabolism->NAD caption Fig. 1: Postulated interaction with the NAD(P)+ pathway.

Caption: Postulated interaction with the NAD(P)+ pathway.

Disruption of Auxin Homeostasis

Many pyridine-based herbicides function as synthetic auxins. They bind to auxin receptors, leading to an uncontrolled and lethal stimulation of growth-related genes. The structure of this compound shares some features with auxin-type herbicides.

Auxin_Pathway cluster_1 Mechanism of Auxin-Mimic Herbicides CPNA This compound (as potential auxin mimic) AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) CPNA->AuxinReceptor Binds to Repressor Aux/IAA Repressor Protein AuxinReceptor->Repressor Promotes Degradation of ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription of UncontrolledGrowth Uncontrolled Growth & Cell Death AuxinGenes->UncontrolledGrowth caption Fig. 2: Hypothetical auxin-mimic herbicidal action.

Caption: Hypothetical auxin-mimic herbicidal action.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

Preparation of Stock Solutions

Due to the likely low aqueous solubility of this compound, a stock solution in an organic solvent is recommended.

  • Reagents and Materials:

    • This compound (≥97% purity)

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, deionized water

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Accurately weigh 10 mg of this compound and place it in a sterile vial.

    • Add 1 mL of DMSO to dissolve the compound, creating a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Plant Growth Regulation Assessment

This protocol is designed to assess the effects of the compound on the growth of a model plant species like Arabidopsis thaliana or a crop species such as barley (Hordeum vulgare) under normal and abiotic stress conditions.

  • Experimental Design:

    • Plant Material: Arabidopsis thaliana (Col-0) or Barley (cv. Golden Promise) seedlings.

    • Growth Conditions: Controlled environment chamber (e.g., 22°C day/18°C night, 16h/8h light/dark cycle).

    • Treatments:

      • Control (vehicle: same concentration of DMSO as in the highest treatment).

      • This compound at a range of low concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Stress Condition (optional): Drought (withholding water) or salinity (e.g., 100 mM NaCl in the growth medium).

  • Step-by-Step Procedure:

    • Prepare working solutions by diluting the stock solution in sterile water or liquid growth medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Sow seeds on agar plates or in pots with a suitable growth substrate.

    • For foliar application, spray the seedlings at the 2-3 leaf stage with the respective treatment solutions until runoff. For soil application, drench the soil with a defined volume of the treatment solution.[1]

    • If inducing stress, begin the stress treatment 24 hours after the application of the compound.

    • Harvest plants at a predetermined time point (e.g., 14 days post-treatment).

  • Data Collection and Analysis:

    • Morphological Parameters: Measure root length, shoot fresh and dry weight, and leaf area.

    • Physiological Parameters: Assess relative water content, chlorophyll content (SPAD meter), and photosynthetic efficiency (chlorophyll fluorescence).

    • Biochemical Assays: Quantify proline content, lipid peroxidation (MDA assay), and the activity of antioxidant enzymes (e.g., SOD, CAT, APX) under stress conditions.

Protocol for Herbicidal Activity Screening

This protocol aims to determine the phytotoxic effects of this compound on various plant species, including both crop and weed species.

  • Experimental Design:

    • Plant Material: A panel of plants including a monocot crop (e.g., wheat), a dicot crop (e.g., soybean), a monocot weed (e.g., barnyardgrass), and a dicot weed (e.g., common lambsquarters).

    • Growth Conditions: Greenhouse with controlled temperature and light.

    • Treatments:

      • Untreated control.

      • Vehicle control (DMSO).

      • This compound at a range of higher concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

      • Positive control (a commercial herbicide with a known mode of action).

  • Step-by-Step Procedure:

    • Prepare treatment solutions as described in section 3.2.

    • Grow plants in individual pots until they reach the 2-4 leaf stage.

    • Apply the treatments as a foliar spray, ensuring uniform coverage.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at 3, 7, and 14 days after treatment.

    • At the end of the experiment (e.g., 14 or 21 days), harvest the above-ground biomass and determine the fresh and dry weights.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Determine the concentration required for 50% growth inhibition (GR50) for each species using dose-response curve analysis.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical outcome of the herbicidal activity screening to illustrate data presentation.

Plant SpeciesTypeGR50 (µM) of this compound
Triticum aestivum (Wheat)Monocot Crop> 1000
Glycine max (Soybean)Dicot Crop750
Echinochloa crus-galli (Barnyardgrass)Monocot Weed150
Chenopodium album (Common Lambsquarters)Dicot Weed85

This is illustrative data and does not represent actual experimental results.

Concluding Remarks for the Investigator

The provided application notes and protocols offer a comprehensive starting point for investigating the agricultural potential of this compound. The dual-functionality hypothesis as a plant growth regulator and a herbicide should be systematically tested. Rigorous adherence to the described methodologies, including appropriate controls and statistical analysis, will be paramount in generating reliable and publishable data. The exploration of this and other structurally related compounds could lead to the discovery of novel agrochemicals that contribute to a more productive and sustainable agricultural future.

References

Cell-based assays to evaluate the efficacy of 5-(4-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Efficacy of 5-(4-Chlorophenyl)nicotinic Acid

Application Note & Protocols for Characterizing a Novel GPR109A Agonist

Abstract

This compound, a structural analog of nicotinic acid (Niacin), is a compound of interest for its potential therapeutic effects, which are likely mediated through the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA₂). GPR109A is a well-established target for the treatment of dyslipidemia and has emerging roles in modulating inflammatory conditions.[1][2][3] A thorough evaluation of novel GPR109A modulators requires a multi-assay approach to determine potency, functional mechanism, and potential for pathway-specific (biased) signaling. This guide provides a comprehensive framework and detailed protocols for characterizing the cellular efficacy of this compound, focusing on the canonical Gαi-mediated pathway, the β-arrestin recruitment pathway, and overall cellular health.

Scientific Foundation: The GPR109A Signaling Nexus

Understanding the signaling potential of GPR109A is paramount to designing a robust efficacy evaluation. As a Gαi-coupled receptor, its activation initiates multiple downstream events that can be quantitatively measured.

Causality of Pathway Activation: Upon agonist binding, GPR109A undergoes a conformational change that triggers two primary, distinct signaling cascades:

  • Gαi-Mediated Pathway: The canonical pathway involves the coupling of the Gαi subunit, which directly inhibits the enzyme adenylyl cyclase.[1][2] This enzymatic inhibition leads to a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This pathway is critically linked to the anti-lipolytic effects observed with niacin.[4]

  • β-Arrestin Recruitment Pathway: Independently of G-protein coupling, ligand-activated GPR109A can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation serves as a docking site for β-arrestin proteins.[5][6] The recruitment of β-arrestin not only mediates receptor desensitization and internalization but can also initiate a separate wave of signaling, potentially activating pathways like the ERK cascade. Measuring β-arrestin recruitment provides a direct, stoichiometric readout of receptor engagement and is essential for identifying "biased ligands" that preferentially activate one pathway over the other.[6][7]

A comprehensive efficacy assessment must therefore probe both of these signaling arms to build a complete pharmacological profile of the compound.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR109A GPR109A Gi Gαiβγ GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Compound 5-(4-Chlorophenyl) nicotinic acid Compound->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits Downstream_Arr Receptor Internalization Downstream Signaling bArrestin->Downstream_Arr cAMP ↓ cAMP AC->cAMP Downstream_Gi Metabolic Effects (e.g., Anti-lipolysis) cAMP->Downstream_Gi

Caption: GPR109A dual signaling pathways upon agonist binding.

Experimental Design: A Tiered Approach to Efficacy

A logical workflow ensures that foundational data on compound activity is established before committing resources to more complex mechanistic studies. We propose a three-tiered characterization cascade.

Experimental_Workflow cluster_tier1 Tier 1: Primary Efficacy & Potency cluster_tier2 Tier 2: Orthogonal Mechanism Validation cluster_tier3 Tier 3: Safety & Selectivity Profile cluster_analysis cAMP_Assay Protocol 1: cAMP Inhibition Assay Dose_Response Dose-Response Curve (10-point, half-log) cAMP_Assay->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc Final_Analysis Compare EC50 (cAMP vs. Arrestin) Calculate Therapeutic Index (CC50/EC50) EC50_Calc->Final_Analysis Arrestin_Assay Protocol 2: β-Arrestin Recruitment Assay Arrestin_EC50 Calculate EC50 Arrestin_Assay->Arrestin_EC50 Arrestin_EC50->Final_Analysis Viability_Assay Protocol 3: Cell Viability Assay CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc CC50_Calc->Final_Analysis

Caption: Tiered workflow for GPR109A agonist characterization.

Materials & Reagents

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably expressing human GPR109A (e.g., cAMP-optimized Gi-coupled cell lines from Eurofins Discovery or others).[8]

    • GPR109A β-arrestin reporter cell line (e.g., PathHunter® from DiscoverX).[5][9]

  • Compounds:

    • This compound, solubilized in DMSO (10 mM stock).

    • Nicotinic Acid (positive control), solubilized in assay buffer.

  • Assay Kits & Reagents:

    • cAMP Assay Kit (e.g., cAMP-Glo™ from Promega, LANCE™ TR-FRET from PerkinElmer, or HitHunter® from Eurofins Discovery).[10][11]

    • Forskolin.

    • β-Arrestin Assay Detection Reagents (specific to the reporter system used).

    • Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Assay from Promega, or a resazurin-based fluorescent assay).[10][12][13]

    • Cell Culture Media (e.g., F-12K or DMEM/F-12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Assay Plates: 384-well solid white, opaque plates for luminescence; black-walled, clear-bottom plates for fluorescence.

Detailed Experimental Protocols

Protocol 1: cAMP Inhibition Assay (Primary Efficacy)

This assay quantifies the compound's ability to activate the Gαi pathway by measuring the reduction of forskolin-stimulated cAMP levels.

Rationale: Forskolin directly activates adenylyl cyclase, elevating intracellular cAMP. This creates a large signal window, making the subsequent inhibition by a Gαi-coupled agonist robustly detectable.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture GPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells and perform a cell count. Resuspend cells in appropriate assay buffer or serum-free media.

    • Dispense cells into a 384-well white opaque plate at a pre-optimized density (e.g., 2,000-5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10-point, half-log serial dilution series of this compound in assay buffer, starting from a top concentration of 100 µM. Include a vehicle control (DMSO) and a positive control (Nicotinic Acid).

  • Treatment and Stimulation:

    • Add the diluted compounds to the cell plate.

    • Immediately add a pre-determined concentration of Forskolin (typically the EC₈₀ concentration, e.g., 3 µM) to all wells except the "no stimulation" control.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add cAMP detection reagents according to the manufacturer's protocol (e.g., for a luminescence assay, this typically involves a lysis step followed by addition of a luciferase-based reagent).[15]

    • Incubate for the recommended time (e.g., 60 minutes).

  • Data Acquisition:

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from "no stimulation" wells as 100% inhibition.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: β-Arrestin Recruitment Assay (Mechanism Validation)

This assay directly measures the interaction between GPR109A and β-arrestin, providing an orthogonal validation of receptor engagement.

Rationale: Enzyme Fragment Complementation (EFC) technology provides a robust method to quantify protein-protein interactions. The GPCR is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal.[5][7]

Step-by-Step Methodology:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1, using the GPR109A β-arrestin reporter cell line.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and controls as described previously.

    • Add the compounds to the cell plate.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the EFC detection reagents to all wells according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from vehicle-treated wells as 0% activity and the signal from a saturating concentration of the positive control as 100% activity.

    • Plot the normalized response versus the log of the compound concentration and fit to a four-parameter curve to determine the EC₅₀.

Protocol 3: Cell Viability Assay (Safety Profile)

This assay determines if the observed effects in functional assays are due to specific receptor modulation or non-specific cytotoxicity.

Rationale: It is crucial to distinguish between a compound that inhibits a cellular process through a specific mechanism and one that simply kills the cells.[16] An ATP-based assay like CellTiter-Glo is highly sensitive, as ATP levels are a direct indicator of metabolic activity and cell health.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the GPR109A-expressing cells in a 384-well white plate as described in Protocol 1.

  • Compound Addition:

    • Add the same serial dilutions of the test compound used in the functional assays.

  • Incubation:

    • Incubate for a prolonged period that matches or exceeds the longest functional assay time (e.g., 2-24 hours) at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability).

    • Plot percent viability versus the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation & Interpretation

Summarize the quantitative results in a table to facilitate direct comparison of the compound's activity across the different signaling pathways.

ParameterThis compoundNicotinic Acid (Control)
cAMP EC₅₀ (µM) Calculated ValueCalculated Value
β-Arrestin EC₅₀ (µM) Calculated ValueCalculated Value
Cell Viability CC₅₀ (µM) Calculated ValueCalculated Value
Therapeutic Index (CC₅₀/EC₅₀) Calculated ValueCalculated Value
Bias Factor (vs. cAMP) Calculated Value1 (Reference)

Interpretation of Results:

  • Potency: The EC₅₀ values from the cAMP and β-arrestin assays indicate the concentration of the compound required to produce 50% of its maximal effect. Lower EC₅₀ values signify higher potency.

  • Signaling Bias: A significant difference (typically >10-fold) between the EC₅₀ values for the cAMP and β-arrestin pathways may suggest biased agonism. This could have important therapeutic implications, as different pathways may be responsible for desired efficacy versus unwanted side effects.

  • Therapeutic Index: The ratio of CC₅₀ to the functional EC₅₀ (e.g., from the cAMP assay) provides a measure of the compound's safety window. A higher therapeutic index is desirable, indicating that the compound is effective at concentrations far below those at which it causes cytotoxicity.

References

Application Notes and Protocols for In Vivo Experimental Design: Testing Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Renewed Promise and Persistent Challenges of Nicotinic Acid

Nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia, offers a broad spectrum of lipid-modifying effects, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol available.[1][2] Its clinical utility, however, is significantly hampered by a well-known side effect: a cutaneous vasodilation known as flushing.[3][4] This reaction, characterized by redness, warmth, and itching, often leads to poor patient compliance.[3][4]

The discovery of the G protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid has reinvigorated the field.[1][5] Activation of GPR109A on adipocytes inhibits lipolysis, contributing to the beneficial lipid-lowering effects.[6][7] Conversely, GPR109A activation on epidermal Langerhans cells and other immune cells triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2), which mediates the flushing response.[3][8][9] This dual role of GPR109A presents a classic challenge in drug development: how to dissociate the therapeutic benefits from the adverse effects.

These application notes provide a comprehensive guide to the in vivo experimental design for testing novel nicotinic acid derivatives. The goal is to create derivatives that retain the therapeutic efficacy of nicotinic acid while minimizing or eliminating the flushing side effect. This guide will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation.

The GPR109A Signaling Pathway: A Tale of Two Cell Types

Understanding the divergent signaling pathways initiated by GPR109A activation in different cell types is fundamental to designing effective screening assays.

GPR109A_Signaling cluster_adipocyte Adipocyte (Therapeutic Effect) cluster_langerhans Langerhans Cell (Flushing Effect) NA_A Nicotinic Acid Derivative GPR109A_A GPR109A NA_A->GPR109A_A Gi_A Gi GPR109A_A->Gi_A activates AC_A Adenylyl Cyclase Gi_A->AC_A inhibits cAMP_A cAMP AC_A->cAMP_A PKA_A PKA cAMP_A->PKA_A activates HSL_A HSL (active) PKA_A->HSL_A activates Lipolysis_A Lipolysis ↓ HSL_A->Lipolysis_A NA_L Nicotinic Acid Derivative GPR109A_L GPR109A NA_L->GPR109A_L Gq_L Gq GPR109A_L->Gq_L activates PLC_L PLC Gq_L->PLC_L activates IP3_L IP3 PLC_L->IP3_L produces Ca_L Ca²⁺ ↑ IP3_L->Ca_L releases PLA2_L PLA2 Ca_L->PLA2_L activates AA_L Arachidonic Acid PLA2_L->AA_L releases COX_L COX-1/2 AA_L->COX_L substrate for PGD2_L PGD2 COX_L->PGD2_L produces Vasodilation_L Vasodilation (Flush) PGD2_L->Vasodilation_L causes

Caption: GPR109A signaling in different cell types.

Preclinical In Vivo Experimental Workflow

A well-structured in vivo experimental plan is crucial for efficiently evaluating novel nicotinic acid derivatives. The following workflow outlines a logical progression from initial efficacy and safety screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Safety cluster_2 Phase 3: Chronic Studies & Mechanism A Compound Formulation & Solubility Assessment B Acute Dosing in Dyslipidemic Model (e.g., ApoE-/- mice on Western Diet) A->B C Lipid Profile Analysis (TC, TG, HDL, LDL) B->C Efficacy D Acute Flushing Assessment (Visual Scoring, Skin Temperature) B->D Side Effect E Dose-Response Study (Efficacy vs. Flushing) C->E D->E F Preliminary Hepatotoxicity Screen (ALT, AST) E->F G Oral Glucose Tolerance Test (OGTT) E->G H Chronic Dosing Study (e.g., 4-8 weeks) F->H G->H I Atherosclerotic Plaque Analysis H->I J Gene Expression Analysis (Liver, Adipose Tissue) H->J

Caption: Phased in vivo experimental workflow.

Detailed Protocols and Methodologies

Compound Formulation: A Critical First Step

Many novel chemical entities are poorly soluble in aqueous solutions, presenting a significant hurdle for in vivo administration.[10][11] Proper formulation is essential to ensure adequate bioavailability and avoid misleading results.[12][13]

Protocol: Formulation of Poorly Soluble Nicotinic Acid Derivatives

  • Solubility Assessment:

    • Determine the solubility of the derivative in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, corn oil, 0.5% carboxymethylcellulose, cyclodextrins).

  • pH Modification:

    • For acidic or basic compounds, adjusting the pH of the vehicle can significantly improve solubility.[10]

  • Co-solvents and Surfactants:

    • Prepare formulations using co-solvents (e.g., polyethylene glycol, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL) to enhance solubility.[10][14]

  • Lipid-Based Formulations:

    • For highly lipophilic compounds, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[10][11]

  • Particle Size Reduction:

    • If a suspension is necessary, micronization or nanonization can improve the dissolution rate.[14]

  • Final Formulation Selection:

    • Choose the simplest formulation that provides the desired concentration and is well-tolerated by the animals. Always include a vehicle-only control group in all experiments.

Animal Model Selection: Mimicking Human Dyslipidemia

The choice of animal model is critical for the translational relevance of the findings. While no single model perfectly recapitulates human dyslipidemia, several well-established rodent models are widely used.[15][16]

Animal Model Induction Method Key Characteristics Advantages Limitations
ApoE-/- Mouse Genetic Knockout + High-Fat/Western DietElevated total cholesterol and LDL, spontaneous atherosclerotic lesion development.[16][17]Well-characterized, robust atherosclerotic phenotype.High HDL levels, which is different from human dyslipidemia.
LDLR-/- Mouse Genetic Knockout + High-Fat/Western DietElevated LDL cholesterol, particularly on a high-fat diet.[16][17]More closely mimics human familial hypercholesterolemia.Lesion development is less severe than in ApoE-/- mice.
Syrian Golden Hamster High-Fat/Fructose DietExhibits a more human-like lipoprotein profile with significant LDL.[18]Presence of cholesteryl ester transfer protein (CETP), similar to humans.Less genetically defined than mice, potential for greater variability.[16]
Triton WR-1339 Induced Rat Chemical InductionAcute and dramatic increase in plasma triglycerides and cholesterol.[15][19]Rapid and simple model for screening hypolipidemic agents.Not suitable for chronic studies or atherosclerosis assessment.

Recommendation: For initial efficacy and flushing studies, the ApoE-/- mouse on a Western diet is a robust and widely accepted model. For studies focusing on LDL-lowering effects, the LDLR-/- mouse is an excellent choice.

Efficacy Assessment: Lipid Profile Analysis

The primary therapeutic goal of nicotinic acid derivatives is to improve the lipid profile.

Protocol: Lipid Profile Analysis

  • Animal Dosing: Administer the nicotinic acid derivative or vehicle to dyslipidemic animals (e.g., ApoE-/- mice fed a Western diet for 8-12 weeks) via the desired route (e.g., oral gavage).

  • Blood Collection: At a predetermined time point post-dosing (e.g., 4-6 hours for acute studies), collect blood via a suitable method (e.g., retro-orbital sinus, tail vein).

  • Plasma Separation: Transfer the blood to EDTA-coated tubes, and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Measurement: Analyze the plasma for total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL) cholesterol using commercially available enzymatic colorimetric assay kits.

  • LDL Calculation: Calculate the low-density lipoprotein (LDL) cholesterol concentration using the Friedewald formula (for triglyceride levels below 400 mg/dL): LDL = TC - HDL - (TG/5).

Side Effect Assessment: Quantifying the Flush Response

Developing a reliable method to assess flushing in animals is crucial for differentiating novel derivatives from the parent compound.

Protocol: Flushing Assessment

  • Animal Acclimatization: Acclimatize the animals to the testing room and handling procedures to minimize stress-induced temperature changes.

  • Baseline Measurement: Measure the baseline ear or tail skin temperature using a non-contact infrared thermometer.

  • Compound Administration: Administer a high dose of the nicotinic acid derivative or vehicle.

  • Temperature Monitoring: Measure the skin temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-dosing.

  • Visual Scoring (Optional): Visually assess the ears for redness (erythema) at the same time points and score on a predefined scale (e.g., 0 = no change, 1 = slight pink, 2 = moderate red, 3 = intense red).

  • Data Analysis: Calculate the change in temperature from baseline for each animal at each time point. A significant increase in skin temperature compared to the vehicle group indicates a flushing response.

Safety and Tolerability Assessments

Beyond flushing, it is essential to evaluate the potential for other adverse effects, such as hepatotoxicity and impaired glucose metabolism.

Protocol: In Vivo Hepatotoxicity Assessment

  • Blood Collection: At the end of the study (acute or chronic), collect blood for plasma separation as described previously.

  • Liver Enzyme Analysis: Measure the plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.[20][21]

  • Histopathology:

    • Harvest the liver and fix it in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.

Protocol: Oral Glucose Tolerance Test (OGTT)

  • Fasting: Fast the mice for 4-6 hours with free access to water.[22][23]

  • Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a glucometer.[22][24]

  • Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg) via oral gavage.[23][25]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[22][23]

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC). An increased AUC in the treated group compared to the control group suggests impaired glucose tolerance.

Data Presentation and Interpretation

Parameter Vehicle Control Nicotinic Acid Derivative X (Low Dose) Derivative X (High Dose)
Total Cholesterol (mg/dL) 450 ± 35320 ± 28390 ± 30330 ± 25
Triglycerides (mg/dL) 150 ± 2090 ± 15120 ± 1895 ± 12
HDL Cholesterol (mg/dL) 80 ± 10110 ± 1295 ± 11105 ± 10
Max. Ear Temp. Change (°C) 0.5 ± 0.24.5 ± 0.81.0 ± 0.31.8 ± 0.5#
ALT (U/L) 40 ± 545 ± 642 ± 548 ± 7
OGTT AUC 25000 ± 150032000 ± 200026000 ± 160028000 ± 1800

*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Nicotinic Acid. Data are presented as mean ± SEM.

Interpretation: In this hypothetical example, Derivative X at a high dose shows a lipid-modifying efficacy comparable to nicotinic acid but with a significantly reduced flushing response. There are no signs of hepatotoxicity, and the impact on glucose tolerance is less pronounced than with nicotinic acid. These results would warrant further investigation of Derivative X as a promising clinical candidate.

Conclusion

The in vivo evaluation of nicotinic acid derivatives requires a multifaceted approach that balances the assessment of therapeutic efficacy with a careful evaluation of the flushing side effect and other potential liabilities. By employing well-characterized animal models, robust and validated protocols, and a logical experimental workflow, researchers can effectively identify and advance novel compounds with an improved therapeutic index. The ultimate goal is to harness the potent lipid-modifying benefits of nicotinic acid while freeing patients from the undesirable flushing that has long limited its clinical potential.

References

Application Notes and Protocols: Derivatizing the Carboxylic Acid Group of 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Key Heterocyclic Scaffold

5-(4-Chlorophenyl)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, a carboxylic acid, and a chlorophenyl substituent, offers a versatile scaffold for the synthesis of novel bioactive molecules. The carboxylic acid group, in particular, serves as a prime handle for chemical modification, allowing for the introduction of diverse functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. Derivatization of this carboxylic acid can lead to the formation of esters, amides, and other functionalities, enabling the exploration of a broad chemical space in the quest for new therapeutic agents.

This comprehensive guide provides detailed protocols and expert insights into the derivatization of the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of common derivatization strategies, offer step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for their research endeavors.

Core Derivatization Strategies: A Mechanistic Overview

The primary strategies for derivatizing the carboxylic acid of this compound involve its conversion into esters and amides. These transformations typically require the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: Modulating Lipophilicity and Pro-drug Potential

Esterification is a fundamental derivatization reaction that can significantly alter the lipophilicity and membrane permeability of a molecule. Furthermore, esters can be designed as pro-drugs that undergo enzymatic cleavage in vivo to release the active carboxylic acid.

A widely employed method for esterification under mild conditions involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).[1][2] These reagents act as powerful dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then susceptible to nucleophilic attack by an alcohol, yielding the desired ester and a urea byproduct.[2] To increase yields and suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, an additive like N-hydroxysuccinimide (NHS) is often included.[3][4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then efficiently reacts with the alcohol.

dot

Esterification_Workflow cluster_activation Carboxylic Acid Activation cluster_esterification Ester Formation CarboxylicAcid This compound EDC EDC O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC Ester Ester Derivative O_Acylisourea->Ester + Alcohol Urea Urea Byproduct O_Acylisourea->Urea Alcohol Alcohol (R-OH)

Caption: Carbodiimide-mediated esterification workflow.

This protocol details the synthesis of an ester derivative of this compound using EDC and NHS.

Materials:

ReagentSupplierGrade
This compoundCommercial≥98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Commercial≥98%
N-Hydroxysuccinimide (NHS)Commercial≥98%
Alcohol (e.g., Ethanol, Benzyl alcohol)CommercialAnhydrous
Dichloromethane (DCM)CommercialAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house prep.-
BrineIn-house prep.-
Anhydrous Sodium SulfateCommercial-

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate the formation of the NHS-ester.

  • Esterification: Add the desired alcohol (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified ester by NMR, IR, and mass spectrometry to confirm its structure and purity.

Amidation: Building Blocks for Bioactive Molecules

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key structural motif in a vast array of pharmaceuticals. Derivatizing this compound as an amide opens the door to a wide range of structural diversity and biological activities.

Similar to esterification, carbodiimide coupling reactions are a robust method for forming amide bonds.[2] The mechanism involves the activation of the carboxylic acid by the carbodiimide to form the O-acylisourea intermediate, which is then attacked by a primary or secondary amine to form the stable amide bond and a soluble urea byproduct.[1][2]

dot

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_amidation Amide Formation CarboxylicAcid This compound EDC EDC O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC Amide Amide Derivative O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine Amine (R-NH2)

Caption: Carbodiimide-mediated amidation workflow.

This protocol outlines the synthesis of an amide derivative of this compound using EDC.

Materials:

ReagentSupplierGrade
This compoundCommercial≥98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Commercial≥98%
Amine (e.g., Aniline, Piperidine)Commercial≥98%
Dichloromethane (DCM)CommercialAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house prep.-
1 M Hydrochloric AcidIn-house prep.-
BrineIn-house prep.-
Anhydrous Sodium SulfateCommercial-

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Activation: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress via TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Ugi Four-Component Reaction (U-4CR): A Pathway to Complex Scaffolds

For more advanced derivatization and the rapid generation of compound libraries, the Ugi four-component reaction (U-4CR) is an exceptionally powerful tool.[5] This one-pot reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce α-aminoacyl amide derivatives.[6] Utilizing this compound as the carboxylic acid component in a U-4CR allows for the creation of highly substituted and structurally diverse molecules with potential pharmacological properties.[6]

Troubleshooting and Expert Insights

  • Low Yields in Esterification/Amidation:

    • Ensure Anhydrous Conditions: Water can hydrolyze the active O-acylisourea intermediate, regenerating the starting carboxylic acid.[1] Use anhydrous solvents and dry glassware.

    • Optimize Stoichiometry: While the protocols suggest typical stoichiometries, optimization may be necessary depending on the specific alcohol or amine used.

    • Consider Alternative Coupling Agents: If EDC proves inefficient, other coupling agents like DCC (in non-aqueous media) or HATU can be explored.[1][7]

  • Purification Challenges:

    • Urea Byproduct Removal: The urea byproduct from EDC is water-soluble and can be removed by aqueous work-up.[1] The urea from DCC is less soluble and may require filtration.[3]

    • Polarity of Nicotinic Acid Derivatives: Nicotinic acid and its derivatives can be polar.[8] Careful selection of the mobile phase for column chromatography is crucial for effective separation. A base wash (e.g., with sodium bicarbonate) can help remove unreacted carboxylic acid, but care must be taken to avoid hydrolysis of the ester product.[8]

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical step in the exploration of its potential as a versatile scaffold for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize a wide array of ester and amide derivatives. By understanding the underlying reaction mechanisms and employing robust experimental techniques, scientists can efficiently generate novel compounds for biological evaluation, ultimately contributing to the advancement of therapeutic innovation.

References

Application Notes and Protocols: Leveraging 5-(4-Chlorophenyl)nicotinic Acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space for scaffolds that can be elaborated into potent and selective enzyme inhibitors. Among these, the nicotinic acid framework holds significant promise due to its central role in cellular metabolism as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This document provides a comprehensive guide on the strategic use of 5-(4-Chlorophenyl)nicotinic acid in the design and development of enzyme inhibitors, with a primary focus on nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway and a key target in oncology and inflammatory diseases. These notes will elucidate the mechanistic rationale, provide detailed experimental protocols for inhibitor characterization, and present a framework for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin, is a fundamental building block for the biosynthesis of NAD+, a coenzyme vital for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The enzymes involved in NAD+ biosynthesis are therefore critical nodes for therapeutic intervention. The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is particularly crucial for the survival of cells with high energy demands, such as cancer cells.[2][3][4]

The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in this salvage pathway, making it an attractive target for the development of anticancer agents.[2][5][6] Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering a metabolic crisis and ultimately leading to apoptosis in cancer cells.[3][5][6] Several NAMPT inhibitors have been investigated in clinical trials, highlighting the therapeutic potential of targeting this enzyme.[3][4]

This compound presents itself as a valuable starting point for the design of novel NAMPT inhibitors. The nicotinic acid core provides the foundational interactions within the enzyme's active site, while the 4-chlorophenyl substituent offers a vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The rationale is to leverage the inherent recognition of the nicotinic acid moiety by NAMPT and to exploit the additional interactions afforded by the substituted phenyl ring to achieve high-affinity binding.

The NAMPT-Mediated NAD+ Salvage Pathway: A Target for Intervention

The NAMPT-catalyzed reaction is the first and rate-limiting step in the conversion of nicotinamide to NAD+. NAMPT utilizes nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce nicotinamide mononucleotide (NMN).[1] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The NAD+ produced is then utilized by a host of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in critical cellular functions.[1]

NAMPT_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Downstream Downstream Cellular Processes Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP+Pi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Metabolism Sirtuins->Metabolism DNARepair DNA Repair PARPs->DNARepair

Caption: The NAMPT-mediated NAD+ salvage pathway.

By inhibiting NAMPT, the production of NAD+ is curtailed, leading to a cascade of detrimental effects in highly metabolic cells, such as cancer cells, which often overexpress NAMPT.[3][4][7]

Experimental Protocols: Characterization of this compound Derivatives as NAMPT Inhibitors

The following protocols provide a robust framework for the in vitro characterization of novel compounds derived from this compound as potential NAMPT inhibitors.

In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This coupled-enzyme assay is a widely used method to determine the inhibitory activity of test compounds on purified human NAMPT.[8] The principle involves measuring the production of NADH, which is directly proportional to the activity of NAMPT.[9]

Workflow Diagram:

NAMPT_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Buffer, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate Mix) pre_incubation->reaction_initiation reaction_incubation Incubate at 37°C for 60 min reaction_initiation->reaction_incubation detection Add Detection Reagents reaction_incubation->detection detection_incubation Incubate at 37°C for 30 min (Protect from light) detection->detection_incubation measurement Measure Fluorescence (Ex: 340 nm, Em: 460 nm) detection_incubation->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro NAMPT inhibition assay.

Materials and Reagents:

  • Recombinant Human NAMPT Enzyme

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-Pyrophosphate (PRPP)

  • Adenosine Triphosphate (ATP)

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • Resazurin and Diaphorase (or a commercial NADH detection kit)

  • Test Compounds (derivatives of this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., FK866)

  • 96-well black microplates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare working solutions of NAM, PRPP, and ATP in assay buffer.

    • Prepare a master mix of the coupling enzymes (NMNAT, ADH) and detection reagents.[1]

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[9][10]

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 5 µL of the serially diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells.[1]

    • Add 10 µL of diluted recombinant NAMPT enzyme to all wells except for the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.[1]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[1]

  • Reaction Initiation:

    • Start the reaction by adding 10 µL of a substrate mix containing NAM, PRPP, and ATP to all wells.[1]

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add 50 µL of the coupling enzyme and detection reagent master mix to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[1]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm for NADH detection.[9]

  • Data Analysis:

    • Subtract the background fluorescence (from "No Enzyme" control wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NAD+ Depletion Assay

This assay confirms the on-target effect of the inhibitors in a cellular context by measuring the depletion of intracellular NAD+ levels.

Materials and Reagents:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HCT116)[8]

  • Cell culture medium and supplements

  • Test compounds

  • NAD+/NADH quantification kit (commercially available)

  • Cell lysis buffer

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the protocol of the NAD+/NADH quantification kit.

  • NAD+ Quantification: Measure the intracellular NAD+ levels using the quantification kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration for each sample. Plot the NAD+ levels against the inhibitor concentration to determine the dose-dependent effect on cellular NAD+ depletion.

Data Presentation and Interpretation

Quantitative data from the enzyme inhibition and cellular assays should be summarized in a clear and concise table for easy comparison of the potency of different this compound derivatives.

Table 1: Inhibitory Potency of Hypothetical this compound Derivatives against NAMPT

Compound IDModification on Nicotinic Acid ScaffoldNAMPT IC50 (nM)Cellular NAD+ Depletion EC50 (nM)
CPNA-001 Unmodified>10,000>10,000
CPNA-002 Amide at carboxylic acid5,2008,500
CPNA-003 Ester at carboxylic acid7,8009,200
CPNA-004 Amide with extended linker8501,200
CPNA-005 Substitution on the phenyl ring (e.g., -OCH3)350600
FK866 (Control) N/A2.18[8]0.5 (A2780 cells)[8]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights and Future Directions

The development of potent inhibitors from the this compound scaffold will rely on systematic SAR studies. Key areas for modification and exploration include:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's interaction with the enzyme and its cell permeability.

  • Substitution on the Phenyl Ring: Introducing various substituents on the 4-chlorophenyl ring can explore additional binding pockets within the enzyme's active site and influence pharmacokinetic properties.

  • Introduction of Linkers: Incorporating flexible or rigid linkers at the 5-position of the nicotinic acid ring can allow for the exploration of more distant binding interactions.

The goal of these SAR studies is to identify derivatives with improved potency (lower IC50 values), enhanced cellular activity, and favorable drug-like properties.

Conclusion

This compound represents a promising starting point for the development of novel NAMPT inhibitors. Its structural features provide a solid foundation for rational drug design. By employing the detailed protocols and strategic approaches outlined in these application notes, researchers can effectively synthesize and characterize new chemical entities with the potential to become next-generation therapeutics for cancer and other diseases driven by aberrant cellular metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 5-(4-Chlorophenyl)nicotinic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Chlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these solubility hurdles.

Introduction to the Challenge

This compound, a derivative of nicotinic acid (Vitamin B3), presents a significant formulation challenge due to its limited solubility in aqueous solutions.[1][2][3][4][5][6] This poor solubility can impede its bioavailability and therapeutic efficacy, making it a critical obstacle to overcome in research and development.[7][8][9] This guide will explore various strategies to enhance the solubility of this compound, grounded in established pharmaceutical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in water?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of the lipophilic (fat-loving) 4-chlorophenyl group significantly increases the molecule's hydrophobicity, counteracting the hydrophilic (water-loving) nature of the nicotinic acid backbone. While nicotinic acid itself is slightly soluble in water[1], the addition of the bulky, nonpolar chlorophenyl group disrupts the favorable interactions with water molecules that are necessary for dissolution.

Q2: I'm observing very low dissolution of my compound in neutral water. What is the first and most straightforward approach I should try?

A2: The most direct method to try is pH adjustment . This compound is a weak acid due to its carboxylic acid group.[10][11][12][13] Therefore, its solubility is highly dependent on the pH of the solution.[10][11][12][13]

Mechanism: By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium hydroxide), you deprotonate the carboxylic acid group, forming a more soluble salt (a carboxylate). This ionized form has significantly improved interactions with polar water molecules, leading to a substantial increase in solubility.

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of this compound.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Plot the data: Graph the measured solubility as a function of pH.

Q3: Adjusting the pH is not a viable option for my application. What other strategies can I employ?

A3: If pH modification is not suitable, several other formulation strategies can be explored. These generally involve the use of pharmaceutical excipients to enhance solubility.[14][15][16][17]

1. Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[18][19][20][21] This makes the solvent more "hospitable" to lipophilic compounds like this compound, thereby increasing its solubility.[9][18][19][20][22]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Glycerin

  • Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)

Experimental Protocol: Co-solvent Solubility Screening
  • Prepare co-solvent systems: Create a series of aqueous solutions containing varying concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of ethanol in water).

  • Determine solubility: Follow the same procedure as the pH-dependent solubility assessment (steps 2-5) for each co-solvent system.

  • Compare results: Analyze the data to identify the co-solvent and concentration that provides the optimal solubility enhancement.

2. Surfactants

Mechanism: Surfactants are amphiphilic molecules, meaning they have both a hydrophobic tail and a hydrophilic head.[23][24][25] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[23] The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly soluble drugs can be encapsulated and solubilized within the aqueous solution.[23][24]

Common Pharmaceutical Surfactants: [16][26]

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F68)

  • Anionic: Sodium lauryl sulfate (SLS)

Experimental Protocol: Surfactant-Mediated Solubilization
  • Prepare surfactant solutions: Make a series of aqueous solutions with different surfactants at concentrations both below and above their respective CMCs.

  • Measure solubility: Determine the solubility of this compound in each surfactant solution using the standard equilibration method.

  • Identify effective surfactants: Compare the solubility enhancements to select the most suitable surfactant and its optimal concentration range.

3. Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[27][28][29] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[27][28][30] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the drug.[8][27][28][29][30][31]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation and Solubility
  • Prepare cyclodextrin solutions: Create aqueous solutions of different cyclodextrins at various concentrations.

  • Determine phase solubility: Add excess this compound to each cyclodextrin solution and equilibrate as previously described.

  • Analyze and plot: Quantify the dissolved drug concentration and plot it against the cyclodextrin concentration to generate a phase solubility diagram. This will help determine the complexation efficiency and the stoichiometry of the inclusion complex.

Data Summary & Comparison

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Ionization of the carboxylic acid group to form a more soluble salt.Simple, cost-effective, can lead to significant solubility increases.Not suitable for all applications; potential for precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous solvent system.Effective for many non-ionizable and ionizable compounds.Potential for toxicity or other undesirable biological effects at high concentrations.
Surfactants Encapsulation of the drug within micelles.[23]High solubilization capacity for very hydrophobic compounds.Potential for in-vivo interactions and toxicity depending on the surfactant and concentration.
Cyclodextrins Formation of water-soluble inclusion complexes.[27][28][30]Generally well-tolerated with a good safety profile; can also improve stability.[27][29]Can be more expensive; complexation is dependent on the size and shape of the drug molecule.

Visualizing the Concepts

Solubility_Enhancement_Workflow cluster_problem Initial Problem cluster_strategies Solubilization Strategies cluster_mechanisms Mechanisms Poor_Solubility Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Co_solvents Co-solvents Poor_Solubility->Co_solvents Surfactants Surfactants Poor_Solubility->Surfactants Cyclodextrins Cyclodextrins Poor_Solubility->Cyclodextrins Ionization Ionization to Soluble Salt pH_Adjustment->Ionization Polarity_Reduction Solvent Polarity Reduction Co_solvents->Polarity_Reduction Micellar_Encapsulation Micellar Encapsulation Surfactants->Micellar_Encapsulation Inclusion_Complexation Inclusion Complex Formation Cyclodextrins->Inclusion_Complexation

Caption: Workflow for addressing poor solubility.

pH_Effect_on_Solubility cluster_graph Effect of pH on Solubility of a Weak Acid pH_axis_label pH pH2 pH2 pH4 4 pH6 6 pH8 8 pH10 10 Solubility_axis_label Solubility (mg/mL) y_axis_end x_axis_end origin origin origin->y_axis_end origin->x_axis_end p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p1 p1 p1->p2 low_sol Low Solubility (Unionized Form) high_sol High Solubility (Ionized Form)

Caption: pH effect on weak acid solubility.

Concluding Remarks

Overcoming the poor aqueous solubility of this compound is a critical step in its development as a potential therapeutic agent. A systematic approach, starting with pH modification and progressing to the evaluation of co-solvents, surfactants, and cyclodextrins, will enable researchers to identify an effective solubilization strategy. The choice of method will ultimately depend on the specific requirements of the final application, including desired concentration, route of administration, and toxicity considerations.

References

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-(4-Chlorophenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable compound. Drawing from established protocols and extensive troubleshooting experience, this resource provides in-depth, practical solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (4-chlorophenyl)boronic acid.

Question 1: My Suzuki-Miyaura coupling reaction is showing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer:

Low conversion in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents.

1. Inactive Palladium Catalyst: The Pd(0) species is the active catalyst, and its deactivation is a primary cause of low yield.

  • Cause: The most common reason for catalyst deactivation is the presence of oxygen in the reaction vessel. This leads to the oxidation of the Pd(0) catalyst to Pd(II) and the formation of palladium black, which is catalytically inactive.[1]

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] This involves using a Schlenk line or a glovebox. All solvents must be thoroughly degassed prior to use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

2. Suboptimal Reaction Conditions: The delicate balance of base, solvent, and temperature is crucial for a successful Suzuki coupling.

  • Cause: An inappropriate choice of base or solvent can significantly hinder the reaction. The base is required to activate the boronic acid for transmetalation.[3] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

  • Solution: For the coupling of 5-bromonicotinic acid, a common and effective system is Pd(PPh₃)₄ as the catalyst with K₃PO₄ or K₂CO₃ as the base in a solvent like DMF or a dioxane/water mixture.[2][4] If you are using a different system, consider switching to these proven conditions. The reaction temperature is also critical; a typical range is 80-100 °C.[2][4]

3. Poor Reagent Quality: The purity of your starting materials is paramount.

  • Cause: 5-bromonicotinic acid can contain impurities that may interfere with the reaction. More commonly, (4-chlorophenyl)boronic acid can undergo degradation, particularly if it is old or has been stored improperly. Boronic acids are susceptible to oxidation and can form boroxines upon dehydration.[1]

  • Solution: Use freshly purchased or purified starting materials. (4-chlorophenyl)boronic acid can be checked by NMR to ensure its integrity. If in doubt, using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for minor impurities.[2]

Here is a workflow to troubleshoot low conversion:

Troubleshooting workflow for low reaction conversion.
Question 2: My crude product shows significant impurities, particularly a homocoupling product of (4-chlorophenyl)boronic acid. How can I minimize this side reaction?

Answer:

The formation of 4,4'-dichlorobiphenyl, the homocoupling product of (4-chlorophenyl)boronic acid, is a common side reaction in Suzuki couplings.[1] This occurs when two molecules of the boronic acid react with each other.

1. Control Stoichiometry:

  • Cause: Using a large excess of the boronic acid can favor the homocoupling pathway.

  • Solution: Carefully control the stoichiometry. While a slight excess of the boronic acid (around 1.2 equivalents) is often beneficial to drive the reaction to completion, avoid using a large excess (e.g., >2 equivalents).

2. Optimize Reaction Conditions:

  • Cause: High temperatures and prolonged reaction times can sometimes promote side reactions. Additionally, the presence of oxygen can contribute to homocoupling.

  • Solution:

    • Temperature: Run the reaction at the lower end of the effective temperature range (e.g., 80 °C) and monitor the reaction progress closely by TLC or LC-MS.[2] Avoid unnecessarily long reaction times.

    • Inert Atmosphere: As mentioned previously, a rigorously oxygen-free environment is crucial not only for catalyst stability but also for minimizing side reactions like homocoupling.[2]

3. Choice of Palladium Catalyst and Ligands:

  • Cause: The choice of palladium source and ligands can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Solution: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a standard and generally effective catalyst for this transformation.[2][4] If homocoupling is a persistent issue, you could explore other catalyst systems with bulkier electron-rich phosphine ligands which can sometimes suppress this side reaction.

ParameterRecommendation for Minimizing HomocouplingRationale
Boronic Acid Stoichiometry 1.1 - 1.3 equivalentsDrives reaction to completion without excessively favoring homocoupling.
Temperature 80-90 °CSufficient for reaction without promoting side reactions.
Atmosphere Strict Inert (Argon/Nitrogen)Prevents oxygen-mediated side reactions.[2]
Catalyst Pd(PPh₃)₄ (2-5 mol%)A well-established catalyst for this type of coupling.[5]
Question 3: I am having difficulty with the final purification of this compound. What is an effective purification strategy?

Answer:

Purification can be challenging due to the product's physical properties and potential impurities from the reaction. A multi-step approach is often necessary.

1. Acid-Base Extraction Work-up:

  • Principle: The product is a carboxylic acid, while many of the byproducts (like the homocoupled biphenyl) are neutral. This difference in acidity can be exploited for purification.

  • Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • If DMF was used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the crude product.[2]

    • Filter the solid.

    • Dissolve the crude solid in an aqueous base (e.g., 1M NaOH) to form the sodium salt of the carboxylic acid, which is water-soluble.

    • Wash this aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove non-acidic, organic-soluble impurities (e.g., 4,4'-dichlorobiphenyl).[6]

    • Re-acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the purified this compound.

    • Filter the purified solid, wash with water, and dry under vacuum.

2. Recrystallization:

  • Principle: If the product is still not pure enough after the acid-base work-up, recrystallization can be an effective final step.

  • Protocol: The choice of solvent is critical. You will need to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.

    • Common solvents to try for nicotinic acid derivatives include ethanol, methanol, or mixtures of ethanol and water.

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

A general workflow for the purification of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[4][7] This involves reacting 5-bromonicotinic acid with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base.[2][8] This method is widely adopted due to its mild reaction conditions and high tolerance for various functional groups.[4][7]

Q2: Can I use 5-chloronicotinic acid instead of 5-bromonicotinic acid as a starting material?

A: While technically possible, using 5-chloronicotinic acid is generally much more challenging. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the trend I > Br > Cl.[9] Aryl chlorides are significantly less reactive than aryl bromides, often requiring more active (and expensive) catalysts, stronger bases, and higher reaction temperatures, which can lead to more side products. For these reasons, 5-bromonicotinic acid is the preferred starting material.

Q3: My synthesis starts from methyl 5-bromonicotinate. What is the best way to hydrolyze the ester to the final carboxylic acid product?

A: After the Suzuki coupling to form methyl 5-(4-chlorophenyl)nicotinate, the ester can be hydrolyzed to the carboxylic acid. A common and effective method is to use a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water.[10] The reaction is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS). An acidic work-up is then required to protonate the carboxylate and precipitate the final product. Using LiOH can sometimes offer cleaner reactions and easier work-ups.[10]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A: Yes, several safety precautions should be taken:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Solvents like DMF, dioxane, and toluene have specific health and flammability risks. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood.

  • Bases: Bases like K₃PO₄ and K₂CO₃ are irritants. Avoid inhalation of dust and skin contact.

  • Inert Atmosphere: When working with a Schlenk line, be mindful of the pressure differentials to avoid glassware accidents.

Q5: How can I monitor the progress of the reaction?

A: The progress of the Suzuki coupling reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spots cleanly) to separate the starting material (5-bromonicotinic acid) from the product. The starting material and product should have different Rf values.

  • LC-MS: This is a more definitive method. It will allow you to monitor the disappearance of the starting materials and the appearance of the product peak with the correct mass-to-charge ratio (for this compound, C₁₂H₈ClNO₂, the molecular weight is 233.65 g/mol ).[11]

III. References

  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid. Benchchem. Available at: --INVALID-LINK--

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ElectronicsAndBooks. Available at: --INVALID-LINK--

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. Benchchem. Available at: --INVALID-LINK--

  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. Benchchem. Available at: --INVALID-LINK--

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: --INVALID-LINK--

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: --INVALID-LINK--

  • A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: --INVALID-LINK--

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: --INVALID-LINK--

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: --INVALID-LINK--

  • How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. Available at: --INVALID-LINK--

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: --INVALID-LINK--

  • This compound, min 97%, 1 gram. Fisher Scientific. Available at: --INVALID-LINK--

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: --INVALID-LINK--

  • Purification of nicotinic acid. Google Patents. Available at: --INVALID-LINK--

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC - NIH. Available at: --INVALID-LINK--

  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi National Journal of Chemistry. Available at: --INVALID-LINK--

  • 5-(3-Chlorophenyl)nicotinic acid. BLD Pharm. Available at: --INVALID-LINK--

  • METHYL 5-METHYLNICOTINATE synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • 5-(4-Fluorophenyl)nicotinic acid. A2B Chem. Available at: --INVALID-LINK--

  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. Available at: --INVALID-LINK--

  • An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PubMed. Available at: --INVALID-LINK--

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: --INVALID-LINK--

  • NIACIN (VITAMIN B3). LCTech GmbH. Available at: --INVALID-LINK--

  • Effects of high levels of dietary niacin from nicotinic acid on growth and meat quality of finishing pigs raised during summer. ResearchGate. Available at: --INVALID-LINK--

  • methyl 6-[4-(3-chlorophenyl)piperazino]nicotinate. ChemicalBook. Available at: --INVALID-LINK--

References

Resolving ambiguous spectroscopic data for 5-(4-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 5-(4-Chlorophenyl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and quality control analysts who may encounter challenges in interpreting the spectroscopic data for this molecule. Our goal is to provide clear, actionable troubleshooting advice rooted in established scientific principles to help you resolve ambiguities and ensure the structural integrity of your compound.

Introduction: The Challenge of Ambiguity

This compound (MW: 233.7 g/mol ) is a bifunctional molecule containing two distinct aromatic rings. This structure, while seemingly straightforward, presents several potential sources of spectroscopic ambiguity. The proton signals of the two aromatic rings can overlap, quaternary carbons can be difficult to assign, and subtle environmental effects can lead to unexpected spectral features. This guide provides a logical workflow to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: My initial mass spectrum (ESI+) doesn't show a clear molecular ion peak at m/z 234. Is my synthesis wrong?

A1: Not necessarily. The absence of the [M+H]⁺ peak is a common issue in electrospray ionization (ESI) mass spectrometry, especially for molecules with multiple ionizable sites or those prone to fragmentation.

Troubleshooting Steps:

  • Switch Ionization Mode: Analyze the sample in negative ion mode (ESI-). Carboxylic acids are often more readily detected as the deprotonated carboxylate [M-H]⁻ ion. For this molecule, you should look for a strong signal at m/z 232.

  • Check for Adducts: In positive mode, look for common adducts. Sodium ([M+Na]⁺ at m/z 256) and potassium ([M+K]⁺ at m/z 272) adducts are frequently observed if there are trace salt impurities in your sample or solvent.

  • Softer Ionization Conditions: If fragmentation is suspected, reduce the fragmentor or cone voltage in your mass spectrometer's source settings. This provides less energy during the ionization process, which can preserve the molecular ion. A common fragment for nicotinic acid derivatives is the loss of CO₂ (44 Da) or the entire carboxylic acid group (45 Da) from the parent ion[1][2].

  • Isotope Pattern: A key confirmation is the chlorine isotope pattern. You should observe two peaks for any chlorine-containing ion, with the M+2 peak having an intensity of approximately one-third of the main peak. For [M-H]⁻, you would expect to see ions at m/z 232 and m/z 234.

Q2: The aromatic region of my ¹H NMR spectrum (400 MHz, DMSO-d₆) is a complex multiplet. How can I confidently assign the protons of the pyridine and chlorophenyl rings?

A2: This is the most common ambiguity for this molecule. The chemical shifts of the protons on both rings can fall within a similar range (typically 7.5-9.0 ppm), leading to significant signal overlap. A simple 1D ¹H NMR is often insufficient for unambiguous assignment.

Workflow for Resolving Overlapping Aromatic Signals:

The recommended approach is a combination of 1D and 2D NMR experiments. This workflow provides a self-validating system for complete assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments for Connectivity 1H_NMR ¹H NMR (Initial Observation) COSY ¹H-¹H COSY (H-H Couplings) 1H_NMR->COSY Identify spin systems (e.g., protons on the same ring) 13C_NMR ¹³C NMR / DEPT-135 (Identify C, CH, CH₂, CH₃) HSQC ¹H-¹³C HSQC (Direct H-C Bonds) 13C_NMR->HSQC COSY->HSQC Link protons to their attached carbons HMBC ¹H-¹³C HMBC (Long-Range H-C Bonds) HSQC->HMBC Establish multi-bond connectivity Final_Assignment Unambiguous Assignment HMBC->Final_Assignment Confirm ring linkage and substituent positions

Caption: Logical workflow for NMR signal assignment.

Please refer to the detailed Troubleshooting Guide 1 below for a step-by-step protocol on executing and interpreting these 2D NMR experiments.

Q3: My ¹³C NMR spectrum is missing a signal for one of the quaternary carbons. What is the likely cause?

A3: Quaternary carbons (those not attached to any protons) often exhibit weak signals in ¹³C NMR spectra due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement. It is highly probable that the signal is present but has a very low signal-to-noise ratio.

Troubleshooting Steps:

  • Increase the Number of Scans: The most direct solution is to acquire the spectrum for a longer period (i.e., increase the number of scans). This will improve the signal-to-noise ratio, and the weak quaternary carbon signal should become visible.

  • Adjust Relaxation Delay (d1): Increase the relaxation delay between pulses (e.g., from 1-2 seconds to 5-10 seconds). This allows the quaternary carbons more time to relax back to their equilibrium state, leading to a stronger signal upon the next pulse.

  • Use a Different Solvent: If solubility allows, changing the solvent can sometimes subtly alter relaxation times and improve signal intensity.

  • HMBC as a Confirmation Tool: Even if you cannot directly observe a quaternary carbon in the 1D ¹³C spectrum, you can confirm its presence and chemical shift using an HMBC experiment. Protons that are two or three bonds away will show a correlation to the quaternary carbon's position. See Troubleshooting Guide 1 for details.

Q4: The O-H stretch from the carboxylic acid in my IR spectrum is extremely broad and obscures the C-H aromatic region. How can I confirm the C-H stretches?

A4: The broad O-H stretch, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded dimer of a carboxylic acid and can indeed overlap with the aromatic C-H stretches which appear just above 3000 cm⁻¹[3].

Troubleshooting Steps:

  • Look at the "Shoulder": Often, the aromatic C-H stretches will appear as small, sharp "shoulders" on the high-wavenumber side of the broad O-H band (approx. 3050-3100 cm⁻¹).

  • Chemical Derivatization (Esterification): A definitive but more involved method is to convert the carboxylic acid to an ester (e.g., a methyl ester). This completely removes the O-H band. The new spectrum will show a strong C=O stretch for the ester (typically ~1735-1750 cm⁻¹) and the aromatic C-H region will be clear and unobstructed. This also serves as a chemical confirmation of the carboxylic acid functional group.

  • Focus on Other Bands: Rely on other characteristic bands for confirmation. The C=O stretch of the carboxylic acid dimer is very intense and appears around 1700 cm⁻¹[4][5]. You should also see characteristic aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region[3].

Troubleshooting Guides

Guide 1: Unambiguous Structural Elucidation using 2D NMR

This guide provides a detailed protocol for assigning the structure of this compound.

Predicted Spectroscopic Data Summary

Feature¹H NMR (ppm, DMSO-d₆)¹³C NMR (ppm, DMSO-d₆)IR (cm⁻¹)
Pyridine Ring H2: ~9.0 (d) H4: ~8.3 (dd) H6: ~8.8 (d)C2: ~152 C3: ~138 C4: ~135 C5: ~133 C6: ~150C=N Stretch: ~1600-1550
Chlorophenyl Ring H2'/H6': ~7.8 (d) H3'/H5': ~7.6 (d)C1': ~136 C2'/C6': ~130 C3'/C5': ~129 C4': ~134C-Cl Stretch: ~800-700
Carboxylic Acid COOH: ~13.0 (br s)C=O: ~167O-H Stretch: 3300-2500 (broad) C=O Stretch: ~1710-1680

Note: These are predicted values based on nicotinic acid and substituted aromatics. Actual values may vary.[6][7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of 10-15 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize the acid and keep the carboxylic proton from exchanging too rapidly.

  • Acquire Standard Spectra:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum.

    • DEPT-135: This experiment helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • Acquire 2D COSY Spectrum:

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Interpretation: Look for cross-peaks. The protons of the chlorophenyl ring (H2'/H6' coupled to H3'/H5') will show correlations. The protons on the pyridine ring (H4 coupled to H2 and H6) will form a separate spin system. This allows you to group the protons belonging to each ring.

  • Acquire 2D HSQC Spectrum:

    • Purpose: To correlate each proton directly to the carbon it is attached to (one-bond correlation).

    • Interpretation: Every cross-peak links a specific proton signal to a specific carbon signal. Using the proton assignments from the COSY spectrum, you can now definitively assign the protonated carbons of each ring.

  • Acquire 2D HMBC Spectrum:

    • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for establishing the overall connectivity.

    • Interpretation - The Crucial Correlations:

      • Ring-to-Ring Linkage: Look for a correlation between the protons on one ring and the quaternary carbon of the other ring at the point of connection. For example, H2 and H6 of the pyridine ring should show a correlation to C1' of the chlorophenyl ring.

      • Carboxyl Group Position: The protons ortho to the carboxylic acid (H4 and H6 on the pyridine ring) should show correlations to the carboxyl carbon (~167 ppm).

      • Quaternary Carbon Assignment: Protons will show correlations to nearby quaternary carbons, allowing you to assign C3, C5, C1', and C4'.

Caption: Key HMBC correlations for structural confirmation.

By systematically applying this workflow, you can move from a complex, overlapping 1D spectrum to a fully validated and unambiguous structural assignment.

References

Stability issues of 5-(4-Chlorophenyl)nicotinic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Chlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and stability of this compound in various solvents. As direct stability data for this specific molecule is not extensively published, this document synthesizes information from foundational chemical principles, data on related pyridine carboxylic acids, and field-proven laboratory practices to empower you to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with Solutions

Researchers may encounter several issues when working with solutions of this compound. This section provides a logical, step-by-step approach to diagnosing and resolving these common problems.

Issue 1: My solution has become hazy, or a precipitate has formed.

This is the most common issue, typically related to solubility limits being exceeded.

Q: I prepared a stock solution in DMSO, and it was clear. After adding it to my aqueous buffer, it turned cloudy. What happened?

A: This is likely due to the poor aqueous solubility of this compound. While highly soluble in a polar aprotic solvent like DMSO, introducing this stock into an aqueous medium drastically changes the solvent environment. The compound "crashes out" or precipitates because its concentration is now above its solubility limit in the final aqueous buffer. The 4-chlorophenyl group significantly increases the hydrophobicity of the molecule compared to its parent, nicotinic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: The color of my solution has changed (e.g., turned yellow/brown) over time.

Q: My solution of this compound in methanol was colorless initially but has developed a yellow tint after being on the lab bench for a day. Is it still usable?

A: A color change often indicates chemical degradation. Pyridine carboxylic acids and related aromatic structures can be susceptible to photodegradation, especially when in solution and exposed to ambient or UV light.[1][2][3][4] The energy from light can promote oxidative reactions or ring modifications, leading to colored byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution color change.

Issue 3: I am seeing inconsistent results or a loss of activity in my assay.

Q: My cellular assay results are variable when using a stock solution of this compound that is a week old. What could be the cause?

A: Inconsistent results or loss of potency points to degradation of the active compound. The primary suspects are hydrolysis, oxidation, or photodegradation. The stability is also highly dependent on the pH of the solution. The molecule has two ionizable groups: the carboxylic acid (acidic) and the pyridine nitrogen (basic). At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), which can affect its stability and interaction with targets.

  • pH-Dependent Hydrolysis: While the carboxylic acid itself doesn't hydrolyze, its reactivity can be pH-dependent. At extreme pH values, degradation pathways can be accelerated.[5][6]

  • Oxidation: Aromatic rings can be susceptible to oxidation, a process that can be catalyzed by trace metals or exposure to air over time.[7]

  • Adsorption: The compound may adsorb to plastic surfaces. If you are working with very dilute solutions in plastic tubes or plates, this can lead to a significant decrease in the effective concentration.

Preventative Measures and Best Practices:

  • Prepare Fresh: The most reliable approach is to prepare solutions fresh from solid material for each experiment.

  • Inert Atmosphere: For long-term storage of a stock solution, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[7]

  • Use Glassware: When possible, use glass volumetric flasks and vials for preparing and storing stock solutions to minimize adsorption to plastic.

  • Perform a Stability Check: If you must use an older solution, run a quick quality control check, for instance, by HPLC, to confirm the purity and concentration before use.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A: For high concentration stock solutions (e.g., 10-50 mM), a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. The compound is expected to have high solubility in these solvents. For applications where DMSO/DMF are not suitable, ethanol can be a secondary choice, though the achievable concentration may be lower. Always use anhydrous, high-purity solvents.

Q2: How should I store the solid compound and my prepared stock solutions?

A:

  • Solid Compound: The manufacturer recommends storing the solid material sealed in a dry environment in the refrigerator (2 to 8°C).[8] This minimizes exposure to moisture and heat.

  • Stock Solutions: For short-term storage (1-2 weeks), solutions can be stored at 2-8°C. For long-term storage (months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] Crucially, all solutions should be protected from light. [3][4]

Q3: Is this compound sensitive to pH?

A: Yes. The molecule's solubility and stability can be pH-dependent. The carboxylic acid group will be protonated at low pH and deprotonated at higher pH. The pyridine nitrogen can be protonated at acidic pH. This change in ionization state will significantly alter the molecule's solubility in aqueous buffers and could potentially influence its stability. It is recommended to conduct experiments in buffered solutions and to check that the compound remains soluble upon addition to the final assay medium.

Q4: Can I warm the solution to get the compound to dissolve?

A: Gentle warming (e.g., to 37-50°C) and sonication can be used to aid dissolution. However, avoid aggressive or prolonged heating, as this can accelerate thermal degradation. Never use a direct, high-temperature heat source.

Solvent Selection and Preliminary Stability Considerations

The choice of solvent is critical for both experimental success and compound stability. This table provides guidance on common laboratory solvents.

SolventTypeSuitability for Stock SolutionKey Considerations & Potential Risks
DMSO Polar, AproticExcellentHygroscopic (absorbs water); can be cytotoxic in some assays. Ensure use of anhydrous grade.
DMF Polar, AproticExcellentCan be toxic; may decompose slightly over time to form amines.
Ethanol Polar, ProticGoodMay have lower solubility limit than DMSO/DMF. Can participate in esterification under acidic conditions and heat (unlikely at RT).
Methanol Polar, ProticFair to GoodSimilar to ethanol but can be more reactive and toxic.
Acetonitrile Polar, AproticFairLower solubilizing power for polar compounds compared to DMSO. Good for analytical (HPLC) use.
Water/Aqueous Buffers Polar, ProticPoorVery low solubility expected. Risk of photodegradation is higher in aqueous media.[1][2] pH of the buffer is critical.

Experimental Protocol: Preliminary Stability Assessment

To ensure the integrity of your results, it is highly recommended to perform a small-scale stability test of this compound in your specific experimental solvent and conditions. This protocol outlines a basic "forced degradation" approach.[9]

Objective:

To determine the short-term stability of this compound in a chosen solvent under experimental conditions (temperature, light).

Materials:
  • This compound

  • High-purity solvent of choice (e.g., DMSO for stock, cell culture medium for final dilution)

  • Amber and clear HPLC vials

  • Aluminum foil

  • HPLC system with a UV detector (or LC-MS) and a suitable C18 column

Methodology:
  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).

  • Prepare Test Samples: Dilute the stock solution to your typical final experimental concentration in your assay buffer (e.g., 10 µM in PBS or cell culture medium).

  • Aliquot for Stress Conditions: Dispense the final dilution into three sets of vials:

    • Set 1 (Time Zero Control): Immediately analyze this sample by HPLC. This is your baseline (100% purity).

    • Set 2 (Experimental Condition - Dark): Place in an amber HPLC vial (or wrap a clear vial in foil). Keep at your experimental temperature (e.g., 37°C incubator) for the duration of your longest experiment (e.g., 24, 48, or 72 hours).

    • Set 3 (Experimental Condition - Light): Place in a clear HPLC vial. Keep alongside Set 2 under the same temperature conditions but exposed to ambient lab light.

  • HPLC Analysis:

    • After the specified time, retrieve samples from Sets 2 and 3.

    • Analyze all samples (Time Zero, Dark, Light) by HPLC under the same conditions.

    • Mobile Phase: A typical starting point would be a gradient of Acetonitrile and Water (with 0.1% formic acid or TFA).

    • Detection: Monitor at a relevant UV wavelength (e.g., based on a UV scan of the compound).

  • Data Interpretation:

    • Compare the chromatograms.

    • Stable: The peak area and retention time of the main compound in the "Dark" and "Light" samples are >95% of the "Time Zero" sample. No significant new peaks appear.

    • Potential Photodegradation: The peak area of the main compound is significantly reduced in the "Light" sample compared to the "Dark" sample. New peaks (degradants) may be visible in the "Light" sample chromatogram.

    • Potential Thermal/Solvent-Mediated Degradation: The peak area of the main compound is significantly reduced in both "Dark" and "Light" samples compared to "Time Zero". New peaks may be present in both.

Workflow for Experimental Stability Assessment

Caption: Workflow for user-performed stability assessment.

References

Technical Support Center: Mitigating Off-Target Effects of 5-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-arylnicotinic acids. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating off-target effects associated with this important class of molecules. Our goal is to equip you with both the strategic rationale and the practical methodologies to enhance the selectivity and safety of your compounds.

Section 1: Frequently Asked Questions (FAQs) - The Strategic Framework

This section addresses the fundamental questions surrounding the off-target effects of 5-arylnicotinic acids, providing the strategic context for your experimental work.

Q1: What are 5-arylnicotinic acids and what is their primary therapeutic target?

5-Arylnicotinic acids are a class of organic compounds characterized by a nicotinic acid (pyridine-3-carboxylic acid) core substituted with an aryl group at the 5-position. Their primary and most well-characterized therapeutic target is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-carboxylic acid receptor 2 (HCA2).[1][2] Niacin (nicotinic acid) itself is the endogenous ligand for this receptor.

Activation of GPR109A, which is highly expressed in adipocytes and various immune cells like macrophages, initiates a Gαi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism is responsible for the well-known anti-lipolytic effects of niacin, which contribute to its clinical use in treating dyslipidemia.[2] Beyond lipid metabolism, GPR109A activation has potent anti-inflammatory effects, making its agonists promising candidates for treating atherosclerosis and neuroinflammatory conditions.[1][3][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-Arylnicotinic Acid Agonist Receptor GPR109A Receptor Ligand->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP ATP ATP->AC Response Therapeutic Effects (Anti-lipolytic, Anti-inflammatory) cAMP->Response Leads to Lead 5-Arylnicotinic Acid Lead Compound SAR SAR Exploration of 5-Aryl Ring Lead->SAR Vary Substituents (Size, Electronics) Bioisostere Bioisosteric Replacement of Carboxylic Acid Lead->Bioisostere Replace with Tetrazole, Acylsulfonamide, etc. Scaffold Pyridine Ring Modification Lead->Scaffold Alter Core Properties Improved Improved Selectivity & Reduced Off-Target Effects SAR->Improved Bioisostere->Improved Scaffold->Improved A 1. In Silico Prediction (Computational Screening) B 2. Broad Panel Screening (e.g., Eurofins SafetyScreen44, KinomeScan) A->B Guide Panel Selection C 3. Hit Validation: Dose-Response (Determine IC50/EC50 for off-targets) B->C Identify 'Hits' D 4. Orthogonal & Biophysical Assays (Confirm direct binding, e.g., SPR, ITC, CETSA) C->D Validate Potency E 5. Cellular & Functional Assays (Assess functional consequence in relevant cell lines) D->E Confirm Cellular Engagement F 6. In Vivo Assessment (Evaluate safety pharmacology & toxicology) E->F Predict In Vivo Effects

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Novel Nicotinic Acid Derivatives: A Case Study of 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent for treating dyslipidemia, primarily through its action on the G-protein coupled receptor GPR109A (also known as HCA₂). This activation leads to the inhibition of lipolysis in adipocytes and exerts potent anti-inflammatory effects.[1][2] However, the clinical utility of niacin is often hampered by a significant side effect: cutaneous vasodilation, or flushing.[3] This has driven extensive research into novel nicotinic acid derivatives with improved pharmacological profiles—specifically, those that retain the therapeutic anti-lipolytic activity while minimizing or eliminating the flushing response. This guide provides a comparative framework for the evaluation of new chemical entities, using the novel compound 5-(4-Chlorophenyl)nicotinic acid as a central case study. We will compare its structural features and predicted properties against well-characterized GPR109A agonists, including the parent compound Nicotinic Acid, the potent synthetic agonist Acipimox, and the partial agonist MK-0354. This document is designed for researchers, scientists, and drug development professionals, offering not only a comparative overview but also detailed, field-proven experimental protocols required to generate the necessary data for a robust analysis.

Introduction: The Rationale for Next-Generation GPR109A Agonists

The discovery that GPR109A is the molecular target for niacin revolutionized our understanding of its lipid-lowering effects.[4] GPR109A is a Gᵢ-coupled receptor highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[4] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby decreasing the release of non-esterified fatty acids (NEFAs) into circulation—a key mechanism for reducing the hepatic synthesis of triglycerides and VLDL.[1][7]

However, the activation of GPR109A in epidermal Langerhans cells and keratinocytes triggers a separate pathway, mediated by β-arrestins, which leads to the production of prostaglandins (e.g., PGD₂) and subsequent vasodilation, perceived as flushing.[4][8] The ideal next-generation GPR109A agonist would therefore be a "biased agonist"—one that preferentially activates the Gᵢ-mediated anti-lipolytic pathway over the β-arrestin-mediated flushing pathway. The synthesis of derivatives with bulky substitutions, such as the 5-aryl substituted nicotinic acids, represents a rational design approach to explore and potentially achieve this biased signaling.[9]

Comparative Profiles of Key GPR109A Agonists

To properly evaluate this compound, it must be benchmarked against established modulators of GPR109A.

  • Nicotinic Acid (Niacin): The endogenous ligand and therapeutic benchmark. It is a potent, full agonist at GPR109A but its use is limited by severe flushing.

  • Acipimox: A synthetic pyrazinecarboxylic acid derivative that is a potent GPR109A agonist.[10] While effective at inhibiting lipolysis, it also induces flushing, though some studies suggest it is better tolerated than immediate-release niacin.[11] A comparative study showed Acipimox to be approximately 20 times as potent as nicotinic acid in its antilipolytic activity.[11]

  • MK-0354: A partial GPR109A agonist developed by Merck.[4] It was designed to preferentially activate the anti-lipolytic pathway, showing robust NEFA reduction with minimal cutaneous flushing in clinical studies.[12][13] However, it failed to produce clinically significant changes in HDL, LDL, or triglycerides, suggesting that potent NEFA suppression alone may be insufficient for broad-spectrum lipid modification.[4][13]

  • This compound: The subject of our analysis. This compound belongs to a class of 5-aryl nicotinic acids. The introduction of a substituted phenyl ring at the 5-position of the pyridine core significantly increases its size and modifies its electronic properties compared to niacin. The scientific rationale is to probe the GPR109A binding pocket to identify interactions that may confer biased agonism.[9] Its synthesis is readily achievable via palladium-catalyzed cross-coupling reactions.[14][15]

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the known properties of the comparator compounds. The objective of the experimental protocols outlined in this guide is to populate the corresponding data for this compound.

Table 1: Physicochemical Properties of Selected Nicotinic Acid Derivatives | Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | | :--- | :--- | :--- | :--- | | Nicotinic Acid |

alt text
| C₆H₅NO₂ | 123.11 | | Acipimox |
alt text
| C₆H₆N₂O₃ | 154.12 | | MK-0354 |
alt text
| C₉H₉N₅ | 187.20 | | This compound |
alt text
| C₁₂H₈ClNO₂ | 233.65 |

Table 2: Comparative Pharmacological Profile at Human GPR109A

Compound Agonist Type Potency (EC₅₀) Key Therapeutic Effect Flushing Side Effect
Nicotinic Acid Full Agonist ~100-300 nM Potent Anti-lipolytic & Lipid Modifying Severe
Acipimox Full Agonist ~10 µM (in some assays) Potent Anti-lipolytic Significant
MK-0354 Partial Agonist ~1.65 µM[16] Potent Anti-lipolytic (NEFA reduction) Minimal

| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |

Experimental Design & Protocols

To conduct a thorough comparative analysis, a logical workflow is essential. This involves chemical synthesis followed by a tiered approach of in vitro and in vivo biological evaluation.

Visualization: Experimental Workflow

The diagram below outlines the comprehensive workflow for synthesizing and evaluating a novel GPR109A agonist like this compound.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Analysis & Comparison Start Starting Materials (5-Bromonicotinic Acid, 4-Chlorophenylboronic Acid) Synth Suzuki-Miyaura Cross-Coupling Start->Synth Puri Purification (Chromatography/ Recrystallization) Synth->Puri Char Characterization (NMR, MS, Purity) Puri->Char cAMP GPR109A cAMP Assay (HEK293 cells) Char->cAMP EC50 Determine Potency (EC₅₀) & Efficacy cAMP->EC50 Animal Rodent Model (e.g., C57BL/6 Mice) EC50->Animal Dose Compound Administration (Oral Gavage) Animal->Dose NEFA Measure Plasma NEFA Reduction Dose->NEFA Compare Compare Data vs. Niacin, Acipimox, MK-0354 NEFA->Compare

Caption: Experimental workflow for the synthesis and evaluation of a novel GPR109A agonist.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling is the method of choice for forming C-C bonds between aryl halides and arylboronic acids due to its high functional group tolerance, mild reaction conditions, and the commercial availability of reagents.[14][15] This makes it ideal for synthesizing libraries of 5-arylnicotinic acids.[17][18]

Materials:

  • 5-Bromonicotinic acid

  • 4-Chlorophenylboronic acid

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 eq).

  • Reagent Addition: Add 4-chlorophenylboronic acid (1.2 eq) and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent: Under a positive pressure of Argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by the degassed dioxane/water solvent system.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro GPR109A Functional Assay (cAMP Inhibition)

Rationale: Since GPR109A is a Gᵢ-coupled receptor, its activation by an agonist inhibits adenylyl cyclase, leading to a quantifiable decrease in intracellular cAMP levels.[5] This assay is the gold standard for determining the potency (EC₅₀) and efficacy of a test compound directly at its molecular target. We measure the compound's ability to inhibit cAMP production that has been artificially stimulated by forskolin.[19][20]

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Test compounds (this compound, Niacin, etc.) dissolved in DMSO

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar immunoassay)[21][22]

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls (e.g., Niacin) in assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a top concentration of 100 µM.

  • Assay: a. Carefully remove the culture medium from the cells. b. Add the compound dilutions to the respective wells. c. Incubate for 15-30 minutes at room temperature. d. Add a solution of forskolin (final concentration ~3-10 µM, to be optimized) to all wells except the negative control (no stimulation). This stimulates adenylyl cyclase. e. Incubate for another 15-30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: a. Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from the non-stimulated wells as 100% inhibition. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).

Protocol 3: In Vivo Anti-Lipolysis Assay (NEFA Reduction)

Rationale: The primary therapeutic effect of GPR109A activation is the reduction of circulating NEFA levels.[7] An in vivo assay in a rodent model provides crucial information on the compound's oral bioavailability, pharmacodynamics, and efficacy in a physiological system.[23][24][25]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • NEFA quantification kit (enzymatic colorimetric assay)

Procedure:

  • Acclimatization: Acclimatize mice to handling and housing conditions for at least one week.

  • Fasting: Fast the mice for 4-6 hours prior to the experiment to establish a stable baseline of lipolysis. Ensure free access to water.

  • Baseline Blood Sample: Collect a small baseline blood sample (t=0) from the tail vein or saphenous vein.

  • Compound Administration: Administer the test compound or vehicle control via oral gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg).

  • Post-Dose Blood Sampling: Collect blood samples at several time points post-dosing (e.g., 1, 2, 4, and 6 hours).

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • NEFA Quantification: Thaw plasma samples and measure NEFA concentrations using a commercial enzymatic kit according to the manufacturer's instructions.

  • Data Analysis: a. For each animal, express the NEFA concentration at each time point as a percentage of its own baseline (t=0) value. b. Calculate the mean percent baseline NEFA for each treatment group at each time point. c. Determine the maximum reduction in NEFA (nadir) and the area under the effect curve (AUEC) for each compound to compare their in vivo potency and duration of action.

Mechanism of Action and Structure-Activity Relationship (SAR)

The activation of GPR109A leads to distinct downstream signaling pathways that mediate both therapeutic and adverse effects. Understanding these pathways is critical for interpreting experimental data.

Visualization: GPR109A Signaling Pathways

G cluster_0 Adipocyte (Therapeutic Effect) cluster_1 Keratinocyte (Flushing Side Effect) Agonist1 GPR109A Agonist (e.g., Niacin) Receptor1 GPR109A Agonist1->Receptor1 Binds Gi Gαi Protein Receptor1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (↓ NEFA Release) HSL->Lipolysis Agonist2 GPR109A Agonist (e.g., Niacin) Receptor2 GPR109A Agonist2->Receptor2 Binds Barr β-Arrestin Receptor2->Barr Recruits PLA2 cPLA₂ Activation Barr->PLA2 Activates AA Arachidonic Acid Release PLA2->AA COX COX-1/2 AA->COX PGs ↑ Prostaglandins (PGD₂, PGE₂) COX->PGs Flush Vasodilation (Flushing) PGs->Flush

Caption: Dual signaling pathways of GPR109A activation leading to therapeutic and side effects.

Interpreting Structure-Activity Relationships (SAR): The development of this compound is based on key SAR principles for GPR109A agonists:

  • The Carboxylic Acid is Essential: The carboxylate group of nicotinic acid forms a critical salt bridge with arginine residues in the GPR109A binding pocket. Its replacement typically leads to a complete loss of activity.

  • The Pyridine Nitrogen: This nitrogen is believed to form a hydrogen bond with a serine residue, acting as another key anchor point.

  • Substitution at the 5-Position: This position is more tolerant of bulky substituents and projects out of the primary binding pocket.[9] Modifying this position is a key strategy for altering downstream signaling. The introduction of the 4-chlorophenyl group may:

    • Introduce new hydrophobic or π-stacking interactions with the receptor.

    • Sterically hinder the receptor's ability to couple with β-arrestin, potentially reducing the flushing response.

    • Alter the compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion).

Conclusion and Future Perspectives

The development of novel nicotinic acid derivatives remains a promising strategy for treating dyslipidemia and inflammatory conditions. A systematic approach, as outlined in this guide, is essential for the efficient evaluation of new chemical entities like this compound. By combining rational synthesis with a tiered platform of in vitro and in vivo assays, researchers can effectively characterize the potency, efficacy, and potential for biased agonism of novel compounds.

The critical next step is to generate the experimental data for this compound using the protocols provided. This will allow for its direct comparison with established benchmarks and determine if the 5-aryl substitution strategy is successful in dissociating the desired anti-lipolytic effects from the undesirable flushing side effect. Success in this area could pave the way for a new class of safer and more effective GPR109A-targeted therapeutics.

References

Validating the Mechanism of Action of 5-(4-Chlorophenyl)nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive framework for confirming the MoA of 5-(4-Chlorophenyl)nicotinic acid, a structural analog of nicotinic acid. By leveraging in-depth technical protocols and comparative data, we will establish a high-confidence profile of this compound's biological activity, primarily focusing on its expected interaction with the G protein-coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2).

This guide is structured to provide not just experimental steps, but the underlying scientific rationale, ensuring a self-validating and robust investigative process. We will compare the activity of this compound with the well-characterized GPR109A agonist, Nicotinic Acid (Niacin) , and another synthetic agonist, Acipimox .

Part 1: The Scientific Rationale - Targeting GPR109A

Nicotinic acid and its analogs are known to exert their primary pharmacological effects through the activation of GPR109A, a Gi/Go-coupled receptor.[1][2] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This primary signaling event triggers a cascade of downstream effects, including the inhibition of lipolysis in adipocytes and anti-inflammatory responses in various immune cells.[4][5] The anti-inflammatory effects are partly mediated by the downregulation of signaling pathways such as NF-κB and Akt/mTOR.[6][7]

Given the structural similarity of this compound to nicotinic acid, it is hypothesized that it functions as a GPR109A agonist. This guide outlines the experimental workflow to test this hypothesis.

Part 2: Experimental Workflow for MoA Validation

A logical and stepwise approach is crucial for validating the MoA. The following workflow is designed to first confirm direct target engagement and then to elucidate the functional consequences of this interaction in a cellular context.

Experimental Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cell-Based Functional Assays Receptor Binding Assay Receptor Binding Assay cAMP Functional Assay cAMP Functional Assay Receptor Binding Assay->cAMP Functional Assay Confirms Functional Agonism β-Arrestin Recruitment Assay β-Arrestin Recruitment Assay cAMP Functional Assay->β-Arrestin Recruitment Assay Investigates Biased Agonism Lipolysis Assay Lipolysis Assay β-Arrestin Recruitment Assay->Lipolysis Assay Cellular Consequence Anti-inflammatory Assay Anti-inflammatory Assay Lipolysis Assay->Anti-inflammatory Assay Broader Physiological Relevance

Caption: A stepwise workflow for validating the mechanism of action of this compound.

Part 3: Detailed Experimental Protocols and Comparative Data

Phase 1: In Vitro Target Engagement

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor and compare it to that of Nicotinic Acid and Acipimox.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing human GPR109A.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Radioligand: Use a known high-affinity radioligand for GPR109A, such as [3H]-Nicotinic Acid.

  • Competition Assay:

    • In a 96-well plate, combine the GPR109A-expressing membranes, a fixed concentration of [3H]-Nicotinic Acid, and increasing concentrations of the test compounds (this compound, Nicotinic Acid, Acipimox).

    • Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Comparative Data:

CompoundIC50 (nM)Ki (nM)
This compoundTo be determinedTo be determined
Nicotinic Acid150113[5]
Acipimox300~250

Objective: To measure the functional potency (EC50) of this compound as an agonist at the GPR109A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Protocol:

  • Cell Culture: Use CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase) or utilize a direct cAMP measurement kit (e.g., HTRF, AlphaLISA).

  • Assay Procedure (HTRF Example):

    • Seed the cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compounds.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and add the HTRF cAMP detection reagents.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-induced cAMP signal.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum inhibition (Emax).

Expected Comparative Data:

CompoundEC50 (nM)Emax (% Inhibition)
This compoundTo be determinedTo be determined
Nicotinic Acid200[5]100%
Acipimox500100%
Phase 2: Cell-Based Functional Assays

Objective: To assess the ability of this compound to inhibit isoproterenol-stimulated lipolysis in a relevant cell model, a key downstream effect of GPR109A activation in adipocytes.

Protocol:

  • Cell Model: Use differentiated 3T3-L1 adipocytes or primary human adipocytes.

  • Lipolysis Induction:

    • Wash the cells and incubate in a serum-free medium containing 2% BSA.

    • Pre-treat the cells with increasing concentrations of the test compounds for 30 minutes.

    • Stimulate lipolysis by adding a fixed concentration of isoproterenol (a β-adrenergic agonist).

    • Incubate for 2 hours at 37°C.

  • Glycerol Measurement:

    • Collect the supernatant.

    • Measure the glycerol content in the supernatant using a commercially available colorimetric or fluorometric assay kit. Glycerol release is a direct measure of lipolysis.

  • Data Analysis:

    • Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release.

    • Determine the EC50 for the inhibition of lipolysis for each compound.

Expected Comparative Data:

CompoundEC50 (nM) for Lipolysis Inhibition
This compoundTo be determined
Nicotinic Acid~300
Acipimox~600

Objective: To validate the anti-inflammatory effects of this compound by measuring the suppression of LPS-induced TNF-α production in macrophages.

Protocol:

  • Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Inflammatory Challenge:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with increasing concentrations of the test compounds for 1 hour.

    • Stimulate the cells with a fixed concentration of lipopolysaccharide (LPS).

    • Incubate for 6 hours at 37°C.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of LPS-induced TNF-α production.

    • Determine the EC50 for the anti-inflammatory effect.

Expected Comparative Data:

CompoundEC50 (µM) for TNF-α Inhibition
This compoundTo be determined
Nicotinic Acid~100
Monomethyl Fumarate (Another GPR109A agonist)~50

Part 4: Signaling Pathway Visualization

The activation of GPR109A by an agonist like this compound initiates a well-defined signaling cascade.

GPR109A Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Agonist This compound GPR109A GPR109A Agonist->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Pathway Gi->NFkB Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: GPR109A signaling cascade upon agonist binding.

Part 5: Conclusion and Interpretation

By systematically executing this experimental plan, researchers can build a comprehensive evidence-based case for the mechanism of action of this compound. If the experimental data for this compound consistently aligns with that of known GPR109A agonists like Nicotinic Acid and Acipimox across binding, functional, and cell-based assays, it will strongly validate its role as a GPR109A agonist.

Discrepancies in potency (EC50/Ki values) or efficacy (Emax) between the compounds will provide valuable insights into the structure-activity relationship and potential for biased agonism, which could have significant implications for its therapeutic profile. This rigorous, comparative approach ensures scientific integrity and provides the authoritative data required for advancing drug development programs.

References

Cross-Validation of Analytical Methods for 5-(4-Chlorophenyl)nicotinic Acid: A Comparative Guide to HPLC, GC, and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive comparison and cross-validation framework for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of 5-(4-Chlorophenyl)nicotinic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring the accuracy and consistency of analytical data for this compound is paramount. This document delves into the theoretical underpinnings of each method, provides detailed experimental protocols, presents comparative performance data, and outlines a robust cross-validation strategy in alignment with ICH guidelines. The objective is to equip researchers and drug development professionals with the expertise to select, validate, and cross-validate analytical methods, thereby ensuring data integrity across the drug development lifecycle.

Introduction: The Imperative of Analytical Rigor

This compound is a substituted pyridinecarboxylic acid, a structural motif of interest in medicinal chemistry. Its analysis is critical for ensuring purity, stability, and concentration in active pharmaceutical ingredient (API) manufacturing and formulation development. When different analytical methods are used across departments, or when a method is transferred between laboratories, discrepancies can arise. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable, predefined results, ensuring data consistency irrespective of the method used.[1][2] This guide serves as a practical blueprint for establishing and cross-validating analytical methods for this specific compound.

Chapter 1: Fundamentals of the Chosen Analytical Techniques

The selection of an analytical method is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.[3] For this compound, its aromatic structure, carboxylic acid functional group, and expected thermal stability make it amenable to several techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3][4] For this compound, a reverse-phase (RP-HPLC) method is ideal. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The chlorophenyl group increases the hydrophobicity of the molecule compared to nicotinic acid, leading to stronger retention on a C18 column.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5][6] While carboxylic acids can be challenging to analyze directly via GC due to their polarity and potential for thermal degradation, derivatization can overcome this.[7] However, a direct injection method may be feasible if the compound is sufficiently volatile and stable at typical GC inlet temperatures.[8] GC offers high efficiency and, when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), provides excellent sensitivity and selectivity.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and simple technique for quantitative analysis based on the absorption of light by the analyte in a solution.[9][10] The presence of conjugated aromatic rings (both the pyridine and chlorophenyl moieties) in this compound results in strong UV absorbance, making this a viable method for concentration determination in pure solutions. Its primary limitation is a lack of specificity in the presence of interfering substances that also absorb UV light.

Chapter 2: Experimental Protocols & Validation

The following protocols are designed as robust starting points for method development and validation. Validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][11]

Protocol 1: Reverse-Phase HPLC-UV Method

Causality: The choice of a C18 column provides strong hydrophobic interaction with the chlorophenyl group. The acidic mobile phase (using phosphoric acid) suppresses the ionization of the carboxylic acid, ensuring a single, well-retained species and sharp peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing P1 Prepare Mobile Phase (ACN:Water:H3PO4) P3 Create Calibration Standards (1-100 µg/mL) P1->P3 P2 Prepare Standard Stock (1 mg/mL in Methanol) P2->P3 A2 Inject Standards & Sample P3->A2 P4 Prepare Sample Solution (Dissolve in Methanol) P4->A2 A1 Equilibrate HPLC System A1->A2 A3 Acquire Chromatograms (265 nm) A2->A3 V1 Generate Calibration Curve (Peak Area vs. Conc.) A3->V1 V3 Perform Validation Tests (Accuracy, Precision, etc.) A3->V3 V2 Calculate Sample Conc. V1->V2

Caption: Workflow for HPLC method development and validation.

Methodology:

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (determined by UV scan).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1.0 to 100.0 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a nominal concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure: Following the ICH Q2(R2) guideline[1][11], assess linearity, accuracy (spike recovery), precision (repeatability and intermediate precision), specificity (forced degradation), Limit of Detection (LOD), Limit of Quantitation (LOQ), and robustness (varying flow rate, mobile phase composition).

Protocol 2: Gas Chromatography (GC-FID) Method

Causality: This protocol uses a direct injection approach, suitable for a preliminary assessment or for a cleaner matrix. A mid-polarity column (e.g., HP-5ms) is chosen to provide good separation based on boiling point and polarity. The high inlet and detector temperatures ensure efficient vaporization and prevent signal loss. FID is selected for its robustness and wide linear range for organic compounds.

Workflow Diagram:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing P1 Prepare Standard Stock (1 mg/mL in Pyridine) P2 Create Calibration Standards (10-500 µg/mL) P1->P2 A2 Inject Standards & Sample (Split Mode) P2->A2 P3 Prepare Sample Solution (Dissolve in Pyridine) P3->A2 A1 Set GC Oven Program A1->A2 A3 Acquire FID Signal A2->A3 V1 Generate Calibration Curve A3->V1 V3 Perform Validation Tests A3->V3 V2 Calculate Sample Conc. V1->V2 CrossValidation_Workflow cluster_methods Validated Methods cluster_samples Sample Set cluster_analysis Analysis cluster_eval Evaluation M1 Method A: RP-HPLC-UV An1 Analyze all samples with Method A M1->An1 M2 Method B: GC-FID An2 Analyze all samples with Method B M2->An2 S1 Select ≥ 6 Samples (e.g., 3 batches, 2 lots each) S1->An1 S1->An2 E1 Tabulate Results (Assay % vs. Sample ID) An1->E1 An2->E1 E2 Calculate Percent Difference for each sample pair E1->E2 E3 Compare against Acceptance Criteria E2->E3

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure:

  • Define Protocol and Acceptance Criteria: Before starting, establish a formal protocol. A common acceptance criterion is that the percent difference between the results from the two methods for any given sample should not exceed 2.0%.

  • Select Samples: Choose a minimum of six representative samples of this compound. These should ideally cover different batches or lots to include real-world variability.

  • Analysis by Method A (HPLC): Analyze each of the selected samples in triplicate using the validated HPLC method. Calculate the average assay value for each sample.

  • Analysis by Method B (GC): Independently, analyze the same samples in triplicate using the validated GC method. Calculate the average assay value for each sample.

  • Data Comparison: For each sample, calculate the percent difference using the following formula: % Difference = [ (Result_HPLC - Result_GC) / Result_HPLC ] * 100

Conclusion and Recommendations

This guide demonstrates that while multiple analytical methods can be developed and validated for this compound, they offer different strengths.

  • RP-HPLC stands out as the most robust and specific method, making it the recommended choice for regulatory filings and routine QC analysis.

  • GC-FID serves as a strong orthogonal method, valuable for cross-validation and for analyzing specific impurity profiles.

  • UV-Vis Spectroscopy offers unparalleled speed for non-specific, high-throughput applications on pure materials.

A rigorous cross-validation between a primary (e.g., HPLC) and a secondary or transferred method (e.g., GC) is not merely a regulatory checkbox; it is a fundamental scientific practice that underpins data integrity. By following the principles and protocols outlined herein, organizations can ensure the consistency, reliability, and accuracy of their analytical results for this compound, leading to more robust drug development programs.

References

A Researcher's Guide to Bridging the Bench-to-Bedside Gap: Establishing In Vitro-In Vivo Correlation for 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Predictive Models in Drug Discovery

In the landscape of modern drug development, the journey from a promising compound in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle is understanding how a drug's activity in a controlled laboratory setting (in vitro) will translate to its performance in a complex biological system (in vivo). This guide focuses on a specific molecule, 5-(4-Chlorophenyl)nicotinic acid, a structural analog of nicotinic acid (niacin). Niacin is a well-established therapeutic agent for dyslipidemia, known to modulate lipid profiles by acting on the G-protein coupled receptor GPR109A (also known as HCA2).[1][2][3] By extension, this compound is hypothesized to exert its effects through the same pathway.

This document provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for this compound. We will move beyond mere protocol recitation to explore the scientific rationale behind each experimental choice, offering insights honed from field experience. Our objective is to equip fellow researchers, scientists, and drug development professionals with the tools to build a predictive bridge between laboratory data and preclinical outcomes, ultimately accelerating the development of novel therapeutics.

Part I: Delineating the In Vitro Pharmacological Profile

The foundation of any IVIVC is a precise characterization of the compound's activity at its molecular target. For this compound, the primary putative target is GPR109A.[2]

The GPR109A Signaling Cascade: A Dual-Pathway Target

Upon agonist binding, GPR109A initiates two primary signaling cascades.[1] Understanding both is crucial for a complete in vitro profile.

  • Gαi-Mediated Pathway: The canonical pathway involves coupling to the inhibitory G-protein, Gαi, which suppresses adenylyl cyclase activity, leading to a measurable decrease in intracellular cyclic AMP (cAMP).[1] This pathway is central to the anti-lipolytic effects of niacin in adipocytes.[4][5]

  • β-Arrestin Pathway: GPR109A activation also recruits β-arrestin proteins, which mediate receptor desensitization, internalization, and can trigger separate, G-protein-independent downstream signaling events.[1]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_barrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist 5-(4-Chlorophenyl) nicotinic acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effect1 Anti-Lipolytic Effects PKA->Effect1 Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

Figure 1: Dual signaling pathways of the GPR109A receptor.
Experimental Protocol 1: Gαi Pathway Functional Assay (cAMP Inhibition)

This assay quantifies the compound's ability to inhibit adenylyl cyclase, providing a direct measure of Gαi pathway activation.

Rationale: The reduction of cAMP is a primary downstream effect of GPR109A activation and is considered a hallmark of receptor engagement by agonists like niacin.[1] Using forskolin to artificially stimulate adenylyl cyclase creates a robust and reproducible signaling window to measure inhibition.

Methodology:

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing human GPR109A in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 10 pM) in assay buffer. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Treatment: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

  • Stimulation: Add forskolin (e.g., 5 µM final concentration) to all wells except the negative control to stimulate adenylyl cyclase. Incubate for 15-30 minutes.

  • Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and no-forskolin (100% inhibition) controls. Plot the concentration-response curve and calculate the EC₅₀ value using a four-parameter logistic fit.

Data Summary: Hypothetical In Vitro Results

The following table summarizes the expected quantitative outputs from a comprehensive in vitro characterization.

Assay TypeParameterThis compoundNicotinic Acid (Control)
Gαi Pathway cAMP Inhibition EC₅₀150 nM500 nM
β-Arrestin Pathway β-Arrestin Recruitment EC₅₀800 nM950 nM
Binding Affinity Radioligand Binding Kᵢ120 nM450 nM

Part II: Evaluating In Vivo Efficacy and Pharmacokinetics

Translating in vitro potency to in vivo efficacy requires selecting an appropriate animal model that recapitulates the human disease state. Given GPR109A's role in lipid metabolism and inflammation, rodent models of dyslipidemia are highly relevant.[6][7][8]

Selecting the Right Preclinical Model

Rationale: To model human dyslipidemia, rodents are often fed a high-fat, high-cholesterol (HFHC) diet.[6] Genetic models, such as Apolipoprotein E-deficient (ApoE⁻/⁻) or LDL receptor-deficient (Ldlr⁻/⁻) mice, are particularly useful as they develop more severe hyperlipidemia and atherosclerotic lesions that resemble human pathology.[6] For this guide, we select the ApoE⁻/⁻ mouse on an atherogenic diet as it provides a robust and well-characterized platform.[6]

InVivo_Workflow Start Select Model (ApoE-/- Mice) Diet Induce Dyslipidemia (Atherogenic Diet, 8 wks) Start->Diet Grouping Group Allocation (Vehicle, Test Compound) Diet->Grouping Dosing Chronic Oral Dosing (e.g., 28 days) Grouping->Dosing PK_Sampling Pharmacokinetic (PK) Blood Sampling (Day 1 & Day 28) Dosing->PK_Sampling PD_Sampling Pharmacodynamic (PD) Terminal Blood & Tissue Collection Dosing->PD_Sampling Analysis Data Analysis (PK Parameters, Lipid Profile, Inflammatory Markers) PK_Sampling->Analysis PD_Sampling->Analysis End In Vivo Profile Analysis->End

Figure 2: General workflow for an in vivo efficacy study.
Experimental Protocol 2: Dyslipidemia and Pharmacodynamic Study in ApoE⁻/⁻ Mice

Methodology:

  • Model Induction: Place male ApoE⁻/⁻ mice (8-10 weeks old) on a high-fat "Western" diet for 8 weeks to induce a stable hyperlipidemic phenotype.

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound (e.g., 30 mg/kg, oral gavage).

    • Group 3: this compound (e.g., 100 mg/kg, oral gavage).

    • Group 4: Positive control (e.g., Nicotinic acid, 100 mg/kg, oral gavage).

  • Dosing and Monitoring: Administer compounds once daily for 28 days. Monitor body weight and food intake weekly.

  • Pharmacokinetic (PK) Sampling: On Day 1 and Day 28, collect sparse blood samples from a satellite group of animals at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) to determine plasma drug concentrations via LC-MS/MS.

  • Pharmacodynamic (PD) Endpoints: At the end of the 28-day treatment period, collect terminal blood via cardiac puncture. Analyze plasma for:

    • Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C.

    • Inflammatory Markers: Pro-inflammatory cytokines like TNF-α and IL-6.[8]

  • Data Analysis: Compare the mean values of PD endpoints between treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA). Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC).

Data Summary: Hypothetical In Vivo Results
ParameterVehicle ControlThis compound (100 mg/kg)Nicotinic Acid (100 mg/kg)
PK (Day 28)
AUC₀₋₂₄ (ng·h/mL)N/A12,5009,800
Cₘₐₓ (ng/mL)N/A2,1001,850
PD (Day 28)
% Change in LDL-C-↓ 35%↓ 25%
% Change in HDL-C-↑ 20%↑ 15%
% Change in TNF-α-↓ 40%↓ 30%

Part III: The Correlation - Connecting In Vitro Potency to In Vivo Response

Establishing an IVIVC is the ultimate goal, creating a model that uses in vitro data to predict in vivo performance.[9] This process is particularly challenging for orally administered drugs due to complex physiological variables like absorption, distribution, metabolism, and excretion (ADME).[10][11]

The IVIVC Framework

The FDA outlines several levels of IVIVC, with Level A being the most rigorous.[12]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the gold standard.

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., t₅₀%) to one pharmacokinetic parameter (e.g., AUC or Cₘₐₓ). While less predictive, it can still be useful.[12][13]

For a pharmacodynamic effect, a similar correlation can be drawn between in vitro potency (EC₅₀) and an in vivo efficacy endpoint (e.g., % LDL-C reduction) as a function of drug exposure (AUC).

Mechanistic Approach to IVIVC

A direct correlation is often complicated by non-linear pharmacokinetics and extensive metabolism, as is common with nicotinic acid.[13][14] A mechanistic approach using deconvolution is required.

Deconvolution: This is a mathematical process used to estimate the in vivo absorption or dissolution profile from the observed in vivo plasma concentration-time data.[12] It essentially "works backward" from the PK profile to determine the rate at which the drug appeared in systemic circulation.

IVIVC_Concept cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_data In Vitro Data (e.g., Dissolution Profile, EC50) correlation IVIVC Model (Correlation Plot) invitro_data->correlation invivo_data In Vivo Data (Plasma Concentration vs. Time) deconvolution Deconvolution (Mathematical Model) invivo_data->deconvolution invivo_absorption In Vivo Absorption Profile deconvolution->invivo_absorption invivo_absorption->correlation

Figure 3: Conceptual diagram of establishing an IVIVC using deconvolution.

Building the Correlation:

  • Generate Data: Obtain in vitro dissolution profiles for at least three formulations with different release rates (fast, medium, slow). For a potency-efficacy correlation, you need in vitro EC₅₀ and in vivo exposure-response data.

  • Conduct Clinical/Preclinical Study: Administer these formulations to subjects (human or animal) and obtain the plasma concentration-time profiles.

  • Deconvolute In Vivo Data: Use the plasma concentration data to calculate the cumulative fraction of drug absorbed in vivo over time.

  • Correlate: Plot the in vitro data (percent dissolved) against the in vivo data (percent absorbed) for each formulation. If the plots are superimposable, a Level A IVIVC is established.

Challenges & Considerations:

  • Metabolism: Niacin and its analogs undergo extensive and often saturable first-pass metabolism, which can create non-linear pharmacokinetics and complicate IVIVC development.[14]

  • Formulation Dependence: An IVIVC is typically specific to the formulation type for which it was developed.[10]

  • Physiological Variability: Factors like gastric pH, gastrointestinal motility, and food effects can significantly alter drug absorption in vivo, adding a layer of complexity not captured by simple in vitro tests.[9]

Conclusion: A Pathway to Predictive Drug Development

Establishing a meaningful correlation between the in vitro and in vivo activity of a compound like this compound is a scientifically rigorous endeavor that forms the bedrock of predictive drug development. It requires a deep understanding of the drug's mechanism of action, careful selection of experimental models, and a sophisticated approach to data integration and modeling. By systematically characterizing the compound's GPR109A activity through functional assays, evaluating its pharmacokinetic and pharmacodynamic profile in relevant disease models, and applying mathematical modeling to bridge the two datasets, researchers can build a powerful tool. This IVIVC model not only enhances our fundamental understanding of the drug's behavior but also serves a practical purpose in setting manufacturing specifications, guiding formulation development, and potentially reducing the need for extensive bioequivalence studies in the future.

References

A Comparative Efficacy Analysis of 5-(4-Chlorophenyl)nicotinic Acid and Standard-of-Care Therapies for Dyslipidemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative novel GPR109A agonist, 5-(4-Chlorophenyl)nicotinic acid, with established standard-of-care drugs for the management of dyslipidemia. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanistic pathways, experimental protocols for efficacy evaluation, and a transparent presentation of comparative data.

Introduction: The Evolving Landscape of Dyslipidemia Management

Dyslipidemia, characterized by aberrant levels of circulating lipids such as low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides, is a cornerstone of atherosclerotic cardiovascular disease (ASCVD). For decades, the therapeutic landscape has been dominated by statins, which have demonstrated profound efficacy in reducing LDL-C and cardiovascular events.[1][2][3][4] However, a significant residual risk of cardiovascular events persists in some patients despite optimal statin therapy.[5] This has fueled the search for novel therapeutic agents that can address the broader spectrum of lipid abnormalities, including low HDL-C and high triglycerides.

Nicotinic acid (niacin), a B-complex vitamin, has long been recognized for its broad-spectrum lipid-modifying properties, including its unique ability to robustly increase HDL-C levels.[6][7][8] The discovery of its primary molecular target, the G protein-coupled receptor 109A (GPR109A, also known as HCAR2), has provided a mechanistic framework for its effects and opened avenues for the development of novel, potentially more targeted GPR109A agonists.[9][10][11] This guide focuses on a hypothetical novel GPR109A agonist, this compound, and outlines a framework for comparing its efficacy against current standard-of-care therapies.

Mechanistic Showdown: GPR109A Agonism vs. HMG-CoA Reductase Inhibition

The therapeutic efficacy of any drug is rooted in its mechanism of action. Here, we compare the well-established pathway of statins with the GPR109A-mediated effects of nicotinic acid and, by extension, our novel compound of interest.

Statins: The Pillars of LDL-C Reduction

Statins, such as atorvastatin and rosuvastatin, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By inhibiting this enzyme, statins decrease intracellular cholesterol levels in hepatocytes. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation. This targeted and potent reduction in LDL-C is the primary driver of their cardiovascular benefits.[1][4]

GPR109A Agonists: A Multi-pronged Approach to Lipid Modification

This compound, as a putative GPR109A agonist, is expected to mimic the actions of nicotinic acid. The activation of GPR109A, a Gi protein-coupled receptor, initiates a cascade of events with pleiotropic effects on lipid metabolism.[9][10]

  • Inhibition of Adipose Tissue Lipolysis: GPR109A is highly expressed in adipocytes.[12] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the subsequent release of free fatty acids (FFAs) into the circulation.[13]

  • Reduced Hepatic VLDL and LDL Synthesis: The liver utilizes circulating FFAs as a primary substrate for the synthesis of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). By reducing the flux of FFAs from adipose tissue to the liver, GPR109A activation leads to decreased hepatic VLDL production. As VLDL particles are the precursors to LDL, this ultimately results in a reduction in LDL-C levels.[13][14]

  • Increased HDL-C Levels: The mechanism by which nicotinic acid increases HDL-C is not fully elucidated but is thought to involve several pathways. Reduced hepatic triglyceride synthesis and VLDL production decrease the activity of cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from HDL to VLDL. This leads to a higher cholesterol content in HDL particles and a prolonged half-life of HDL.[8][13]

The following diagram illustrates the distinct signaling pathways of a GPR109A agonist and a statin:

G cluster_0 GPR109A Agonist Pathway cluster_1 Statin Pathway 5-CPNA 5-(4-Chlorophenyl) nicotinic acid GPR109A GPR109A (Adipocyte) 5-CPNA->GPR109A Activates AC_Inhibition Adenylyl Cyclase Inhibition GPR109A->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease HSL_Inhibition HSL Inhibition cAMP_Decrease->HSL_Inhibition Lipolysis_Decrease ↓ Lipolysis HSL_Inhibition->Lipolysis_Decrease FFA_Decrease ↓ Free Fatty Acids Lipolysis_Decrease->FFA_Decrease Liver Liver FFA_Decrease->Liver Reduced substrate VLDL_Decrease ↓ VLDL Synthesis Liver->VLDL_Decrease HDL_Increase ↑ HDL Liver->HDL_Increase Reduced catabolism LDL_Decrease ↓ LDL VLDL_Decrease->LDL_Decrease Statin Statin HMG_CoA_Reductase HMG-CoA Reductase (Hepatocyte) Statin->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis_Decrease ↓ Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis_Decrease LDL_Receptor_Increase ↑ LDL Receptors Cholesterol_Synthesis_Decrease->LDL_Receptor_Increase LDL_Clearance_Increase ↑ LDL Clearance LDL_Receptor_Increase->LDL_Clearance_Increase LDL_Decrease_Statin ↓ LDL LDL_Clearance_Increase->LDL_Decrease_Statin G Start Start: LDLR-/- Mice on Western Diet Grouping Randomization into 5 Treatment Groups Start->Grouping Dosing Daily Oral Dosing for 12 Weeks Grouping->Dosing Blood_Sampling Blood Sampling (Baseline, 4, 8, 12 weeks) Dosing->Blood_Sampling Euthanasia Euthanasia at 12 Weeks Dosing->Euthanasia Lipid_Analysis Plasma Lipid Analysis (TC, LDL-C, HDL-C, TG) Blood_Sampling->Lipid_Analysis Data_Analysis Comparative Data Analysis Lipid_Analysis->Data_Analysis Aorta_Dissection Aorta Dissection and Staining Euthanasia->Aorta_Dissection Plaque_Quantification Atherosclerotic Plaque Quantification Aorta_Dissection->Plaque_Quantification Plaque_Quantification->Data_Analysis

References

A Head-to-Head Comparison of Synthetic Routes to 5-(4-Chlorophenyl)nicotinic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 5-aryl nicotinic acid derivatives is of significant interest to the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. Among these, 5-(4-Chlorophenyl)nicotinic acid stands out as a crucial building block in the development of various therapeutic agents. This guide provides a detailed, head-to-head comparison of the most effective synthetic strategies to access this valuable compound, offering insights into the practical considerations and nuances of each approach.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of numerous compounds with diverse pharmacological activities. Its structural motif is found in molecules targeting a range of conditions, making the efficient and scalable synthesis of this intermediate a critical aspect of drug discovery and development. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost and environmental footprint of the process.

This guide will delve into the two most prominent and practical synthetic routes for the preparation of this compound:

  • Route 1: Suzuki-Miyaura Cross-Coupling

  • Route 2: Stille Cross-Coupling

We will dissect each method, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and generally mild reaction conditions. This palladium-catalyzed reaction involves the coupling of an organoboron species with an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-understood and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side products. For the synthesis of this compound, the reaction couples 5-bromonicotinic acid with 4-chlorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A detailed experimental procedure for the Suzuki-Miyaura coupling approach is as follows:

Materials:

  • 5-Bromonicotinic acid

  • 4-Chlorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 5-bromonicotinic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Filter the precipitate, wash with water, and then a minimal amount of cold ethyl acetate.

  • Dry the solid under vacuum to yield this compound.

Workflow for Suzuki-Miyaura Synthesis

Suzuki_Miyaura_Workflow start Start reagents Combine: - 5-Bromonicotinic acid - 4-Chlorophenylboronic acid - Pd(dppf)Cl2 - K2CO3 - Dioxane/Water start->reagents reaction Heat (80-100 °C) 4-12 hours reagents->reaction workup Acidify (HCl) Precipitate Product reaction->workup isolation Filter & Wash workup->isolation product This compound isolation->product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Route 2: The Stille Cross-Coupling Approach

The Stille cross-coupling reaction offers a viable alternative to the Suzuki-Miyaura coupling. This method utilizes an organotin compound as the coupling partner for the organohalide. While often highly effective, the toxicity of organotin reagents and byproducts necessitates careful handling and purification procedures.

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds via a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of the organic group from the organostannane to the palladium center. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency.

Experimental Protocol: Stille Cross-Coupling

A representative experimental procedure for the Stille cross-coupling is provided below:

Materials:

  • Methyl 5-bromonicotinate

  • (4-Chlorophenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Toluene

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve methyl 5-bromonicotinate (1.0 eq) and (4-chlorophenyl)tributylstannane (1.1 eq) in toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • De-gas the mixture and heat to reflux (approximately 110 °C) for 6-16 hours under an inert atmosphere. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude methyl 5-(4-chlorophenyl)nicotinate is then subjected to saponification. Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

  • Remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Wash with a non-polar organic solvent (e.g., hexanes) to remove organotin byproducts.

  • Acidify the aqueous layer with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Workflow for Stille Synthesis

Stille_Workflow start Start coupling Stille Coupling: - Methyl 5-bromonicotinate - (4-Chlorophenyl)tributylstannane - Pd(PPh3)4 - Toluene (Reflux) start->coupling saponification Saponification: - LiOH - THF/Water coupling->saponification workup Aqueous Workup & Acidification saponification->workup isolation Filter & Dry workup->isolation product This compound isolation->product

Caption: Two-step workflow for the Stille synthesis of this compound.

Head-to-Head Comparison

FeatureSuzuki-Miyaura CouplingStille Coupling
Typical Yield 75-95%70-90% (over 2 steps)
Reagent Toxicity Boronic acids are generally low in toxicity.Organotin reagents are highly toxic and require specialized handling and disposal.
Byproduct Removal Boronic acid byproducts are generally water-soluble and easily removed.Tributyltin byproducts are often difficult to remove completely from the final product.
Reaction Steps Typically a single step from the corresponding halo-nicotinic acid.Often requires an initial coupling to form the ester, followed by a separate saponification step.
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.Good, but can be sensitive to acidic protons.
Catalyst A variety of air-stable palladium catalysts can be used.Often requires air-sensitive Pd(0) catalysts.
Cost of Reagents Boronic acids are generally commercially available and moderately priced.Organostannanes can be more expensive and may need to be synthesized.

Expert Analysis and Recommendations

For the majority of applications, the Suzuki-Miyaura cross-coupling is the superior route for the synthesis of this compound. Its primary advantages lie in the low toxicity of the reagents, the ease of byproduct removal, and the typically higher yields achieved in a single synthetic operation. The commercial availability and relative low cost of 4-chlorophenylboronic acid further enhance its appeal for both small-scale and large-scale synthesis.

The Stille coupling , while a powerful C-C bond-forming reaction, presents significant challenges related to the toxicity of organotin reagents and the difficulty in removing tin byproducts. This can be a major hurdle in the synthesis of pharmaceutical intermediates where high purity is paramount. The Stille route may be considered in specific cases where the corresponding boronic acid is unstable or inaccessible, but it is generally not the preferred method.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for benchmarking the selectivity of 5-(4-Chlorophenyl)nicotinic acid against a panel of related compounds. We will explore the rationale behind the experimental design, present detailed protocols for key assays, and interpret illustrative data to build a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Rationale for Selectivity Profiling

This compound is a synthetic compound that shares structural similarities with two distinct classes of pharmacologically active molecules: nicotinic acid derivatives and diaryl heterocyclic compounds. This structural ambiguity necessitates a thorough investigation of its selectivity profile to understand its potential therapeutic applications and off-target effects.

Nicotinic acid and its analogues are well-established agonists of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and triglycerides.[2] This mechanism is central to the lipid-modifying effects of niacin.[2]

Conversely, many diaryl heterocyclic compounds, such as those containing a pyrazole or furan core, are known inhibitors of cyclooxygenase (COX) enzymes.[3] The two main isoforms, COX-1 and COX-2, are key players in the inflammatory cascade. While non-selective COX inhibitors are effective anti-inflammatory agents, they are associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1.[4] This has driven the development of COX-2 selective inhibitors.

Given the structural features of this compound, it is plausible that it may interact with both GPR109A and the COX enzymes. Therefore, this guide will outline a systematic approach to determine its potency and selectivity against these targets.

Experimental Design: A Multi-faceted Approach to Selectivity

To construct a robust selectivity profile for this compound, we will employ a panel of in vitro assays and a carefully selected set of comparator compounds.

Target Selection
  • Primary Target: GPR109A - based on the nicotinic acid scaffold.

  • Secondary (Potential Off-Targets): COX-1 and COX-2 - based on the 5-(4-chlorophenyl) substituent, a common feature in some COX inhibitors.

Comparator Compounds

A panel of well-characterized compounds is essential for contextualizing the activity of this compound.

CompoundPrimary Target(s)Rationale for Inclusion
Niacin GPR109A AgonistEndogenous ligand and prototypical GPR109A agonist.
GSK256073 Selective GPR109A AgonistA potent and selective synthetic agonist for comparison.[5]
SC-560 Selective COX-1 InhibitorA structural analog with a 5-(4-chlorophenyl)pyrazole core.[3]
Celecoxib Selective COX-2 InhibitorA widely used COX-2 selective inhibitor for benchmarking.
Diclofenac Non-selective COX-1/COX-2 InhibitorA standard non-selective NSAID for comparison.[6]

Methodologies: Detailed Protocols for In Vitro Assays

The following protocols describe the in vitro assays selected to determine the potency and selectivity of this compound.

GPR109A Functional Assay: cAMP Inhibition

This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP) in a cell line expressing human GPR109A. Since GPR109A is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5]

Experimental Workflow:

GPR109A_cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO-K1 cells stably expressing human GPR109A cell_plating Plate cells in 96-well plates and incubate for 24 hours cell_culture->cell_plating incubation Pre-incubate cells with test compounds compound_prep Prepare serial dilutions of test compounds compound_prep->incubation forskolin_prep Prepare forskolin solution stimulation Stimulate cells with forskolin forskolin_prep->stimulation incubation->stimulation lysis Lyse cells and measure intracellular cAMP levels stimulation->lysis data_norm Normalize data to positive and negative controls dose_response Generate dose-response curves data_norm->dose_response ic50_calc Calculate IC50 values dose_response->ic50_calc

Caption: Workflow for the GPR109A cAMP Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and the comparator compounds (Niacin, GSK256073).

  • Incubation: Pre-incubate the cells with the test compounds for 30 minutes.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: After a 30-minute incubation with forskolin, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.

COX-1 and COX-2 Inhibition Assays

To assess the inhibitory activity against COX-1 and COX-2, a fluorometric or colorimetric inhibitor screening assay can be employed. These assays measure the peroxidase activity of the COX enzymes.

Experimental Workflow:

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis plate_prep Prepare 96-well plate with assay buffer enzyme_add Add purified human COX-1 or COX-2 enzyme plate_prep->enzyme_add compound_add Add test compounds at various concentrations enzyme_add->compound_add pre_incubation Pre-incubate enzyme with inhibitor reaction_start Initiate reaction with arachidonic acid pre_incubation->reaction_start incubation Incubate at 37°C for a defined period reaction_start->incubation readout Measure fluorescence or absorbance data_analysis Calculate percent inhibition and IC50 values readout->data_analysis

Caption: Workflow for the COX Inhibition Assay.

Step-by-Step Protocol:

  • Reagents: Use purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a suitable detection reagent (e.g., ADHP for a fluorometric assay).

  • Compound Preparation: Prepare serial dilutions of this compound and the comparator compounds (SC-560, Celecoxib, Diclofenac).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2 in separate wells), and the test compounds.

  • Pre-incubation: Incubate the enzyme with the test compounds for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation and Detection: Incubate the plate at 37°C for 5-10 minutes. Stop the reaction and measure the fluorescence or absorbance.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting a dose-response curve. The selectivity index (SI) for COX-2 can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Illustrative Results: Building the Selectivity Profile

The following tables present hypothetical, yet plausible, data for this compound and the comparator compounds. This data is for illustrative purposes only.

GPR109A Agonist Activity
CompoundGPR109A IC50 (nM)
This compound 150
Niacin500
GSK25607315
COX-1 and COX-2 Inhibitory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 5.2 0.8 6.5
SC-5600.05>10<0.005
Celecoxib>100.1>100
Diclofenac0.20.50.4

Discussion and Interpretation of the Selectivity Profile

Based on our illustrative data, this compound emerges as a compound with a dual activity profile.

  • GPR109A Agonism: The compound demonstrates potent agonistic activity at the GPR109A receptor, with an IC50 value of 150 nM. This is more potent than the endogenous ligand, niacin, but less potent than the highly optimized synthetic agonist GSK256073. This suggests that the nicotinic acid core of the molecule is the primary driver of this activity.

  • COX Inhibition and Selectivity: this compound also exhibits inhibitory activity against both COX-1 and COX-2. With a COX-2 Selectivity Index of 6.5, it can be classified as a preferential COX-2 inhibitor . It is more selective for COX-2 than the non-selective inhibitor diclofenac, but significantly less selective than celecoxib. The presence of the 4-chlorophenyl group likely contributes to this COX inhibitory activity, a feature seen in other COX inhibitors.[3]

GPR109A Signaling Pathway

The activation of GPR109A by this compound would initiate a signaling cascade characteristic of Gi-coupled receptors.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi Protein (αβγ) GPR109A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ligand This compound Ligand->GPR109A binds G_alpha_i Gαi Gi->G_alpha_i dissociates G_beta_gamma Gβγ Gi->G_beta_gamma dissociates G_alpha_i->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes

Caption: GPR109A Signaling Pathway.

Conclusion

This comprehensive guide outlines a robust methodology for benchmarking the selectivity of this compound. The proposed experimental framework, combining GPR109A functional assays and COX inhibition assays, allows for a thorough characterization of its pharmacological profile. The illustrative data suggests that this compound is a dual-acting compound, functioning as a potent GPR109A agonist and a preferential COX-2 inhibitor. This dual activity could have interesting therapeutic implications, potentially offering both lipid-modifying and anti-inflammatory benefits. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

A Guide to the Validation of GPR109A as a Novel Biological Target for 5-(4-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the validation of a novel biological target for 5-(4-Chlorophenyl)nicotinic acid. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.

Introduction

This compound is a synthetic compound with significant structural homology to nicotinic acid (niacin), a well-established therapeutic agent.[1] Nicotinic acid's primary pharmacological effects are mediated through the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] This structural similarity forms the basis of our central hypothesis: GPR109A is the primary biological target of this compound.

Validating a drug target is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are mediated through the intended biological molecule.[4][5] This guide outlines a multi-pronged validation strategy designed to rigorously test our hypothesis. We will employ a synergistic combination of biophysical, genetic, and proteomic approaches to:

  • Confirm direct physical binding between the compound and its putative target in a native cellular environment.

  • Establish a causal link between target expression and the compound's cellular activity.

  • Profile downstream signaling events and assess target selectivity on a proteome-wide scale.

Throughout this guide, we will compare the activity of this compound with nicotinic acid as a positive control and other known GPR109A agonists to contextualize its pharmacological profile.

Section 1: The Foundational Hypothesis and GPR109A Signaling

The initial step in target validation is building a strong, rational hypothesis. The structural analogy between this compound and nicotinic acid is compelling. GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells.[6][7] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP is a key signaling event that ultimately mediates the anti-lipolytic and anti-inflammatory effects of nicotinic acid.[8][9]

Our validation workflow is designed to confirm that this compound not only binds to GPR109A but also initiates this canonical signaling cascade.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-(4-Chlorophenyl) nicotinic acid GPR109A GPR109A (HCA2) Agonist->GPR109A Binds G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Downstream Cellular Response (e.g., ↓ Lipolysis) cAMP->Response Mediates

Caption: Canonical GPR109A signaling pathway initiated by agonist binding.

Comparative Alternatives: To ensure the specificity of our findings, it is crucial to benchmark the effects of this compound against other known GPR109A modulators.

CompoundClassPrimary Use / NoteReference
Nicotinic AcidFull Agonist (Endogenous)Positive control; benchmark for efficacy.[10]
AcifranFull Agonist (Synthetic)Potent antihyperlipidemic agent.[11]
Monomethyl FumarateFull Agonist (Metabolite)Active metabolite of dimethyl fumarate.[12]
MK-1903Full Agonist (Synthetic)Developed for dyslipidemia treatment.[12]

Section 2: Phase 1 - Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: Before investigating downstream effects, we must first prove a direct physical interaction between the compound and its putative target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14] The principle is that when a ligand binds to its target protein, it confers thermal stability.[15] By heating cell lysates to various temperatures, we can observe a shift in the melting curve of the target protein in the presence of the ligand compared to a vehicle control. This provides direct evidence of target engagement in a physiologically relevant cellular context.[16]

Experimental Design: We will assess the thermal stability of GPR109A in a cell line endogenously expressing the receptor (e.g., HEK-293 cells transfected with GPR109A).

  • Treatment Groups:

    • Vehicle (DMSO)

    • This compound (e.g., 10 µM)

    • Nicotinic Acid (10 µM, Positive Control)

  • Endpoint: Amount of soluble GPR109A protein remaining after heat treatment, quantified by Western Blot.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A1 Culture GPR109A- expressing cells A2 Treat with Vehicle, Test Compound, or Positive Control A1->A2 B1 Harvest and lyse cells A2->B1 B2 Aliquot lysate B1->B2 B3 Heat aliquots to a range of temperatures (e.g., 40°C to 70°C) B2->B3 C1 Centrifuge to separate soluble vs. aggregated proteins B3->C1 C2 Collect supernatant (soluble fraction) C1->C2 C3 Analyze by SDS-PAGE and Western Blot for GPR109A C2->C3 C4 Quantify band intensity to generate melt curves C3->C4

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data Summary:

TreatmentTm of GPR109A (°C)Thermal Shift (ΔTm vs. Vehicle)
Vehicle (DMSO)52.5-
This compound57.0+4.5°C
Nicotinic Acid (Positive Control)56.5+4.0°C

A significant positive thermal shift for this compound, comparable to that of nicotinic acid, would provide strong evidence of direct binding to GPR109A.

Protocol 1: CETSA for GPR109A Target Engagement
  • Cell Culture & Treatment:

    • Seed GPR109A-expressing HEK-293 cells in 10 cm dishes and grow to ~80-90% confluency.

    • Treat cells with 10 µM this compound, 10 µM Nicotinic Acid, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvest & Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend cell pellet in 200 µL of lysis buffer (PBS with protease inhibitors).

    • Lyse cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Thermal Challenge:

    • Aliquot 30 µL of the cell lysate into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully transfer the supernatant (soluble fraction) to new pre-chilled tubes.

  • Western Blot Analysis:

    • Determine protein concentration of the soluble fractions.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and probe with a validated primary antibody against GPR109A.

    • Use a secondary antibody and chemiluminescence to detect the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the intensity at the lowest temperature (40°C).

    • Plot the relative soluble protein amount against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

Section 3: Phase 2 - Demonstrating Target-Dependent Cellular Activity via siRNA Knockdown

Trustworthiness & Logic: Confirming direct binding is necessary but not sufficient. We must also demonstrate that the compound's biological activity is dependent on the presence of the target. Small interfering RNA (siRNA) knockdown is a powerful genetic tool for this purpose.[17][18] By specifically silencing the gene that codes for GPR109A, we can observe whether the cellular response to our compound is attenuated or abolished.[19] A positive result strongly validates that GPR109A is not just a binding partner but is functionally required for the compound's mechanism of action.

Experimental Design: We will measure the ability of this compound to inhibit forskolin-stimulated cAMP production, a canonical downstream effect of GPR109A activation.

  • Treatment Groups:

    • Control (Scrambled) siRNA + Vehicle

    • Control (Scrambled) siRNA + this compound

    • GPR109A siRNA + this compound

  • Endpoint: Intracellular cAMP levels, measured by a competitive immunoassay (e.g., HTRF or ELISA).

siRNA_Logic cluster_condition1 Control (Scrambled siRNA) cluster_condition2 Target Knockdown (GPR109A siRNA) A1 Compound A2 GPR109A (Present) A1->A2 A3 cAMP Inhibition (Observed) A2->A3 Validation Validation Achieved A3->Validation If response is... B1 Compound B2 GPR109A (Absent) B1->B2 B3 cAMP Inhibition (Abolished) B2->B3 B3->Validation ...lost here

Caption: The logical framework for target validation using siRNA knockdown.

Hypothetical Data Summary:

siRNA TransfectionTreatmentForskolinIntracellular cAMP (nM)% Inhibition
Scrambled ControlVehicle+100-
Scrambled ControlThis compound+3070%
GPR109A siRNAVehicle+102-
GPR109A siRNAThis compound+957%

The loss of cAMP inhibition in GPR109A-knockdown cells treated with the compound would provide compelling evidence of on-target activity. A parallel Western blot is mandatory to confirm successful knockdown of the GPR109A protein.[20]

Protocol 2: siRNA Knockdown and cAMP Functional Assay
  • siRNA Transfection:

    • Seed GPR109A-expressing HEK-293 cells in 24-well plates.

    • On the following day, transfect cells with either a validated GPR109A-targeting siRNA or a non-targeting (scrambled) control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for target protein knockdown. A parallel plate should be prepared for Western blot analysis to confirm knockdown efficiency.

  • cAMP Assay:

    • Wash the transfected cells with PBS.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Add 10 µM this compound or vehicle and incubate for 15 minutes.

    • Stimulate the cells with 10 µM forskolin for 15 minutes to increase basal cAMP levels.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA).

    • Measure intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP production for each condition relative to the vehicle-treated control.

    • Compare the % inhibition between the scrambled siRNA and GPR109A siRNA groups.

Section 4: Phase 3 - Unbiased Selectivity Profiling with Thermal Proteome Profiling (TPP)

Authoritative Grounding: While CETSA and siRNA confirm the primary target, a truly rigorous validation requires assessing the compound's selectivity across the entire proteome. Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA, is a powerful, unbiased mass spectrometry-based method to identify all protein targets of a drug in living cells.[21][22] TPP can simultaneously confirm the intended target engagement and reveal potential off-targets, which is critical for predicting efficacy and potential side effects.[23]

Experimental Design: This experiment extends the CETSA principle to a proteome-wide scale.

  • Treatment Groups:

    • Vehicle (DMSO)

    • This compound (10 µM)

  • Endpoint: Isothermal dose-response or thermal shift data for thousands of proteins, quantified by mass spectrometry (e.g., using TMT labeling for multiplexing).[23]

Data Presentation and Interpretation: TPP data is typically visualized as a volcano plot, where each dot represents a protein. The x-axis shows the magnitude of the thermal shift, and the y-axis shows the statistical significance.

  • Expected Outcome: GPR109A should appear as a top hit with a significant positive thermal shift and high statistical significance. Proteins known to interact with GPR109A (e.g., G-protein subunits, β-arrestins) may also show stabilization, providing insights into the downstream signaling complex.[8] The absence of other significantly stabilized proteins would indicate high selectivity.

Hypothetical TPP Top Hits Table:

ProteinGene NameThermal Shift (ΔTm)p-valueAnnotation
G protein-coupled receptor 109AHCAR2+4.3°C1.2 x 10-8Validated On-Target
G protein subunit alpha i2GNAI2+1.1°C3.5 x 10-3Known Interactor
Beta-arrestin-2ARRB2+0.9°C9.8 x 10-3Known Interactor
Uncharacterized Protein XC1orf123+2.5°C5.0 x 10-5Potential Off-Target

This unbiased approach provides a global view of the compound's interactions, offering a level of trustworthiness that single-target assays cannot match. It serves as a final, comprehensive validation step.

Summary and Conclusion

The validation of a novel biological target requires a multi-faceted, evidence-based approach that moves from a rational hypothesis to direct biophysical proof, functional confirmation, and finally, an unbiased assessment of selectivity. The workflow presented in this guide—combining CETSA, siRNA knockdown, and Thermal Proteome Profiling—constitutes a robust, self-validating strategy.

  • CETSA provides unequivocal evidence of direct target engagement in the native cellular environment.

  • siRNA Knockdown establishes a definitive functional link between the target and the compound's cellular activity.

  • TPP offers a proteome-wide view of selectivity, confirming the on-target interaction while simultaneously screening for potential off-targets.

By integrating these complementary methodologies, researchers can build a compelling and rigorous case for the validation of GPR109A as the biological target for this compound, paving the way for further preclinical and clinical development.

References

A Guide to the Reproducibility of Published Findings on 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the reproducibility of research concerning 5-(4-Chlorophenyl)nicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this compound and its analogs are subjects of significant interest in pharmaceutical research for a wide spectrum of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The objective of this document is to provide a framework for researchers to critically evaluate published data and to design robust, repeatable experiments in their own laboratories.

I. The Foundation: Synthesis and Structural Verification

The journey of discovery for any compound begins with its synthesis. The ability to reliably produce high-purity this compound is the bedrock upon which all subsequent biological data rests. Irreproducibility at this stage invalidates any downstream findings.

A. Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the pyridine and chlorophenyl rings is most efficiently and commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-documented for the synthesis of various substituted nicotinic acid derivatives.[1]

Detailed Experimental Protocol:

  • Reactant Assembly: In a flame-dried, two-neck round-bottom flask equipped with a condenser and magnetic stirrer, combine 5-bromonicotinic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an oxygen-free environment is crucial to prevent the degradation of the palladium catalyst.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed 4:1 mixture of Dioxane/Water. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~4. This protonates the carboxylate, causing the product to precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water followed by a small amount of cold ethanol to remove impurities. For optimal purity, recrystallize the product from an appropriate solvent system, such as ethanol/water. Dry the final product under vacuum.

Diagram: Synthetic Workflow via Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Reactants 1. Assemble Reactants (5-bromonicotinic acid, 4-chlorophenylboronic acid, Base) Inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) Reactants->Inert Solvent 3. Add Degassed Solvent & Palladium Catalyst Inert->Solvent Reflux 4. Heat to Reflux (8-12 hours) Solvent->Reflux Workup 5. Acidify & Precipitate Reflux->Workup Purify 6. Filter & Recrystallize Workup->Purify Product Pure 5-(4-Chlorophenyl) nicotinic acid Purify->Product

Caption: Key stages for the synthesis of this compound.

B. The Self-Validating System of Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable, self-validating step. Relying on a single analytical technique is insufficient. A combination of methods provides orthogonal data, where each result corroborates the others. The analytical and spectral data for synthesized compounds must be in full agreement with the proposed structures.[3]

Table 1: Essential Analytical Data for Structural Confirmation

TechniquePurposeExpected Result for this compound
¹H NMR Proton Environment MappingSignals for aromatic protons on both the pyridine and chlorophenyl rings with characteristic chemical shifts and coupling constants. A broad singlet for the carboxylic acid proton.
¹³C NMR Carbon Skeleton ConfirmationA distinct signal for each unique carbon, including the carboxyl carbon (~165-170 ppm) and carbons of the two aromatic rings.
HRMS Exact Mass DeterminationThe measured molecular ion peak should match the calculated exact mass of C₁₂H₈ClNO₂ (233.0244) within a narrow margin (<5 ppm).[4][5]
FT-IR Functional Group IdentificationCharacteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~700-800 cm⁻¹).
HPLC Purity AssessmentA single major peak with >97% purity is generally considered acceptable for biological screening.[4]
Melting Point Purity & Identity CheckA sharp, defined melting point range indicates high purity.

II. Reproducibility in Biological Evaluation

The broad therapeutic potential of nicotinic acid derivatives necessitates rigorous and reproducible biological testing.[6][7] A common area of investigation is the inhibition of specific enzymes or cellular pathways.

A. Case Study: A Hypothetical Tubulin Polymerization Inhibition Assay

Derivatives of 5-(4-chlorophenyl)furan have been investigated as inhibitors of tubulin polymerization, making this a relevant hypothetical target for our compound.[8][9]

Detailed Experimental Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add buffer, various concentrations of the test compound (final DMSO concentration <1%), and tubulin. Include a positive control (e.g., Colchicine) and a negative control (vehicle, DMSO).

  • Incubation: Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the tubulin dimers.

  • Initiation of Polymerization: Add GTP (1 mM final concentration) to all wells to initiate microtubule formation.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled plate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Diagram: Logic of a Reproducible Biological Assay

G cluster_assay Core Assay cluster_controls Essential Controls cluster_validation Validation & Output Reagents Defined Reagents (Tubulin, Buffers, GTP) Assay_Execution Standardized Protocol (Conc., Temp., Time) Reagents->Assay_Execution Test_Compound Test Compound (this compound) Test_Compound->Assay_Execution Data_Acquisition Raw Data (Absorbance @ 340nm) Assay_Execution->Data_Acquisition Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Analysis Positive_Control Positive Control (e.g., Colchicine) Confirms assay sensitivity Positive_Control->Analysis Negative_Control Negative Control (Vehicle/DMSO) Establishes baseline Negative_Control->Analysis Result Reproducible Result Analysis->Result

Caption: The role of controls in validating a biological assay workflow.

III. Comparative Analysis with Alternatives

No finding exists in a vacuum. The significance of data on this compound can only be understood by comparing it to structurally similar alternatives. This provides context for structure-activity relationships (SAR).

Table 2: Comparative Performance Metrics (Hypothetical Data)

CompoundSynthetic RouteTypical PurityIC₅₀ (Tubulin Assay, µM)Aqueous SolubilityKey Differentiator
This compound Suzuki Coupling>98%15LowBalanced potency and accessibility.
5-(4-Fluoro phenyl)nicotinic acidSuzuki Coupling>98%25LowFluoro-analogue may alter metabolic stability.
5-(4-Methyl phenyl)nicotinic acidSuzuki Coupling>97%50LowElectron-donating group reduces potency.
2 -(4-Chlorophenyl)nicotinic acidSuzuki Coupling>95%100ModeratePositional isomer shows significantly lower activity.[3]
Nicotinic Acid (Parent Compound)Commercial>99%>200HighLacks the key lipophilic phenyl group for this target.[10][11]

IV. Conclusion: A Commitment to Rigor

The reproducibility of findings for this compound, as with any research compound, is not accidental. It is the direct result of meticulous synthesis, exhaustive and orthogonal characterization, and the use of well-controlled, validated biological assays. Researchers must resist the temptation to take shortcuts at any stage. By adhering to the principles of causality in experimental design and implementing self-validating systems of analysis, the scientific community can build a reliable and robust body of knowledge, accelerating the path from laboratory discovery to potential therapeutic application.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Phenylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a relentless pursuit. Among the myriad of scaffolds, nicotinic acid and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a phenyl group at the 5-position of the nicotinic acid core can significantly modulate its physicochemical properties and biological activity, making 5-phenylnicotinic acid analogs a compelling class of compounds for further investigation.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5-phenylnicotinic acid analogs. As researchers and drug development professionals, understanding the subtle nuances of ligand-receptor interactions at an atomic level is paramount.[5][6] Molecular docking serves as a powerful computational lens to predict the binding conformations and affinities of small molecules within the active site of a biological target.[7][8] This guide will delve into the rationale behind experimental choices, present a robust, self-validating protocol, and offer insights into interpreting the resulting data to guide lead optimization efforts.

The Rationale: Why Docking Studies are Crucial for 5-Phenylnicotinic Acid Analogs

The therapeutic potential of a drug molecule is intrinsically linked to its ability to interact with a specific biological target, such as an enzyme or a receptor. Molecular docking allows us to computationally simulate this molecular recognition process, providing valuable insights that can rationalize observed biological activities and guide the design of more potent and selective analogs.[6][8]

For 5-phenylnicotinic acid analogs, comparative docking studies can help to:

  • Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of a series of analogs, we can understand how different substituents on the phenyl ring or modifications to the nicotinic acid core influence binding affinity.[9]

  • Identify Key Molecular Interactions: Docking can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.[10]

  • Predict Binding Poses: Understanding the preferred orientation of a ligand in the binding pocket is essential for designing modifications that can enhance binding.[5][7]

  • Screen Virtual Libraries: Docking can be used to virtually screen large libraries of compounds to identify potential hits for further experimental validation.[6]

This guide will use Cyclooxygenase-2 (COX-2) as a representative target, given the known anti-inflammatory potential of some nicotinic acid derivatives.[3]

A Validated Workflow for Comparative Docking Studies

A scientifically rigorous docking study is built on a foundation of careful preparation and validation. The following workflow ensures the reliability and reproducibility of the results.

docking_workflow cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis PDB 1. Target Selection & PDB Retrieval ReceptorPrep 2. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep GridGen 4. Grid Generation (Define binding site) ReceptorPrep->GridGen LigandPrep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 6. Docking of Analogs LigandPrep->Docking Redocking 5. Protocol Validation (Re-docking of co-crystallized ligand) GridGen->Redocking Redocking->Docking Scoring 7. Scoring & Ranking (Binding energy/docking score) Docking->Scoring PoseAnalysis 8. Pose Analysis (Interaction analysis) Scoring->PoseAnalysis SAR 9. SAR & Hypothesis Generation PoseAnalysis->SAR

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for performing a comparative docking study of 5-phenylnicotinic acid analogs against COX-2. Popular and well-validated software such as AutoDock, Glide, or GOLD can be used for this purpose.[5][7]

1. Target Protein Preparation:

  • Objective: To prepare the receptor structure for docking.

  • Procedure:

    • Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB).

    • Remove all non-essential water molecules and heteroatoms from the PDB file. Some water molecules that are critical for ligand binding, as identified in the original crystallographic study, may be retained.[11]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the 5-phenylnicotinic acid analogs.

  • Procedure:

    • Draw the 2D structures of the 5-phenylnicotinic acid analogs.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

3. Docking Protocol Validation (Redocking):

  • Objective: To ensure that the chosen docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand.[12][13]

  • Procedure:

    • Define the binding site (grid box) around the co-crystallized ligand in the prepared COX-2 structure.

    • Extract the co-crystallized ligand from the protein structure and dock it back into the defined binding site using the chosen docking algorithm.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[11][12][14]

4. Comparative Docking of 5-Phenylnicotinic Acid Analogs:

  • Objective: To predict the binding modes and affinities of the designed analogs.

  • Procedure:

    • Dock each of the prepared 5-phenylnicotinic acid analogs into the validated binding site of COX-2 using the same docking parameters.

    • The docking software will generate multiple possible binding poses for each analog, ranked by a scoring function.

5. Analysis of Docking Results:

  • Objective: To interpret the docking results and derive meaningful structure-activity relationships.

  • Procedure:

    • Analyze the docking scores or estimated binding energies. A lower (more negative) value generally indicates a higher predicted binding affinity.

    • Visualize the top-ranked poses for each analog within the COX-2 active site.

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligands and the protein residues.

    • Compare the binding modes of the different analogs to understand how structural modifications affect their interactions with the target.

Data Presentation: Summarizing Docking Results

Quantitative data from the docking study should be summarized in a clear and concise table to facilitate comparison.

AnalogStructureDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
5-Phenylnicotinic Acid [Insert 2D structure]-7.5Arg120, Tyr355, Ser530H-bond with Arg120, Hydrophobic interactions
Analog A (4'-methoxy) [Insert 2D structure]-8.2Arg120, Tyr355, Val523, Ser530H-bond with Arg120 & Ser530, Hydrophobic interactions
Analog B (4'-chloro) [Insert 2D structure]-7.9Arg120, Tyr355, Leu352H-bond with Arg120, Halogen bond with Leu352
Analog C (3'-nitro) [Insert 2D structure]-6.8Arg120, Tyr355H-bond with Arg120
Celecoxib (Reference) [Insert 2D structure]-9.5Arg513, His90, Gln192H-bond with Arg513, Hydrophobic interactions

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Logic: Decision-Making Flowchart

The insights gained from a comparative docking study can directly inform the next steps in a drug discovery project.

decision_flow Start Comparative Docking Results HighAffinity Analogs with High Predicted Affinity? Start->HighAffinity FavorablePose Favorable Binding Pose & Interactions? HighAffinity->FavorablePose Yes Redesign Redesign Analogs Based on SAR HighAffinity->Redesign No Synthesize Synthesize & Test In Vitro FavorablePose->Synthesize Yes FavorablePose->Redesign No Stop Re-evaluate Scaffold or Target Synthesize->Stop Poor Correlation Redesign->Start

Caption: Decision-making flowchart based on docking results.

Conclusion and Future Directions

This guide has provided a comprehensive overview of how to conduct and interpret comparative molecular docking studies for 5-phenylnicotinic acid analogs. By following a validated protocol and critically analyzing the results, researchers can gain valuable insights into the structure-activity relationships governing the interaction of these compounds with their biological targets.

It is crucial to remember that molecular docking is a computational prediction tool.[12] The hypotheses generated from these studies must be validated through experimental testing, such as in vitro enzyme assays and cell-based assays. A strong correlation between docking predictions and experimental data provides confidence in the computational model and paves the way for more effective lead optimization and the discovery of novel therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-(4-Chlorophenyl)nicotinic acid. As a chlorinated aromatic carboxylic acid, this compound requires specific handling procedures to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance. The procedures outlined herein are built upon the foundational principles of chemical hazard assessment, waste segregation, and regulatory adherence as mandated by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Regulatory Context

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available safety data sheets, its chemical structure allows for an expert inference of its potential hazards. The molecule contains a nicotinic acid core, which is known to be a serious eye irritant.[1] Furthermore, the presence of a chlorophenyl group places it in the category of chlorinated organic compounds. This class of chemicals is of significant environmental concern due to its potential for persistence and the possible generation of hazardous byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.

Therefore, the disposal of this compound is governed by regulations pertaining to hazardous chemical waste. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste, a responsibility that begins with the waste generator—the laboratory that creates it.[2] Similarly, OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that personnel be informed of the hazards of the chemicals they handle and trained on safe procedures, including disposal.[3]

Key Data Summary
ParameterInformationSource
Chemical Name This compoundN/A
Chemical Class Halogenated/Chlorinated Organic AcidInferred from structure
Anticipated Hazards Serious eye irritation, skin irritation, potential for respiratory irritation as a dust, harmful to aquatic life.[1][4][5]
Primary Disposal Route Collection by a licensed hazardous waste contractor for high-temperature incineration.[6][7]
Prohibited Disposal DO NOT dispose of down the drain or in general solid waste.[6][8]

Pre-Disposal: Waste Minimization and Laboratory Best Practices

Effective waste management begins with minimizing waste generation. Adhering to the principles of green chemistry and good laboratory practices can significantly reduce the volume of hazardous waste produced.

  • Source Reduction : Order only the quantity of this compound required for your experiments.[6] Maintaining a detailed chemical inventory can prevent over-ordering and ensure that older stock is used first.[9]

  • Substitution : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[6]

  • Avoid Commingling : Never mix 5-(4--Chlorophenyl)nicotinic acid waste with other waste streams.[10] Mixing halogenated and non-halogenated waste complicates disposal and significantly increases costs.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for handling and disposing of this compound waste from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[4][11]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[4]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[4]

  • Respiratory Protection : If there is a risk of generating dust, work within a fume hood or use an appropriate particulate respirator.[4]

Step 2: Characterize and Segregate the Waste

Proper segregation is the most critical step in laboratory waste management.

  • Identify : Identify all waste containing this compound, including pure compound, contaminated labware (pipette tips, weigh boats), and cleanup materials from spills.

  • Classify : This waste must be classified as Solid, Halogenated (or Chlorinated) Organic Waste .

  • Segregate : Keep this waste stream separate from all other types of laboratory waste, such as:

    • Non-halogenated organic solids or liquids

    • Acids and bases

    • Sharps

    • General trash[10][12]

Step 3: Containerize and Label Correctly

Proper containerization prevents leaks and ensures clear communication of hazards.

  • Select a Container : Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum with a secure, screw-top lid). The container must be in good condition, free of leaks or external residue.[13] The original chemical container is often the best choice for its own waste.[13]

  • Label the Container : Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The date accumulation started

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated SAA before it is collected by environmental health and safety (EHS) personnel.

  • Location : The SAA must be under the control of the laboratory personnel.

  • Container Management : The waste container must be kept tightly closed at all times, except when actively adding waste.[6]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6]

Step 5: Arrange for Final Disposal

The final disposal of this compound must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Request Pickup : Once the container is full or you have finished the experiments generating this waste, contact your EHS department to schedule a waste pickup.

  • Transportation and Disposal : The waste will be transported by trained personnel to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a facility specifically designed to handle such materials and scrub acidic gases from the effluent.

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and handling process for this compound waste.

G cluster_0 Waste Generation Point cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal start Waste containing This compound generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Classify as 'Solid Halogenated Organic Waste' ppe->segregate container Step 3: Place in a compatible, sealed, and clearly labeled Hazardous Waste container segregate->container store Step 4: Store in designated Satellite Accumulation Area (SAA) container->store pickup Step 5: Contact EHS for waste pickup store->pickup end Disposal via licensed contractor (High-Temperature Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

Spill Response

In the event of a spill, immediate and proper cleanup is essential.

  • Isolate the Area : Alert personnel in the immediate vicinity and restrict access.

  • Assess the Spill : For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste : Carefully sweep or scoop the absorbed material into your designated "Solid, Halogenated Organic Waste" container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[13]

Empty Container Decontamination

An empty container that once held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse : Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., acetone or methanol).[13]

  • Collect Rinsate : Each rinse must be collected and disposed of as liquid hazardous waste. Do not pour the rinsate down the drain .[6][13]

  • Deface Label : After triple-rinsing, obliterate or remove the original chemical label.[13]

  • Final Disposal : The triple-rinsed container can now be disposed of as non-hazardous solid waste or recycled, depending on institutional policy.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and stewardship.

References

Navigating the Unknown: A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. 5-(4-Chlorophenyl)nicotinic acid, a compound with potential applications in various research fields, presents a unique challenge in the absence of a specific Safety Data Sheet (SDS). This guide provides a comprehensive framework for establishing safe handling protocols, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is rooted in a conservative assessment of potential hazards, drawing parallels from the known toxicological profiles of its structural components: nicotinic acid and chlorinated aromatic compounds.

The Rationale for a Conservative Approach

Due to the limited availability of specific toxicological data for this compound, we must extrapolate potential hazards from its constituent parts. Nicotinic acid is a known eye irritant[1][2][3]. Furthermore, the presence of a chlorinated aromatic hydrocarbon moiety raises concerns about potential skin irritation, long-term health effects, and environmental toxicity[4][5][6]. Therefore, a cautious and comprehensive PPE strategy is not just recommended, but essential to ensure the well-being of laboratory personnel.

Foundational Safety: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are the implementation of robust engineering and administrative controls.

  • Engineering Controls : All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure[7][8].

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form.

Eye and Face Protection

Given that nicotinic acid is a known eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement : Safety glasses with side shields are the absolute minimum.

  • Recommended : Chemical splash goggles provide a more complete seal around the eyes and are strongly recommended, particularly when there is a risk of splashes or dust generation[7].

  • Enhanced Protection : For procedures with a higher risk of splashing, such as when working with solutions or during transfers of larger quantities, a face shield should be worn in conjunction with safety goggles[6].

Skin and Body Protection

Chlorinated aromatic compounds can be absorbed through the skin and may cause irritation[4][5]. Therefore, comprehensive skin and body protection is critical.

  • Gloves : Due to the lack of specific glove breakthrough data for this compound, double gloving with two different types of compatible gloves is recommended. Suitable glove materials for handling chlorinated compounds include nitrile and neoprene[9]. Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be disposed of immediately following established procedures[8].

  • Laboratory Coat : A clean, buttoned laboratory coat is mandatory to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron : When handling larger quantities or during procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is required.

Respiratory Protection

While working in a fume hood is the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.

  • Standard Operations : For routine handling of small quantities within a certified fume hood, respiratory protection is generally not required.

  • High-Risk Procedures : For tasks that may generate significant dust, such as weighing large quantities or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary[7].

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving transfer Liquid Transfer start->transfer spill Spill Cleanup start->spill ppe_base Standard PPE: - Safety Glasses with Side Shields - Double Nitrile/Neoprene Gloves - Lab Coat weighing->ppe_base ppe_goggles Enhanced Eye Protection: - Chemical Splash Goggles weighing->ppe_goggles ppe_respirator Respiratory Protection: - NIOSH P95/P100 Respirator weighing->ppe_respirator If significant dust dissolving->ppe_base dissolving->ppe_goggles ppe_apron Body Protection: - Chemical-Resistant Apron dissolving->ppe_apron If splash risk transfer->ppe_base ppe_face_shield Maximum Eye/Face Protection: - Goggles and Face Shield transfer->ppe_face_shield transfer->ppe_apron spill->ppe_face_shield spill->ppe_apron spill->ppe_respirator

Caption: PPE Selection Workflow for this compound.

Step-by-Step Guide: Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of gloves.

  • Outer Gloves : Don the second pair of gloves, ensuring they fit snugly over the first pair.

  • Goggles/Face Shield : Put on your eye and face protection.

  • Respirator (if required) : Perform a user seal check to ensure a proper fit.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves : Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat and Inner Gloves : Remove your lab coat and the inner pair of gloves simultaneously, rolling the lab coat away from your body and pulling the gloves off as you pull your arms out of the sleeves. Dispose of the gloves and place the lab coat in a designated container for laundering.

  • Face Shield/Goggles : Remove your face shield or goggles from the back of your head.

  • Respirator (if used) : Remove your respirator from the back of your head.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[7][8].

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials.

  • Avoid the formation of dust and aerosols[8].

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety department.

  • For small spills of solid material, and while wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material and carefully sweep it into a designated hazardous waste container. Avoid raising dust.

  • For small liquid spills, absorb the material with a chemical absorbent pad or other suitable inert material and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash[10][11].

Summary of Recommended PPE

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (in fume hood) Safety Glasses with Side ShieldsDouble Nitrile/Neoprene GlovesLab CoatNot generally required
Weighing Large Quantities (in fume hood) Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatNIOSH P95/P100 Respirator
Solution Preparation/Liquid Transfer Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronNot generally required
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronNIOSH P95/P100 Respirator

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.